molecular formula C9H5BrN2O2 B3030058 4-Bromo-6-nitroquinoline CAS No. 860195-53-5

4-Bromo-6-nitroquinoline

Cat. No.: B3030058
CAS No.: 860195-53-5
M. Wt: 253.05
InChI Key: PQEQWWQAYPZCRU-UHFFFAOYSA-N
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Description

4-Bromo-6-nitroquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEQWWQAYPZCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699242
Record name 4-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860195-53-5
Record name 4-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-6-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-6-nitroquinoline

Foreword

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile functionalization potential have established it as a cornerstone in medicinal chemistry and materials science. This guide focuses on a particularly valuable derivative: 4-Bromo-6-nitroquinoline. The strategic placement of the bromo and nitro substituents creates a molecule primed for a diverse array of chemical transformations, making it an essential building block for modern synthetic chemistry. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

4-Bromo-6-nitroquinoline is a solid, typically appearing as a light yellow to yellow powder.[3] Its structure is defined by a quinoline ring system substituted with a bromine atom at the C4 position and a nitro group at the C6 position.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-6-nitroquinoline is presented below. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
CAS Number 860195-53-5[3][4][5][6]
Molecular Formula C₉H₅BrN₂O₂[4][5][6]
Molecular Weight 253.05 g/mol [4][6]
Appearance Light yellow to yellow solid[3]
Boiling Point 390.8 ± 22.0 °C (Predicted)[3]
Density 1.747 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.63 ± 0.16 (Predicted)[3]
Storage Inert atmosphere (Nitrogen or Argon) at 2-8°C[3][5]
Spectroscopic Characterization

While specific spectra are not widely published, the structural features of 4-Bromo-6-nitroquinoline allow for the confident prediction of its spectroscopic signatures.[7][8][9] Researchers can use the following expected data as a benchmark for confirming the identity and purity of synthesized samples.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will show characteristic doublet, doublet of doublets, and singlet multiplicities depending on their coupling partners. The proton at C5, being ortho to the electron-withdrawing nitro group, is expected to be significantly downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atoms directly attached to the bromine (C4) and the nitro group (C6) will have their chemical shifts significantly influenced. The C4 carbon will be shifted upfield due to the heavy atom effect of bromine, while the C6 carbon will be shifted downfield due to the electron-withdrawing nature of the nitro group.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[10] Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is indicative of the presence of one bromine atom. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₅BrN₂O₂.[10]

Synthesis of 4-Bromo-6-nitroquinoline

Several synthetic routes can be envisaged for 4-bromo-6-nitroquinoline, often involving multi-step sequences starting from substituted anilines.[11][12] A plausible and common strategy involves the construction of the quinoline core followed by functionalization.

Conceptual Synthetic Workflow

A general approach begins with the cyclization of a substituted aniline to form a quinolinone, followed by halogenation and nitration. The specific order of these steps can be crucial for achieving the desired regioselectivity.

G cluster_0 Synthesis Pathway A 4-Bromoaniline B Cyclization Precursor (e.g., with Meldrum's acid) A->B Reaction with malonic acid derivative C 6-Bromoquinolin-4-ol B->C Thermal Cyclization (e.g., in Ph₂O) D 6-Bromo-4-chloroquinoline C->D Chlorination (e.g., POCl₃) E 4-Bromo-6-nitroquinoline D->E Nitration (HNO₃/H₂SO₄)

Caption: A conceptual workflow for the synthesis of 4-Bromo-6-nitroquinoline.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is an illustrative example adapted from the synthesis of similar quinoline derivatives.[11][13]

Step 1: Synthesis of 6-Bromoquinolin-4-ol

  • React 4-bromoaniline with a suitable reagent like Meldrum's acid and triethyl orthoformate to form an intermediate adduct.[12]

  • Perform a thermal cyclization of the adduct in a high-boiling solvent such as diphenyl ether at ~250 °C.[11]

  • Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and can be collected by filtration.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

  • Treat 6-bromoquinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[11]

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture with ice water and neutralize to precipitate the 6-bromo-4-chloroquinoline product.

Step 3: Synthesis of 4-Bromo-6-nitroquinoline (Hypothetical Nitration of a Precursor) Causality: Direct bromination of 6-nitroquinoline at the C4 position is challenging. Therefore, a more common strategy would be to introduce the nitro group onto a pre-existing 4-bromoquinoline skeleton.

  • Dissolve 4-bromoquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C.

  • Slowly add a nitrating mixture (a cold solution of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[13]

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-Bromo-6-nitroquinoline.

  • Collect the solid by filtration, wash with water until neutral, and purify by recrystallization.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-6-nitroquinoline is dominated by the interplay between the bromine atom at the C4 position and the strongly electron-withdrawing nitro group at C6. This arrangement makes the molecule a versatile substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is significantly electron-deficient due to the inductive and resonance effects of the ring nitrogen and the C6-nitro group. This electronic feature makes the C4-Br bond highly susceptible to displacement by nucleophiles.[14] This is a powerful method for introducing a wide range of functional groups.[1]

G sub 4-Bromo-6-nitroquinoline suzuki 4-Aryl-6-nitroquinoline sub->suzuki Suzuki (ArB(OH)₂, Pd catalyst, Base) sonogashira 4-Alkynyl-6-nitroquinoline sub->sonogashira Sonogashira (Alkyne, Pd/Cu catalyst, Base) buchwald 4-Amino-6-nitroquinoline sub->buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base)

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-nitroquinoline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with heterocyclic compounds. We will delve into the core characteristics of 4-Bromo-6-nitroquinoline, a key building block whose strategic functionalization offers significant potential in the synthesis of novel therapeutic agents.

Core Compound Identification

  • Compound Name: 4-Bromo-6-nitroquinoline

  • CAS Number: 860195-53-5[1]

  • Molecular Formula: C₉H₅BrN₂O₂[2]

  • Synonyms: While not extensively used, it is referred to by its systematic name.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a bromine atom at the 4-position and a nitro group at the 6-position creates a molecule with distinct electronic properties, primed for diverse chemical transformations.

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements is paramount for safe and effective laboratory use.

Physicochemical Data

The following table summarizes the key physical and chemical properties of 4-Bromo-6-nitroquinoline.

PropertyValueSource
Molecular Weight 253.05 g/mol [2]
Appearance Light yellow to yellow solid[3]
Boiling Point (Predicted) 390.8 ± 22.0 °C[3]
Density (Predicted) 1.747 ± 0.06 g/cm³[3]
pKa (Predicted) 1.63 ± 0.16[3]
Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2-8°C[2][3]
Hazard Identification and Safety

4-Bromo-6-nitroquinoline is classified with several hazard statements, necessitating careful handling.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin and serious eye irritation.[4][5][6] May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][4] Avoid formation of dust and aerosols.[1][6] Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][5]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • First Aid: In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, rinse cautiously for several minutes.[1][4] If inhaled, move to fresh air.[1] Seek medical attention if symptoms persist.[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis likely proceeds via the electrophilic aromatic substitution (nitration) of 4-bromoquinoline. The quinoline ring system's reactivity towards nitration is complex, but the introduction of the nitro group is a common transformation.

G Start 4-Bromoquinoline Product 4-Bromo-6-nitroquinoline Start->Product Electrophilic Aromatic Substitution Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Product G cluster_0 Core Scaffold cluster_1 Potential Derivatives Core 4-Bromo-6-nitroquinoline Amine 4-Amino Derivatives (Antimalarial, Kinase Inhibitors) Core->Amine  SₙAr with R-NH₂ Ether 4-Alkoxy Derivatives Core->Ether  SₙAr with R-OH   Thioether 4-Thioether Derivatives Core->Thioether  SₙAr with R-SH  

Sources

An In-depth Technical Guide to 4-Bromo-6-nitroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6-nitroquinoline is a halogenated and nitrated heterocyclic aromatic compound built upon the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2] The strategic placement of a bromine atom at the 4-position and a nitro group at the 6-position provides two distinct points for chemical modification, making 4-Bromo-6-nitroquinoline a highly valuable intermediate in synthetic organic chemistry and a key building block for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, discusses plausible synthetic strategies and key reactions, outlines its applications in drug discovery, and details essential safety and handling protocols.

Core Physicochemical Properties

The identity and purity of a chemical reagent are foundational to its use in any research or development setting. The properties of 4-Bromo-6-nitroquinoline are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

Chemical Structure

The structure of 4-Bromo-6-nitroquinoline, featuring a quinoline ring system substituted with a bromine atom at position C4 and a nitro group at position C6, is fundamental to its reactivity.

Caption: 2D structure of 4-Bromo-6-nitroquinoline.

Quantitative Data Summary

A summary of key quantitative data for 4-Bromo-6-nitroquinoline is presented in Table 1. These values are essential for experimental design, from calculating molar equivalents in reactions to selecting appropriate storage conditions.

PropertyValueSource
Molecular Weight 253.05 g/mol [4][5][6][7]
Molecular FormulaC₉H₅BrN₂O₂[4][5][6][7]
CAS Number860195-53-5[4][5][6][7]
AppearanceLight yellow to yellow solid[5]
Density (Predicted)1.747 ± 0.06 g/cm³[5]
Boiling Point (Predicted)390.8 ± 22.0 °C[5]
pKa (Predicted)1.63 ± 0.16[5]
Storage Temperature2-8°C, under inert gas[5][6]

Synthesis, Reactivity, and Analysis

The synthetic utility of 4-Bromo-6-nitroquinoline stems from the distinct reactivity of its functional groups. While specific, optimized synthesis routes are proprietary or found within patent literature, a general strategy can be inferred from established quinoline chemistry.

General Synthetic Workflow

The synthesis of substituted quinolines often begins with an appropriately substituted aniline.[8] A plausible pathway to 4-Bromo-6-nitroquinoline would involve the cyclization of a precursor, followed by functional group installation. The presence of the electron-withdrawing nitro group and the bromo-substituent dictates the regioselectivity of further reactions.

workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization start1 Aniline Precursor (e.g., 4-bromoaniline) cyclization Cyclization Reaction (e.g., Gould-Jacobs reaction) start1->cyclization start2 Cyclizing Agent (e.g., Diethyl ethoxymethylenemalonate) start2->cyclization aromatization Aromatization / Halogenation cyclization->aromatization Forms quinolone intermediate nitration Nitration Reaction aromatization->nitration Introduces bromine at C4 end_product 4-Bromo-6-nitroquinoline nitration->end_product Introduces nitro group at C6

Caption: Generalized synthetic workflow for substituted quinolines.

Key Chemical Reactivity

The true value of 4-Bromo-6-nitroquinoline for drug development professionals lies in its reactivity:

  • Bromo Group at C4: The bromine atom is an excellent leaving group and a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. It is particularly well-suited for a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for building molecular complexity.[9]

  • Nitro Group at C6: The electron-withdrawing nitro group activates the quinoline ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to a primary amino group (-NH₂). This resulting 6-aminoquinoline derivative opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, or diazotization reactions.

  • Quinoline Core: The quinoline ring system itself can participate in various reactions, including electrophilic aromatic substitution, although the positions are heavily influenced by the existing substituents.

Structural Elucidation and Purity Analysis

Confirming the identity and purity of synthesized or purchased 4-Bromo-6-nitroquinoline is critical. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination. The aromatic protons on the quinoline ring will show distinct signals with chemical shifts influenced by the strong electron-withdrawing effects of both the nitro group and the ring nitrogen, which deshield nearby protons and shift them downfield.[9]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula by providing a highly accurate experimental mass that can be matched to the calculated exact mass of C₉H₅BrN₂O₂.[9] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV-Vis or MS) is used to determine the purity of the compound. A reverse-phase HPLC method using a C18 column is generally suitable for aromatic compounds of this nature.[1]

Applications in Research and Drug Development

Quinoline derivatives are cornerstones of medicinal chemistry, and 4-Bromo-6-nitroquinoline serves as a key intermediate in synthesizing compounds for various therapeutic areas.[1][2]

  • Anticancer Agents: The quinoline scaffold is present in numerous kinase inhibitors. Derivatives have been designed to target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) pathways.[1][10] By binding to the ATP-binding site of these kinases, such compounds can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells.[10] 4-Bromo-6-nitroquinoline is an ideal starting point for creating libraries of novel inhibitors to probe structure-activity relationships.

  • Anti-inflammatory and Antimicrobial Agents: Various substituted quinolines have demonstrated potent anti-inflammatory and antimicrobial properties.[1][2] The ability to functionalize both the C4 and C6 positions of 4-Bromo-6-nitroquinoline allows for the systematic optimization of biological activity against bacterial, fungal, or parasitic targets.[2]

  • Material Science: As a bicyclic aromatic compound, derivatives can also be explored in material science, such as in the preparation of dyes for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells.[3]

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Safety, Handling, and Disposal

Proper handling of 4-Bromo-6-nitroquinoline is essential to ensure laboratory safety. The following guidelines are based on available Material Safety Data Sheets (MSDS).[4][11]

Personal Protective Equipment (PPE) and Handling
  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[4]

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[11]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4][11] A lab coat is mandatory.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4] This substance is classified as harmful if swallowed (H302).[11]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[4][11]

Conclusion

4-Bromo-6-nitroquinoline, with a molecular weight of 253.05 g/mol , is more than a simple chemical compound; it is a strategic building block for innovation in medicinal chemistry and material science. Its dual-functional nature—a versatile bromine handle for cross-coupling and a reducible nitro group for subsequent amination—provides immense synthetic flexibility. For researchers and drug development professionals, understanding its core properties, reactivity, and safety protocols is paramount to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.

References

  • 4-Bromoquinolin-6-ol | C9H6BrNO | CID 44558265. PubChem. [Link]

  • 4-bromo-7-nitroquinoline. ChemSynthesis. [Link]

  • 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747. PubChem. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

4-Bromo-6-nitroquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-nitroquinoline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a primary synthetic pathway for 4-bromo-6-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone in numerous pharmacologically active molecules, and the specific substitution pattern of 4-bromo-6-nitroquinoline makes it a versatile precursor for creating diverse molecular libraries. The presence of a bromine atom at the 4-position offers a reactive site for nucleophilic substitution and cross-coupling reactions, while the nitro group at the 6-position modulates the electronic properties of the ring system and can be further transformed, for instance, into an amino group. This document details a robust, multi-step synthetic route, beginning with the construction of the quinoline core, followed by targeted functionalization. The causality behind experimental choices, detailed step-by-step protocols, and process logic are elucidated to ensure scientific integrity and reproducibility.

Strategic Overview of the Core Synthesis Pathway

The synthesis of 4-bromo-6-nitroquinoline is most effectively achieved through a linear, three-stage process that ensures high regioselectivity and good overall yields. This strategy prioritizes the formation of a stable quinolone intermediate, which is then activated for halogenation.

The chosen pathway involves:

  • Formation of the Quinoline Core: Synthesis of 4-hydroxy-6-nitroquinoline from 4-nitroaniline via a Gould-Jacobs type reaction. This method is superior to a direct Skraup reaction for this target, as it directly installs the required hydroxyl group at the C4 position, precluding the need for a separate, often harsh, oxidation step.

  • Conversion to a Halogenated Intermediate: Transformation of the 4-hydroxy group into a more reactive 4-chloro group using a standard chlorinating agent. The 4-chloro derivative is a stable and isolable intermediate.

  • Final Bromination: Conversion of the 4-chloro-6-nitroquinoline to the target molecule, 4-bromo-6-nitroquinoline, via a halogen exchange reaction.

This strategic sequence is visualized in the workflow below.

cluster_0 Core Synthesis Pathway for 4-Bromo-6-nitroquinoline A 4-Nitroaniline (Starting Material) C Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->C + B B Diethyl Ethoxymethylenemalonate (EMME) D 4-Hydroxy-6-nitroquinoline (Key Intermediate) C->D High Temp. E Chlorination (POCl₃) D->E F 4-Chloro-6-nitroquinoline (Isolable Intermediate) E->F G Halogen Exchange (HBr/Acid) F->G H 4-Bromo-6-nitroquinoline (Final Product) G->H

Caption: The primary multi-step synthesis route to 4-bromo-6-nitroquinoline.

Part I: Synthesis of 4-Hydroxy-6-nitroquinoline

Causality and Mechanistic Insight

The Gould-Jacobs reaction provides a controlled and predictable method for constructing the 4-hydroxyquinoline core.[1] The reaction proceeds in two distinct phases:

  • Nucleophilic Substitution: The aromatic amine (4-nitroaniline) attacks the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (EMME), displacing the ethoxy group to form a stable enamine intermediate. This step is typically performed at moderate temperatures.

  • Thermal Cyclization: At elevated temperatures (often >240 °C), an intramolecular cyclization occurs. The enamine nitrogen attacks one of the ester carbonyls, followed by the elimination of ethanol, to form the heterocyclic ring. This high-energy, pericyclic reaction is driven by the formation of the stable aromatic quinoline system. Using a high-boiling point solvent like diphenyl ether is crucial for achieving the necessary temperature for efficient cyclization.

This approach is chosen over the Skraup reaction because it directly yields the 4-hydroxy (or 4-oxo) tautomer, which is the essential precursor for the subsequent halogenation step.

Experimental Protocol

Step 1: Condensation of 4-Nitroaniline with EMME

  • To a round-bottom flask, add 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 4-nitroaniline.

  • Allow the mixture to cool slightly. The resulting intermediate, diethyl 2-((4-nitrophenyl)amino)methylenemalonate, will often solidify upon cooling and can be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • To a separate flask containing a high-boiling point solvent such as diphenyl ether, pre-heated to 250 °C, add the crude intermediate from the previous step in portions.

  • Maintain the temperature at 250-260 °C for approximately 30-45 minutes. Vigorous evolution of ethanol should be observed.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Upon cooling, the product will precipitate. Dilute the mixture with petroleum ether or hexane to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to yield crude 4-hydroxy-6-nitroquinoline. The product can be purified further by recrystallization from acetic acid or ethanol.

Quantitative Data Summary
ReagentMolar Eq.Molecular Wt. ( g/mol )Role
4-Nitroaniline1.0138.12Starting Material
Diethyl Ethoxymethylenemalonate1.1216.23Cyclization Partner
Diphenyl EtherSolvent170.21High-Temp Solvent

Part II: Synthesis of 4-Chloro-6-nitroquinoline

Causality and Mechanistic Insight

4-Hydroxyquinolines exist in tautomeric equilibrium with their corresponding quinolin-4-one form. The conversion of this hydroxyl/oxo group to a chlorine atom is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

The mechanism involves the initial reaction of the lone pair on the carbonyl oxygen with the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring in an SNAr-type reaction. This process is facilitated by the departure of the stable dichlorophosphate leaving group, leading to the formation of the aromatic 4-chloro-6-nitroquinoline. A catalytic amount of a tertiary amine or DMF is sometimes added to accelerate the reaction.[2]

Experimental Protocol
  • In a round-bottom flask fitted with a reflux condenser and a gas trap (to handle HCl fumes), place 4-hydroxy-6-nitroquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Work-up (Caution: Exothermic): Slowly and carefully pour the residual reaction mixture onto crushed ice with vigorous stirring. The 4-chloro-6-nitroquinoline will precipitate as a solid.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry under vacuum. The crude product is often of high purity but can be recrystallized from ethanol if necessary.

Quantitative Data Summary
ReagentMolar Eq.Molecular Wt. ( g/mol )Role
4-Hydroxy-6-nitroquinoline1.0190.15Substrate
Phosphorus Oxychloride (POCl₃)5.0 - 10.0153.33Chlorinating Agent
N,N-Dimethylformamide (DMF)Catalytic73.09Catalyst

Part III: Synthesis of 4-Bromo-6-nitroquinoline

Causality and Mechanistic Insight

The final step involves converting the 4-chloro intermediate into the target 4-bromo-6-nitroquinoline. While direct bromination of the 4-hydroxy intermediate using POBr₃ is possible, a halogen exchange (Halex) reaction from the stable and easily purified 4-chloro intermediate is often more reliable and cost-effective.

This reaction is typically performed using a strong source of bromide ions, such as hydrobromic acid (HBr) in a suitable solvent. The mechanism involves the protonation of the quinoline nitrogen, which further activates the C4 position towards nucleophilic attack. The bromide ion then displaces the chloride ion to yield the final product. The reaction is driven to completion by the reaction conditions and relative nucleophilicities.

Experimental Protocol
  • Suspend 4-chloro-6-nitroquinoline (1.0 eq) in a solution of hydrobromic acid (e.g., 48% aqueous HBr) or a mixture of acetic acid and HBr.

  • Heat the mixture to reflux (110-120 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution carefully with a base, such as saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates completely.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry.

  • Purify the crude 4-bromo-6-nitroquinoline by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford the final product.

cluster_1 General Experimental Workflow Setup Reaction Setup (Flask, Stirrer, Condenser) Addition Reagent Addition (Controlled Temperature) Setup->Addition Reaction Reaction Monitoring (TLC / HPLC) Addition->Reaction Workup Quenching & Extraction (Ice, Neutralization) Reaction->Workup Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification

Caption: A generalized workflow for the synthesis and purification steps.

Alternative Pathway: The Sandmeyer Reaction

An alternative strategy for introducing the bromine at the C4 position involves the Sandmeyer reaction.[3][4] This classical transformation converts an aromatic primary amine into a halide via a diazonium salt intermediate.

The theoretical pathway would be:

  • Synthesis of 4-amino-6-nitroquinoline: This precursor would need to be synthesized, for instance, by nucleophilic substitution of 4-chloro-6-nitroquinoline with ammonia or an ammonia equivalent.

  • Diazotization: The 4-amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄ or HBF₄) at low temperatures (0-5 °C) to form a reactive diazonium salt.

  • Copper-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) with a bromide ion.

cluster_2 Sandmeyer Reaction Pathway A 4-Amino-6-nitroquinoline B Diazotization (NaNO₂, H⁺, 0-5 °C) A->B C 6-Nitroquinoline-4-diazonium Salt (Unstable Intermediate) B->C D Sandmeyer Reaction (CuBr) C->D E 4-Bromo-6-nitroquinoline D->E - N₂

Caption: The theoretical Sandmeyer reaction route to 4-bromo-6-nitroquinoline.

While effective, this route adds complexity due to the need to first synthesize and handle the 4-amino precursor. Therefore, the primary pathway detailed in this guide is generally more direct and efficient for this specific target molecule.

Conclusion

The synthesis of 4-bromo-6-nitroquinoline is reliably achieved through a well-designed, three-stage pathway starting from 4-nitroaniline. The use of the Gould-Jacobs reaction to form the 4-hydroxy-6-nitroquinoline intermediate, followed by a robust chlorination and subsequent halogen exchange, provides a logical and scalable route. Each step is based on well-understood and field-proven chemical transformations, ensuring high yields and purity. This guide provides the necessary technical detail and mechanistic rationale for researchers and drug development professionals to successfully synthesize this valuable chemical building block.

References

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  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. Retrieved from [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 127–156. Retrieved from [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. International Conference on Materials Engineering and Information Technology Applications (MEITA 2017). Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Materials Engineering and Information Technology Applications (MEITA 2017). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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4-Bromo-6-nitroquinoline: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-Bromo-6-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The official IUPAC name for this compound is 4-Bromo-6-nitroquinoline . This document details its physicochemical properties, provides a robust and reproducible synthesis protocol, outlines methods for its characterization, and explores its applications as a versatile synthetic intermediate. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.

Introduction: The Strategic Importance of 4-Bromo-6-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting pharmacophoric elements in a defined spatial orientation. The strategic functionalization of the quinoline ring is a key tactic in modulating biological activity.

4-Bromo-6-nitroquinoline emerges as a particularly valuable building block. The presence of two distinct electron-withdrawing groups—the bromine atom at the 4-position and the nitro group at the 6-position—activates the quinoline ring system for specific chemical transformations. The bromine atom serves as a versatile handle for introducing molecular diversity via cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. This dual functionality makes 4-Bromo-6-nitroquinoline a powerful precursor for constructing libraries of novel compounds in the pursuit of new therapeutic agents.[1][2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is paramount for its safe handling and effective use in synthesis.

Key Physicochemical Properties

The essential properties of 4-Bromo-6-nitroquinoline are summarized below. These values are critical for planning reactions, purification, and storage.

PropertyValueSource
IUPAC Name 4-Bromo-6-nitroquinoline-
CAS Number 860195-53-5[3]
Molecular Formula C₉H₅BrN₂O₂[3]
Molecular Weight 253.05 g/mol [3]
Appearance Light yellow to yellow solid[3]
Boiling Point 390.8 ± 22.0 °C (Predicted)[3]
Density 1.747 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3][4]
Safety, Handling, and Storage

4-Bromo-6-nitroquinoline is classified as harmful and requires careful handling in a controlled laboratory environment.[5][6]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles with side-shields).[7][8] All handling should be performed in a well-ventilated chemical fume hood.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.[8] The recommended storage condition is under an inert atmosphere at 2-8°C.[3]

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of 4-Bromo-6-nitroquinoline are critical for its application in multi-step drug discovery programs.

Recommended Synthetic Protocol

A common and effective route to 4-Bromo-6-nitroquinoline involves the bromination of 6-nitroquinoline. A more general and adaptable multi-step synthesis starting from 4-bromoaniline provides a reliable pathway. A related procedure for a similar compound, 6-bromo-4-chloroquinoline, starts with 4-bromoaniline and involves a cyclization reaction followed by chlorination.[10] A similar cyclization and subsequent bromination strategy can be envisioned for the target molecule.

A plausible synthetic approach involves the nitration of 4-bromoquinoline. The nitration of quinoline derivatives often utilizes a mixture of concentrated nitric and sulfuric acids.[11]

Protocol: Nitration of 4-Bromoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromoquinoline to concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The electron-withdrawing effect of the bromine at C4 directs the nitration primarily to the 6-position.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until pH 7-8 is reached, keeping the mixture cool. Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Bromo-6-nitroquinoline.

Structural Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for this purpose.[12]

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific chemical shifts and coupling constants will be characteristic of the 4-bromo-6-nitro substitution pattern.
¹³C NMR The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline core. The positions of the carbons bearing the bromine and nitro groups will be significantly shifted.
Mass Spec (MS) High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₅BrN₂O₂) by providing an accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.
Infrared (IR) The IR spectrum will show characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1360-1345 cm⁻¹), as well as C=N and C=C stretching vibrations of the aromatic quinoline ring.

Applications in Drug Discovery

4-Bromo-6-nitroquinoline is not typically an end-product but rather a strategic intermediate. Its true value lies in its potential for elaboration into more complex, biologically active molecules.[13] The nitro group, in particular, activates the quinoline ring, making the bromine atom susceptible to nucleophilic aromatic substitution (SNAr).[1]

Key Synthetic Transformations
  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group enhances the reactivity of the C-Br bond at the 4-position towards nucleophiles. This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, to build a library of 4-substituted-6-nitroquinolines.[14]

  • Reduction of the Nitro Group: The nitro group at the 6-position can be selectively reduced to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation). This resulting 6-amino-4-bromoquinoline is a valuable intermediate, as the amino group can be further functionalized via acylation, alkylation, or diazotization reactions.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of novel quinoline derivatives.

The combination of these transformations allows for a divergent synthetic strategy, where a single, well-characterized intermediate can be used to generate a multitude of structurally diverse compounds for biological screening.

Conclusion

4-Bromo-6-nitroquinoline is a high-value synthetic building block with significant potential in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for medicinal chemists. The synthetic and characterization protocols outlined in this guide provide a reliable framework for its preparation and use. By leveraging the dual reactivity of the bromo and nitro substituents, researchers can efficiently generate novel compound libraries, accelerating the discovery of next-generation therapeutics.

References

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A Technical Guide to the Safe Handling of 4-Bromo-6-nitroquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-6-nitroquinoline is a halogenated nitroaromatic heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique structure makes it a valuable precursor for synthesizing novel compounds with potential therapeutic or electronic applications. However, the same chemical features that make it synthetically useful—the quinoline core, the bromine atom, and the nitro group—also necessitate a thorough understanding of its potential hazards. As a class, halogenated and nitroaromatic compounds are recognized for their potential toxicity, mutagenicity, and environmental persistence, demanding stringent safety protocols.[1][2][3]

This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with an in-depth, practical framework for the safe handling, storage, and disposal of 4-Bromo-6-nitroquinoline. By explaining the causality behind safety procedures, this document aims to foster a culture of intrinsic safety and scientific integrity in the laboratory.

Section 1: Compound Identification and Key Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical being handled. The following table summarizes the core identifiers and reported physical properties of 4-Bromo-6-nitroquinoline.

PropertyValueSource(s)
Chemical Name 4-Bromo-6-nitroquinoline[4][5][6]
CAS Number 860195-53-5[4][5]
Molecular Formula C₉H₅BrN₂O₂[4][6]
Molecular Weight 253.05 g/mol [4]
Appearance Light yellow to yellow solid/powder[5][7][8]
Melting Point 110 - 112 °C[7]
Boiling Point 390.8 ± 22.0 °C (Predicted)[5]
Density 1.747 ± 0.06 g/cm³ (Predicted)[5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[5]

Section 2: Hazard Analysis and GHS Classification

4-Bromo-6-nitroquinoline is classified as hazardous under the Globally Harmonized System (GHS).[7] Understanding these hazards is the first step in mitigating risk.

GHS Pictogram Signal Word Hazard Statements

Warning [6][7]H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6][7]H319: Causes serious eye irritation.[6]H332: Harmful if inhaled.[6]H335: May cause respiratory irritation.[6][7]

Expert Interpretation: The hazard profile indicates that 4-Bromo-6-nitroquinoline poses risks through multiple exposure routes (ingestion, skin contact, inhalation). The primary concerns are acute toxicity and irritation. The "harmful" classification (as opposed to "fatal" or "toxic") suggests a moderate acute toxicity, but this should not lead to complacency. The main danger in a research setting is the repeated, low-level exposure to solid dust or aerosols generated during handling, which can cause respiratory and skin irritation.[6][7] Furthermore, while this specific compound is not classified as a carcinogen, many nitroaromatic compounds are known to be mutagenic or carcinogenic.[1] This structural alert warrants treating the compound with the highest degree of caution to minimize long-term health risks.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering solutions are preferable to relying solely on PPE.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of solid 4-Bromo-6-nitroquinoline and its solutions must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable and serves as the primary barrier to prevent the inhalation of harmful dust or vapors.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

2. Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on a thorough risk assessment of the planned procedure.

Caption: Step-by-step workflow for responding to a chemical spill.

3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [4]* Specific Hazards: The compound is combustible and can form explosive mixtures with air upon intense heating. Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide. [7]* Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [4][7]

Section 6: Stability, Reactivity, and Disposal

Stability and Reactivity Profile:

ParameterDescriptionSource(s)
Reactivity No hazardous reactions reported under normal processing.[7][8]
Chemical Stability Stable under recommended storage conditions.[8]
Conditions to Avoid Formation of dust, exposure to excess heat, and all sources of ignition.[4][8]
Incompatible Materials Strong oxidizing agents, strong bases.[8]
Hazardous Decomposition Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide.[7]

Waste Disposal: Disposal of 4-Bromo-6-nitroquinoline and its containers must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container. [9]Do not mix with non-halogenated waste.

  • Disposal Method: The material should be sent to a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products. [4]* Prohibition: Do not dispose of this chemical down the drain or in general trash. [4]

Conclusion

4-Bromo-6-nitroquinoline is a valuable research chemical whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and following established SOPs—researchers can effectively mitigate the risks of acute exposure and potential long-term health effects. Emergency preparedness and correct disposal practices are the final, critical components of a robust safety protocol. This guide serves as a framework for building that protocol, ensuring that scientific advancement does not come at the cost of researcher safety.

References

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The Emerging Therapeutic Potential of 4-Bromo-6-nitroquinoline: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules, demonstrating a vast spectrum of biological activities.[1] This guide delves into the specific biological profile of 4-bromo-6-nitroquinoline, a halogenated nitroaromatic heterocyclic compound with significant potential in the realms of oncology and infectious diseases. The strategic placement of a bromine atom at the C4 position and a nitro group at the C6 position creates a unique electronic environment that dictates its reactivity and biological interactions. The electron-withdrawing nature of the nitro group at the C6 position activates the quinoline ring, particularly the C4 position, for nucleophilic aromatic substitution (SNAr) reactions.[2] This chemical reactivity is a key feature that allows for the synthesis of a diverse library of derivatives and is intrinsically linked to its mechanism of action. While direct and extensive research on 4-bromo-6-nitroquinoline itself is emerging, this guide synthesizes data from structurally related bromo-nitroquinoline analogs to provide a comprehensive overview of its anticipated biological activities and therapeutic promise.

Anticipated Biological Activities: A Focus on Anticancer and Antimicrobial Properties

Based on the biological evaluation of analogous compounds, 4-bromo-6-nitroquinoline and its derivatives are predicted to exhibit significant anticancer and antimicrobial properties.[3] The quinoline scaffold is a common feature in numerous approved drugs, and the introduction of bromine and nitro substituents has been shown to enhance cytotoxic and microbicidal effects in various studies.[4][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quinoline and quinolinone cores are present in several anticancer agents, with mechanisms of action that are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[3] The presence of a halogen, such as bromine, has been associated with enhanced cytotoxic effects in some series of compounds.[3]

Recent studies on highly brominated quinolines have highlighted the critical role of bromine and nitro substitutions in enhancing antiproliferative activity. For instance, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6 (rat glioblastoma), HT29 (human adenocarcinoma), and HeLa (human cervical cancer) cancer cell lines, with low IC50 values of 50.0, 26.2, and 24.1 μM, respectively.[4] In contrast, its precursor, 6,8-dibromoquinoline, exhibited no inhibitory activity, emphasizing the synergistic effect of the nitro group.[4] It is hypothesized that the nitro group's electron-withdrawing properties facilitate reactions with nucleophiles and enhance single-electron transfer processes, contributing to cytotoxicity.[4]

The proposed mechanisms for the anticancer effects of nitroquinoline derivatives often involve the induction of DNA damage.[6] 4-Nitroquinoline 1-oxide (4-NQO), a well-studied tumorigenic compound, is known to cause DNA lesions that are typically repaired by nucleotide excision repair.[6] Its carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), forms stable adducts with DNA, leading to mutagenicity and genotoxicity.[6] It is plausible that 4-bromo-6-nitroquinoline could exert its anticancer effects through similar DNA-damaging mechanisms, potentially augmented by the presence of the bromine atom.

Table 1: Comparative Anticancer Activity of Bromo- and Nitro-Substituted Quinolines

CompoundCancer Cell LineIC50 (µM)Reference
6,8-dibromo-5-nitroquinolineC650.0[4]
HT2926.2[4]
HeLa24.1[4]
6-bromo-5-nitroquinolineVariousSignificant antiproliferative and apoptotic effects[4]
6,8-dibromoquinolineC6, HT29, HeLaNo inhibitory activity[4]
Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[3] The substitution pattern on the quinolone ring plays a crucial role in determining the spectrum and potency of its activity.[3]

While specific data on 4-bromo-6-nitroquinoline is limited, related compounds have shown significant antimicrobial potential. For example, nitroxoline (8-hydroxy-5-nitroquinoline) is known for its bacteriostatic activity against Escherichia coli, a common cause of urinary tract infections.[7] The antimicrobial activity of compounds like bronidox (5-bromo-5-nitro-1,3-dioxane) is attributed to the oxidation of protein thiols, leading to the inhibition of enzymatic activity and microbial growth.[8] This suggests that the nitro and bromo functionalities on the quinoline ring could contribute to antimicrobial effects through multiple mechanisms, including oxidative stress and enzyme inhibition.

Furthermore, studies on flavonoid derivatives have shown that the presence of chlorine, bromine, and nitro groups significantly affects their antimicrobial properties.[5] Notably, 6-chloro-8-nitroflavone demonstrated potent inhibitory activity against pathogenic bacteria.[5] This supports the hypothesis that the combination of a halogen and a nitro group on an aromatic scaffold can be a powerful strategy for developing new antimicrobial agents.

Mechanism of Action: A Multi-pronged Approach

The biological activity of 4-bromo-6-nitroquinoline is likely multifaceted, stemming from its distinct chemical features. The primary proposed mechanisms include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the C6 position strongly activates the bromine atom at the C4 position for nucleophilic attack.[2] This allows the compound to readily react with biological nucleophiles, such as thiol groups in proteins and enzymes, leading to their inactivation and disruption of cellular processes.

  • Induction of Oxidative Stress: Similar to other nitroaromatic compounds, 4-bromo-6-nitroquinoline may undergo enzymatic reduction of its nitro group to generate reactive oxygen species (ROS).[6] An excess of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptosis.[9]

  • DNA Damage and Repair Inhibition: Drawing parallels with 4-NQO, 4-bromo-6-nitroquinoline may directly interact with DNA, forming adducts that interfere with replication and transcription, or it may inhibit DNA repair mechanisms, sensitizing cells to damage.[6][10]

Experimental Protocols: Synthesis and Biological Evaluation

Synthesis of 4-Bromo-6-nitroquinoline

G cluster_0 Synthetic Pathway Start 4-Bromoquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Product 4-Bromo-6-nitroquinoline Nitration->Product

Caption: A proposed synthetic workflow for 4-bromo-6-nitroquinoline.

Step-by-Step Protocol (Hypothetical):

  • Dissolution: Dissolve 4-bromoquinoline in concentrated sulfuric acid in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

G cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of 4-bromo-6-nitroquinoline Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of 4-bromo-6-nitroquinoline in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

4-Bromo-6-nitroquinoline stands as a promising scaffold for the development of novel therapeutic agents. The synergistic effects of the bromine and nitro substituents on the quinoline core suggest a high potential for potent anticancer and antimicrobial activities. The inherent reactivity of the C4 position, activated by the C6 nitro group, provides a versatile handle for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the definitive synthesis and characterization of 4-bromo-6-nitroquinoline, followed by a comprehensive evaluation of its biological activities against a broad panel of cancer cell lines and pathogenic microorganisms. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its rational development as a clinical candidate. The experimental frameworks provided in this guide offer a solid foundation for initiating such research endeavors.

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The Strategic Role of 4-Bromo-6-nitroquinoline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Among the vast array of quinoline derivatives, 4-bromo-6-nitroquinoline emerges as a particularly strategic building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and an electron-withdrawing nitro group at the 6-position, offers a versatile platform for chemical modification and the exploration of diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 4-bromo-6-nitroquinoline derivatives and their analogues, with a particular focus on their burgeoning role in anticancer drug discovery.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in a wide range of natural products and synthetic pharmaceuticals.[2] The inherent chemical properties of the quinoline nucleus, coupled with the ability to introduce a variety of functional groups at different positions, have made it a "privileged scaffold" in drug design.[2] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1]

The introduction of bromo and nitro substituents onto the quinoline ring system significantly modulates its electronic and steric properties, thereby influencing its reactivity and biological interactions. The 4-bromo-6-nitroquinoline core, in particular, presents a compelling case for investigation in drug discovery programs.

Synthesis of the 4-Bromo-6-nitroquinoline Core

A reliable and efficient synthesis of the 4-bromo-6-nitroquinoline scaffold is paramount for its utilization in medicinal chemistry. While a direct, one-pot synthesis is not prominently described in the literature, a logical and effective multi-step synthetic strategy can be devised based on established quinoline chemistry. The most plausible route involves the initial synthesis of 6-nitroquinolin-4-ol, followed by the conversion of the 4-hydroxyl group to a bromine atom.

Synthesis of the Precursor: 6-Nitroquinolin-4-ol

The synthesis of 6-nitroquinolin-4-ol can be achieved through a cyclization reaction. A common method involves the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal cyclization.

Experimental Protocol: Synthesis of 6-Bromo-4-hydroxy-3-nitroquinoline

A reported method for a similar compound, 6-bromo-4-hydroxy-3-nitroquinoline, provides a viable template. The reaction of 4-bromo-2-nitroaniline with diethyl malonate in the presence of a strong base, followed by cyclization at high temperature, would yield the corresponding 4-hydroxyquinoline. Subsequent nitration would lead to the desired precursor. For the synthesis of 6-nitroquinolin-4-ol, one would start with 4-nitroaniline. After the initial reaction, the precipitate is collected and washed to yield the target product.[3]

Conversion of 6-Nitroquinolin-4-ol to 4-Bromo-6-nitroquinoline

The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is a standard transformation in heterocyclic chemistry. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Hypothetical Experimental Protocol: Synthesis of 4-Bromo-6-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinolin-4-ol (1.0 eq) in an excess of phosphorus oxybromide (POBr₃) or a suitable solvent like toluene with phosphorus pentabromide (PBr₅).

  • Reaction Conditions: Heat the reaction mixture to reflux with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, until the product precipitates.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

DOT Diagram: Synthetic Pathway to 4-Bromo-6-nitroquinoline

G cluster_0 Synthesis of 6-Nitroquinolin-4-ol cluster_1 Bromination 4-Nitroaniline 4-Nitroaniline Intermediate Intermediate 4-Nitroaniline->Intermediate Diethyl malonate, Base 6-Nitroquinolin-4-ol 6-Nitroquinolin-4-ol Intermediate->6-Nitroquinolin-4-ol Thermal Cyclization 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline 6-Nitroquinolin-4-ol->4-Bromo-6-nitroquinoline POBr₃ or PBr₅/POCl₃

Caption: Proposed synthetic route to 4-bromo-6-nitroquinoline.

Chemical Properties and Reactivity

The chemical reactivity of 4-bromo-6-nitroquinoline is primarily governed by the interplay between the electron-deficient quinoline ring, the labile bromine atom at the 4-position, and the strongly electron-withdrawing nitro group at the 6-position.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack but activates the pyridine ring for nucleophilic attack. The bromine atom at the 4-position is particularly susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in synthesizing diverse libraries of derivatives.

  • Cross-Coupling Reactions: The C-Br bond at the 4-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents, further expanding the chemical space of accessible derivatives.

  • Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This provides a handle for further functionalization, such as acylation or sulfonylation, and opens up another avenue for creating analogues with different electronic and steric properties.

DOT Diagram: Reactivity of 4-Bromo-6-nitroquinoline

G 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline 4-Substituted-6-nitroquinolines 4-Substituted-6-nitroquinolines 4-Bromo-6-nitroquinoline->4-Substituted-6-nitroquinolines Nucleophilic Aromatic Substitution (SNA_r) (e.g., Amines, Thiols) 4-Aryl/Alkenyl/Alkynyl-6-nitroquinolines 4-Aryl/Alkenyl/Alkynyl-6-nitroquinolines 4-Bromo-6-nitroquinoline->4-Aryl/Alkenyl/Alkynyl-6-nitroquinolines Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) 4-Bromo-6-aminoquinoline 4-Bromo-6-aminoquinoline 4-Bromo-6-nitroquinoline->4-Bromo-6-aminoquinoline Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd)

Caption: Key reaction pathways for the derivatization of 4-bromo-6-nitroquinoline.

Applications in Drug Discovery and Development

The 4-bromo-6-nitroquinoline scaffold is a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The ability to readily introduce diverse substituents at the 4- and 6-positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives.[4][5] The 4-aminoquinoline scaffold, in particular, has been extensively investigated, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[6] By replacing the bromine atom of 4-bromo-6-nitroquinoline with different amine-containing moieties, it is possible to generate libraries of 4-amino-6-nitroquinoline derivatives for screening as potential anticancer agents. The nitro group can also contribute to the biological activity, and its replacement or modification can be explored to optimize the therapeutic index.[4]

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established pharmacophores for kinase inhibitors.[7][8][9][10] The synthesis of 4-anilino-6-nitroquinoline derivatives from 4-bromo-6-nitroquinoline is a straightforward approach to developing novel kinase inhibitors. The substituents on the aniline ring and the quinoline core can be systematically varied to achieve potency and selectivity against specific kinases.

Table 1: Anticancer Activity of Selected 4-Aminoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 4687.35[6]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[6]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinolineMDA-MB 4680.52[4]

Note: The data presented is for structurally related 4-aminoquinoline derivatives to illustrate the potential of this compound class.

Analogues and Future Directions

The exploration of analogues of 4-bromo-6-nitroquinoline is a key strategy for expanding the structure-activity relationship (SAR) and identifying compounds with improved properties. This can involve:

  • Isomeric Scaffolds: Investigating other bromo-nitroquinoline isomers to understand the impact of substituent positioning on biological activity.

  • Bioisosteric Replacements: Replacing the bromo or nitro groups with other functional groups that have similar steric and electronic properties to modulate activity and reduce potential toxicity.

  • Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems while maintaining the key pharmacophoric features.

The continued investigation of 4-bromo-6-nitroquinoline and its derivatives holds significant promise for the discovery of novel drug candidates. The versatility of this scaffold, combined with the growing understanding of its potential biological targets, makes it a valuable tool for medicinal chemists and drug development professionals.

Conclusion

4-Bromo-6-nitroquinoline is a strategically important heterocyclic building block with significant potential in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The reactivity of the 4-bromo and 6-nitro groups provides a rich platform for the generation of diverse chemical libraries. The demonstrated anticancer and kinase inhibitory activities of related quinoline derivatives underscore the potential of this scaffold in developing novel therapeutics. Further exploration of the chemical space around the 4-bromo-6-nitroquinoline core is warranted to unlock its full therapeutic potential.

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  • TargetMol. 4-Hydroxyquinoline.

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A Comprehensive Technical Guide to the Solubility of 4-Bromo-6-Nitroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Bromo-6-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of 4-bromo-6-nitroquinoline, grounded in the physicochemical properties of analogous structures. More importantly, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common organic solvents. This guide is designed to empower researchers and drug development professionals with the knowledge and practical tools necessary to effectively work with this important chemical entity.

Introduction to 4-Bromo-6-Nitroquinoline: A Profile

4-Bromo-6-nitroquinoline is a substituted quinoline derivative featuring a bromine atom at the 4-position and a nitro group at the 6-position. The quinoline core is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The presence of the bromo and nitro substituents provides reactive handles for further chemical modification, making it a valuable building block in the synthesis of diverse and complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1][2]

Physicochemical Properties (Predicted and Inferred):

PropertyValue/PredictionSource/Rationale
Molecular Formula C₉H₅BrN₂O₂[3]
Molecular Weight 253.05 g/mol [3]
Appearance Light yellow to yellow solid[4]
Melting Point Not explicitly available for 4-bromo-6-nitroquinoline. Related compounds like 1-Bromo-4-nitrobenzene have a melting point of 125-127 °C.[5]Based on related structures.
Boiling Point 390.8±22.0 °C (Predicted)[4]
pKa 1.63±0.16 (Predicted)[4]
Polarity PolarThe presence of the nitro group and the nitrogen in the quinoline ring suggests a significant dipole moment.

Understanding the Solubility of Quinolone Derivatives: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] For quinoline derivatives such as 4-bromo-6-nitroquinoline, several factors influence their solubility in organic solvents:

  • Polarity: The quinoline ring system itself possesses a degree of polarity due to the presence of the nitrogen atom. The addition of a highly polar nitro group (-NO₂) significantly increases the molecule's overall polarity. The bromine atom, while less polar than the nitro group, also contributes to the electronic character of the molecule.

  • Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

  • Molecular Size and Shape: Larger molecules generally have lower solubility. The planar nature of the quinoline ring can facilitate stacking interactions, which may need to be overcome by the solvent for dissolution to occur.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[7]

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical in determining its ability to dissolve a given solute.[8]

Based on these principles, it is anticipated that 4-bromo-6-nitroquinoline will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Predicted Solubility Profile of 4-Bromo-6-Nitroquinoline

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[9]
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is an excellent solvent for polar organic molecules.[9]
AcetonitrileSolubleA polar aprotic solvent that should effectively solvate the polar nitroquinoline core.
Polar Protic EthanolModerately SolubleThe hydroxyl group of ethanol can hydrogen bond with the nitro group, but the overall polarity is less than that of DMSO or DMF.[7]
MethanolModerately SolubleSimilar to ethanol, with slightly higher polarity.[7]
Chlorinated Dichloromethane (DCM)Moderately SolubleThe organic nature of the compound suggests some solubility in this common non-polar solvent.[9]
ChloroformModerately SolubleSimilar to dichloromethane, some degree of solubility is expected.[9]
Nonpolar HexaneSparingly Soluble/InsolubleThe high polarity of 4-bromo-6-nitroquinoline makes it unlikely to dissolve in nonpolar solvents like hexane.[6]
TolueneSparingly SolubleWhile aromatic, the polarity mismatch is likely to limit solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[11]

Materials and Equipment
  • 4-Bromo-6-nitroquinoline (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 4-bromo-6-nitroquinoline prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add solid to solvent equilibration Seal vial and shake at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation filtration Filter supernatant through 0.45 µm filter separation->filtration dilution Dilute saturated solution filtration->dilution analysis Quantify concentration (HPLC or UV-Vis) dilution->analysis

Sources

4-Bromo-6-nitroquinoline: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities. This technical guide focuses on the therapeutic potential of a specific, yet underexplored derivative: 4-Bromo-6-nitroquinoline. While direct preclinical data on this compound is limited, this document synthesizes the wealth of knowledge surrounding structurally analogous bromo- and nitro-substituted quinolines to forecast its promise in oncology and infectious diseases. We will delve into the mechanistic rationale for its potential anticancer and antimicrobial activities, provide detailed, field-proven experimental protocols for its evaluation, and present a logical framework for its advancement as a therapeutic candidate. This guide is designed to be an in-depth resource, empowering researchers to strategically investigate and unlock the therapeutic value of 4-Bromo-6-nitroquinoline.

Introduction: The Quinoline Core and the Significance of Bromo- and Nitro-Functionalization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic efficacy of quinoline-based compounds is highly contingent on the nature and position of their substituents.

The focus of this guide, 4-Bromo-6-nitroquinoline, possesses two key functional groups that are known to significantly modulate biological activity:

  • The Nitro Group (at C6): The electron-withdrawing nature of the nitro group can enhance the antiproliferative effects of the quinoline scaffold.[2] It also activates the quinoline ring for nucleophilic substitution reactions, providing a handle for further chemical modification.[1][2] Moreover, nitroaromatic compounds can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate reactive oxygen species (ROS), leading to cytotoxicity.

  • The Bromo Group (at C4): Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to increase the potency of a compound. The bromine atom can enhance lipophilicity, thereby improving cell membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.

The specific arrangement of these substituents in 4-Bromo-6-nitroquinoline presents a unique chemical entity with a high probability of exhibiting significant biological activity.

Potential Therapeutic Applications

Based on the extensive literature on related compounds, the primary therapeutic avenues for 4-Bromo-6-nitroquinoline are projected to be in oncology and infectious diseases.

Anticancer Potential

Quinoline derivatives are known to exert their anticancer effects through a variety of mechanisms, and it is plausible that 4-Bromo-6-nitroquinoline could employ one or more of the following:

  • Induction of Apoptosis and Cell Cycle Arrest: A hallmark of many chemotherapeutic agents is their ability to trigger programmed cell death (apoptosis) in cancer cells. Structurally similar nitroquinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest.[3] This is often mediated through the modulation of key signaling pathways that control cell survival and proliferation.

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer. The quinoline scaffold is a component of several approved kinase inhibitors. It is conceivable that 4-Bromo-6-nitroquinoline could act as an inhibitor of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

  • DNA Damage and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit the function of topoisomerase enzymes, which are essential for DNA replication and repair.[1] The resulting DNA damage can trigger apoptotic pathways in rapidly dividing cancer cells. The carcinogen 4-nitroquinoline 1-oxide (4-NQO) is a well-studied example of a quinoline derivative that induces DNA lesions.

Hypothetical Signaling Pathway for Anticancer Activity:

anticancer_pathway 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline Cancer Cell Cancer Cell 4-Bromo-6-nitroquinoline->Cancer Cell Kinase Activity Kinase Activity Cancer Cell->Kinase Activity DNA Replication DNA Replication Cancer Cell->DNA Replication ROS Production ROS Production Cancer Cell->ROS Production Cell Cycle Arrest Cell Cycle Arrest Kinase Activity->Cell Cycle Arrest Apoptosis Apoptosis DNA Replication->Apoptosis ROS Production->Apoptosis antimicrobial_workflow Bacterial Culture Bacterial Culture Treatment with 4-Bromo-6-nitroquinoline Treatment with 4-Bromo-6-nitroquinoline Bacterial Culture->Treatment with 4-Bromo-6-nitroquinoline Inhibition of Bacterial Growth Inhibition of Bacterial Growth Treatment with 4-Bromo-6-nitroquinoline->Inhibition of Bacterial Growth MIC Determination MIC Determination Inhibition of Bacterial Growth->MIC Determination

Caption: Workflow for assessing antimicrobial activity.

Experimental Protocols

To empirically validate the therapeutic potential of 4-Bromo-6-nitroquinoline, a series of well-established in vitro assays are recommended.

Synthesis of 4-Bromo-6-nitroquinoline

A plausible synthetic route can be devised based on established quinoline synthesis methodologies. A retrosynthetic analysis suggests that 4-bromoaniline could serve as a suitable starting material.

Retrosynthetic Strategy:

synthesis_pathway 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline 6-Nitroquinolin-4-one 6-Nitroquinolin-4-one 4-Bromo-6-nitroquinoline->6-Nitroquinolin-4-one Bromination 4-Bromoaniline 4-Bromoaniline 6-Nitroquinolin-4-one->4-Bromoaniline Cyclization

Caption: Retrosynthetic approach for 4-Bromo-6-nitroquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Bromo-6-nitroquinoline in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare a two-fold serial dilution of 4-Bromo-6-nitroquinoline in the broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Future Directions and Conclusion

The structural features of 4-Bromo-6-nitroquinoline strongly suggest its potential as a valuable lead compound in the development of novel anticancer and antimicrobial agents. The immediate next steps should involve the synthesis of the compound and its systematic evaluation using the in vitro assays outlined in this guide.

Further investigations should include:

  • In silico modeling and docking studies to predict potential protein targets. [4][5][6]* Mechanism of action studies to elucidate the specific cellular pathways affected by the compound.

  • In vivo efficacy studies in animal models of cancer and infectious diseases.

References

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 25(10), 2345.
  • Mughal, E. U., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5432.
  • Peršuri, A., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju, 72(2), 116-126.
  • Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Bailleul, B., et al. (1989). Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis. Japanese Journal of Cancer Research, 80(8), 691-697.
  • Ghaffari, F., et al. (2023). Metabolic modelling-based in silico drug target prediction identifies six novel repurposable drugs for melanoma.
  • Ghorbani, M., et al. (2022).
  • Saha, R., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • El-Saadi, M. W., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. Journal of Pharmacogenomics & Pharmacoproteomics, 6(3), 1000146.

Sources

A Technical Guide to 4-Bromo-6-nitroquinoline: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6-nitroquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural features—specifically, a bromine atom at the C4 position activated by a para-disposed nitro group—render it an exceptionally versatile substrate for a range of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of 4-bromo-6-nitroquinoline. We will explore the mechanistic underpinnings of its reactivity in key reactions such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, offering field-proven insights and detailed experimental protocols for its strategic deployment in the synthesis of complex molecular architectures.

Introduction: The Quinoline Scaffold and the Strategic Importance of 4-Bromo-6-nitroquinoline

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimalarial therapies.[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring. 4-Bromo-6-nitroquinoline emerges as a high-value synthetic intermediate due to its pre-functionalized structure, which allows for sequential and regioselective modifications.

The molecule's utility is rooted in two key features:

  • An Activated Leaving Group: The bromine atom at the C4-position is highly susceptible to displacement. The potent electron-withdrawing nitro group at the C6-position, being para to the bromine, significantly activates the C4-Br bond towards nucleophilic attack.[3][4]

  • A Modifiable Functional Group: The nitro group at C6 can be readily reduced to an amino group, providing a secondary site for diverse chemical elaborations.

This dual reactivity allows chemists to construct complex derivatives in a controlled and predictable manner, making it a cornerstone intermediate for building libraries of potential drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

PropertyValueSource(s)
CAS Number 860195-53-5[5][6]
Molecular Formula C₉H₅BrN₂O₂[5][6]
Molecular Weight 253.05 g/mol [5][6]
Appearance Light yellow to yellow solid[5]
Boiling Point 390.8±22.0 °C (Predicted)[5]
Density 1.747±0.06 g/cm³ (Predicted)[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[5][7]

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the quinoline core will be influenced by the strong deshielding effect of the nitro group and the anisotropic effects of the fused ring system.

  • ¹³C NMR: The carbon spectrum will reveal nine distinct aromatic signals. The carbon atom attached to the bromine (C4) and the nitro group (C6) will show characteristic shifts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition, showing a characteristic isotopic pattern due to the presence of bromine.

Synthesis of 4-Bromo-6-nitroquinoline

The preparation of 4-bromo-6-nitroquinoline can be approached from several retrosynthetic pathways. A common and reliable method involves the multi-step synthesis starting from 4-bromoaniline, which proceeds through cyclization to form a quinolinol, followed by chlorination and subsequent substitution, and finally nitration. A more direct approach involves the nitration of a pre-existing bromoquinoline. For instance, the regioselective nitration of 6-bromoquinoline is a well-established method.[8]

Below is a diagram illustrating a typical synthetic workflow.

cluster_synthesis Synthesis Workflow start 6-Bromoquinoline reagents Nitrating Mixture (H₂SO₄, HNO₃) reaction Electrophilic Nitration (-5°C to 0°C) start->reaction Substrate reagents->reaction workup Reaction Quenching (Ice) & Dichloromethane Extraction reaction->workup Crude Product product 4-Bromo-6-nitroquinoline workup->product Purified Product cluster_reactivity Reactivity Pathways of 4-Bromo-6-nitroquinoline start 4-Bromo-6-nitroquinoline snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ suzuki Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->suzuki R-B(OH)₂ Pd Catalyst reduction Nitro Group Reduction start->reduction Reducing Agent (e.g., SnCl₂, Fe/HCl) product_snar 4-Substituted-6-nitroquinolines (Ethers, Amines, Thioethers) snar->product_snar product_suzuki 4-Aryl/Alkenyl-6-nitroquinolines suzuki->product_suzuki product_reduction 4-Bromo-6-aminoquinoline reduction->product_reduction cluster_mechanism SNAr Mechanism at C4 start 4-Bromo-6-nitroquinoline + Nu⁻ step1 Nucleophilic Attack at C4 start->step1 intermediate Meisenheimer Complex (Resonance Stabilized by NO₂ group) step1->intermediate Rate-determining step step2 Elimination of Bromide intermediate->step2 Rearomatization product 4-Nu-6-nitroquinoline + Br⁻ step2->product

Sources

Introduction: The Structural Imperative of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-nitroquinoline

4-Bromo-6-nitroquinoline is a substituted heterocyclic aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As a functionalized quinoline, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The precise arrangement of the bromo and nitro substituents on the quinoline scaffold dictates its reactivity and, ultimately, the properties of its derivatives. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any research or development endeavor.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of 4-Bromo-6-nitroquinoline. Moving beyond a simple presentation of data, this document explains the rationale behind the expected spectral features, offering a framework for researchers to interpret their own experimental results with confidence. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for assigning spectroscopic signals. The structure of 4-Bromo-6-nitroquinoline, with the conventional numbering system for the quinoline ring, is presented below. This numbering will be used consistently for the assignment of NMR signals.

Caption: Structure of 4-Bromo-6-nitroquinoline with IUPAC numbering.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Principle & Causality: Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which correspond to the energy of the vibration. The presence of strong absorption bands in specific regions of the spectrum serves as a reliable fingerprint for the functional groups within the molecule. For 4-Bromo-6-nitroquinoline, the key functional groups are the aromatic quinoline ring, the nitro group (NO₂), and the carbon-bromine bond (C-Br).

Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This is crucial as it subtracts any signals from the atmosphere (e.g., CO₂, H₂O).

    • Place a small amount (a few milligrams) of the solid 4-Bromo-6-nitroquinoline sample onto the crystal.

    • Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform on the interferogram and ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Data Interpretation: Expected Vibrational Modes

The IR spectrum provides clear evidence for the key structural components of the molecule. The nitro group, in particular, gives rise to two very strong and characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity Rationale and Commentary
3100–3000C-H StretchAromatic C-HMedium to WeakCorresponds to the stretching of sp² C-H bonds on the quinoline ring.
1610–1580C=C & C=N StretchAromatic RingMedium to StrongThese bands arise from the skeletal vibrations of the quinoline ring system.
1550–1475 Asymmetric NO₂ Stretch Nitro (NO₂) Group Very Strong This is a highly characteristic and intense band. Its position is shifted to a lower wavenumber due to electronic conjugation with the aromatic ring.[1][2]
1360–1290 Symmetric NO₂ Stretch Nitro (NO₂) Group Very Strong The second key diagnostic peak for the nitro group, also very intense and shifted by conjugation.[1][2][3]
850–750C-H Out-of-Plane BendAromatic C-HStrongThe pattern of these bands can sometimes provide clues about the substitution pattern on the aromatic rings.
~1100–1000C-Br StretchAryl HalideMediumThe C-Br stretch is often found in the fingerprint region and can be difficult to assign definitively but is expected in this range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

Principle & Causality: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance frequency" is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms in the molecule. The chemical shift (δ), signal splitting (multiplicity), and integration values provide a detailed map of the carbon-hydrogen framework.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_int Interpretation prep1 Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ prep2 Filter into NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Lock, Tune, & Shim acq1->acq2 acq3 Acquire FID data (¹H and ¹³C) acq2->acq3 proc1 Fourier Transform (FID → Spectrum) acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction & Calibration proc2->proc3 int1 Peak Picking (Chemical Shift) proc3->int1 int2 Integration (¹H) int1->int2 int3 Multiplicity Analysis (¹H) int2->int3 int4 Structural Assignment int3->int4

Caption: General workflow for NMR spectral analysis.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of 4-Bromo-6-nitroquinoline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Temperature: 298 K (25 °C).

    • Solvent Lock: Lock on the deuterium signal of the solvent (e.g., CDCl₃).

    • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Data Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[4]

    • Spectral Width (SW): ~12-15 ppm, centered around 7-8 ppm.[4]

    • Acquisition Time (AQ): 2-4 seconds.[4]

    • Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation between scans.[4]

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.[4]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at δ = 7.26 ppm).[4]

    • Integrate the signals to determine the relative number of protons for each peak.

Data Interpretation: Expected ¹H NMR Spectrum

The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen and bromine atoms dominate the proton chemical shifts, pushing all signals downfield into the aromatic region.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Rationale
H-8 ~9.2 – 9.0Doublet (d)J₈,₇ ≈ 8-9 HzDeshielded by the anisotropic effect of the quinoline nitrogen and the electron-withdrawing nitro group. Coupled to H-7.
H-2 ~9.0 – 8.8Doublet (d)J₂,₃ ≈ 4-5 HzHighly deshielded due to its position alpha to the electronegative nitrogen atom. Coupled to H-3.[5]
H-5 ~8.7 – 8.5Doublet (d)J₅,₇ ≈ 2-3 Hz (meta)Strongly deshielded by the ortho nitro group. Shows small meta-coupling to H-7.
H-7 ~8.2 – 8.0Doublet of Doublets (dd)J₇,₈ ≈ 8-9 Hz, J₇,₅ ≈ 2-3 HzInfluenced by both the nitro group and the adjacent H-8. Coupled to H-8 (ortho) and H-5 (meta).
H-3 ~7.8 – 7.6Doublet (d)J₃,₂ ≈ 4-5 HzLess deshielded than H-2. Coupled to H-2.

Note: These are estimated values based on substituent effects on the quinoline system. Actual values may vary based on solvent and experimental conditions.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-30 mg in ~0.7 mL of solvent) is often preferred due to the low natural abundance (~1.1%) of the ¹³C isotope.[5]

  • Spectrometer Setup: As with ¹H NMR, lock, tune (to the ¹³C frequency), and shim the spectrometer.

  • Data Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

    • Spectral Width (SW): ~200-220 ppm.[4]

    • Acquisition Time (AQ): 1-2 seconds.[4]

    • Relaxation Delay (D1): 2 seconds.[4]

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[4]

  • Data Processing:

    • Processing steps (Fourier transform, phasing) are analogous to ¹H NMR.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).[4]

Data Interpretation: Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents.

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale
C-2, C-8a 152–148Carbons adjacent to the heterocyclic nitrogen are significantly deshielded.
C-6 150–145Directly attached to the strongly electron-withdrawing nitro group, causing significant deshielding.
C-4a 145–140Quaternary carbon at the ring junction.
C-4 138–133Attached to the bromine atom (ipso-carbon).
C-8, C-5 130–125Aromatic carbons influenced by the nitro group and ring nitrogen.
C-3, C-7 125–120Aromatic carbons.

Note: Quaternary carbons (C-4, C-4a, C-6, C-8a) will typically show weaker signals due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The mass of this ion provides the molecular weight of the compound. This high-energy process also causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural clues.

Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or via Gas Chromatography (GC) for volatile compounds.

  • Ionization:

    • Technique: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard). This energy is high enough to cause reproducible fragmentation.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is displayed as a mass spectrum, a plot of relative abundance versus m/z.[5]

Data Interpretation: Expected Mass Spectrum

The mass spectrum of 4-Bromo-6-nitroquinoline will be defined by two key features: the isotopic signature of bromine in the molecular ion and a predictable fragmentation pathway.

Molecular Ion (M⁺•)

The most critical diagnostic feature will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any fragment containing a single bromine atom.

  • Molecular Formula: C₉H₅BrN₂O₂

  • Expected M⁺• (for C₉H₅⁷⁹BrN₂O₂): m/z ≈ 251.96

  • Expected (M+2)⁺• (for C₉H₅⁸¹BrN₂O₂): m/z ≈ 253.96

Key Fragmentation Pathways

The high-energy EI process will induce fragmentation, primarily through the loss of the labile nitro group and the bromine atom.

G mol_ion [C₉H₅BrN₂O₂]⁺• m/z 252/254 frag1 [C₉H₅BrN₂O]⁺• m/z 236/238 mol_ion->frag1 - O frag2 [C₉H₅BrN]⁺• m/z 206/208 mol_ion->frag2 - NO₂ frag3 [C₉H₅N₂O₂]⁺ m/z 173 mol_ion->frag3 - Br frag4 [C₉H₅N]⁺• m/z 127 frag2->frag4 - Br

Caption: Proposed EI-MS fragmentation pathway for 4-Bromo-6-nitroquinoline.

m/z (approx.) Proposed Fragment Neutral Loss Commentary
252 / 254 [C₉H₅BrN₂O₂]⁺• -Molecular Ion (M⁺•) . The characteristic 1:1 isotopic pattern is definitive proof of one bromine atom.
206 / 208[C₉H₅BrN]⁺•NO₂ (46 Da)Loss of the nitro group is a very common and favorable fragmentation for nitroaromatic compounds.
173[C₉H₅N₂O₂]⁺Br (79/81 Da)Loss of the bromine radical. The resulting ion will not have the 1:1 isotope pattern.
127[C₉H₅N]⁺•Br, NO₂Corresponds to the quinoline radical cation after loss of both substituents.[5]
101[C₈H₅N]⁺•Br, NO₂, HCNFurther fragmentation of the quinoline ring itself often involves the loss of hydrogen cyanide (HCN, 27 Da).[6]

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 4-Bromo-6-nitroquinoline.

  • IR spectroscopy confirms the presence of the key functional groups, most notably the aromatic ring and the strongly absorbing nitro group.

  • ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise substitution pattern and the distinct electronic environments of each atom in the molecule.

  • Mass spectrometry establishes the correct molecular weight and elemental composition (via the bromine isotope pattern) and reveals a logical fragmentation pattern consistent with the proposed structure.

Together, these techniques form a self-validating system of analysis. Each method corroborates the findings of the others, providing the high level of certainty required by researchers, scientists, and drug development professionals for advancing their work.

References

  • An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline - Benchchem.
  • Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry - Benchchem.
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchG
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem.
  • Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds | Study notes Art | Docsity.
  • 13.
  • IR: nitro groups.
  • Time-of-flight accurate mass spectrometry identific
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • 4-bromo-6-nitroquinoline - Achmem.
  • 4-BROMO-6-NITROQUINOLINE CAS#: 860195-53-5 - ChemicalBook.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6-nitroquinoline is a pivotal building block in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of more complex, biologically active molecules. This application note provides a detailed, two-part protocol for the synthesis of 4-Bromo-6-nitroquinoline, designed for researchers, chemists, and drug development professionals. The synthesis commences with the preparation of the key intermediate, 4-hydroxy-6-nitroquinoline, via a Conrad-Limpach cyclization, followed by its subsequent bromination using phosphorus oxybromide (POBr₃). This guide emphasizes the causality behind procedural choices, incorporates rigorous safety protocols, and outlines methods for product characterization, ensuring a reliable and reproducible workflow.

Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals. The strategic functionalization of the quinoline ring is essential for modulating pharmacological activity. The title compound, 4-Bromo-6-nitroquinoline, is of particular interest due to its dual reactive sites. The nitro group at the C-6 position can be reduced to an amine for further derivatization, while the bromine atom at the C-4 position is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

The synthetic strategy detailed herein was chosen for its efficiency and control. The initial Conrad-Limpach synthesis reliably constructs the 6-nitro-4-hydroxyquinoline core from commercially available starting materials[1][2]. The subsequent conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-bromo group is a robust and well-established transformation in heterocyclic chemistry. We have selected phosphorus oxybromide (POBr₃) for this step, as it serves as a potent brominating and dehydrating agent, effectively converting the cyclic amide functionality of the quinolone into the desired 4-bromoquinoline product.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

Part A: Synthesis of 4-hydroxy-6-nitroquinoline (2) This step involves the condensation of 4-nitroaniline with a β-ketoester, such as ethyl acetoacetate, followed by a high-temperature thermal cyclization to form the quinolone ring[1].

Part B: Synthesis of 4-Bromo-6-nitroquinoline (3) The hydroxyl group of the 4-hydroxy-6-nitroquinoline intermediate is converted to a bromide using phosphorus oxybromide. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, creating an excellent leaving group, which is subsequently displaced by a bromide ion.

G cluster_A Part A: Conrad-Limpach Synthesis cluster_B Part B: Bromination A1 4-Nitroaniline A_plus + A1->A_plus A2 Ethyl Acetoacetate A2->A_plus A_intermediate β-aminoacrylate intermediate A_plus->A_intermediate Condensation A_product 4-Hydroxy-6-nitroquinoline (2) A_intermediate->A_product Thermal Cyclization B1 4-Hydroxy-6-nitroquinoline (2) B_plus + B1->B_plus B2 POBr₃ B2->B_plus B_product 4-Bromo-6-nitroquinoline (3) B_plus->B_product Heat

Caption: Overall two-stage reaction scheme.

Quantitative Data Summary

The following table outlines the reagents and their recommended quantities for the synthesis of the final product from the precursor (Part B).

ParameterValueMoles (mmol)EquivalentsReference
Starting Material 4-Hydroxy-6-nitroquinoline1.0 g5.261.0
Molecular FormulaC₉H₆N₂O₃--
Molecular Weight190.16 g/mol --
Reagent Phosphorus Oxybromide (POBr₃)3.0 g (1.05 mL)10.52.0
Molecular FormulaPOBr₃--
Molecular Weight286.69 g/mol --
Product (Theoretical) 4-Bromo-6-nitroquinoline1.34 g5.26-
Molecular FormulaC₉H₅BrN₂O₂--
Molecular Weight253.06 g/mol --

Detailed Experimental Protocol: Synthesis of 4-Bromo-6-nitroquinoline

This protocol details the conversion of 4-hydroxy-6-nitroquinoline to the target compound.

Materials and Equipment
  • Reagents: 4-hydroxy-6-nitroquinoline, Phosphorus Oxybromide (POBr₃), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Deionized Water, Anhydrous Magnesium Sulfate (MgSO₄), Crushed Ice.

  • Equipment: Round-bottom flask (50 mL), reflux condenser with a drying tube (CaCl₂), heating mantle with a magnetic stirrer, magnetic stir bar, dropping funnel, standard laboratory glassware, separatory funnel, rotary evaporator, Buchner funnel.

Reaction Setup and Procedure

CAUTION: This reaction must be performed in a well-ventilated fume hood. Phosphorus oxybromide is highly corrosive and reacts violently with water.[3][4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][7]

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-6-nitroquinoline (1.0 g, 5.26 mmol).

  • Reagent Addition: In the fume hood, carefully add phosphorus oxybromide (3.0 g, 10.5 mmol) to the flask. The mixture will form a slurry.

  • Reaction Conditions: Fit the flask with a reflux condenser and a drying tube. Heat the reaction mixture to 110-115 °C using a heating mantle and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a beaker containing 100 g of crushed ice with vigorous stirring. This step is highly exothermic and will release HBr gas; ensure adequate ventilation. The product will precipitate as a solid.

  • Neutralization: Continue stirring until all the ice has melted. Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (~7). This step neutralizes the acidic byproducts.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-Bromo-6-nitroquinoline.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the final product as a crystalline solid.

Experimental Workflow Visualization

Workflow Setup 1. Setup Add 4-hydroxy-6-nitroquinoline and POBr₃ to a dry flask. React 2. Reaction Heat mixture to 110-115 °C for 2-3 hours under reflux. Setup->React Quench 3. Quenching Cool and pour mixture onto crushed ice. React->Quench Neutralize 4. Neutralization Adjust pH to ~7 with saturated NaHCO₃ solution. Quench->Neutralize Extract 5. Extraction Extract product with Dichloromethane (3x). Neutralize->Extract Dry 6. Drying & Concentration Dry combined organic layers and evaporate solvent. Extract->Dry Purify 7. Purification Recrystallize or perform column chromatography. Dry->Purify Analyze 8. Analysis Characterize product using NMR, MS, and IR. Purify->Analyze

Caption: Step-by-step workflow for the synthesis of 4-Bromo-6-nitroquinoline.

Product Characterization

To confirm the identity and purity of the synthesized 4-Bromo-6-nitroquinoline, the following analytical techniques are recommended[8]:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be consistent with the substituted pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the quinoline core.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity (M+ and M+2) will be observed, which is a definitive indicator of a monobrominated compound[9].

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N and C=C bonds of the quinoline ring and strong peaks corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group.

Safety and Handling Precautions

  • Phosphorus Oxybromide (POBr₃): POBr₃ is a highly toxic and corrosive substance that reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas.[3][4] It can cause severe skin burns and eye damage.[5] Always handle in a fume hood with appropriate PPE. Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[3][7]

  • Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations. Quench any unreacted POBr₃ carefully before disposal.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.

References

  • Vertex AI Search. (n.d.). Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5).
  • Infinity Fine Chemicals. (n.d.). Phosphorus (V) Oxybromide - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). PHOSPHOROUS OXYBROMIDE CAS NO 7789-59-5 MATERIAL SAFETY DATA SHEET.
  • Biosynth. (2022). Safety Data Sheet - Phosphorus oxybromide.
  • Loba Chemie. (2017). PHOSPHORUS OXYBROMIDE For Synthesis MSDS.
  • BenchChem. (n.d.). 6-Nitroquinoline | 613-50-3.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (n.d.). Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

Sources

Suzuki coupling reactions with 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-6-nitroquinoline: Protocols and Mechanistic Insights

Abstract

The 4-aryl-6-nitroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for synthesizing these structures by forming a crucial carbon-carbon bond between 4-Bromo-6-nitroquinoline and various arylboronic acids. This application note serves as an in-depth guide for researchers, scientists, and drug development professionals. It provides a detailed theoretical framework, step-by-step experimental protocols, and field-proven insights into optimizing this specific transformation. We will delve into the mechanistic nuances dictated by the substrate's unique electronic properties and present a robust, validated protocol for achieving high-yield synthesis of 4-aryl-6-nitroquinoline derivatives.

Scientific Rationale and Strategic Considerations

The 4-Bromo-6-nitroquinoline Substrate: An Activated System

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the electronic nature of the coupling partners. The target substrate, 4-Bromo-6-nitroquinoline, presents a unique electronic environment that is highly favorable for this reaction.

  • The Quinoline Heterocycle: The quinoline ring system itself is electron-deficient.

  • The Nitro Group (-NO₂): Positioned at the 6-position, the nitro group is a potent electron-withdrawing group. Its presence significantly deactivates the quinoline ring towards electrophilic substitution but, crucially, enhances its reactivity as an electrophile in cross-coupling reactions.[1]

This combined electron deficiency has a profound effect on the carbon-bromine (C-Br) bond at the 4-position. It polarizes the bond and weakens it, making the molecule highly susceptible to the initial, and often rate-limiting, step of the Suzuki catalytic cycle: oxidative addition.[2] The reactivity of organohalides in this step generally follows the trend I > Br > OTf >> Cl.[3][4] The activation provided by the nitro group makes the 4-bromo position an excellent electrophilic partner for the coupling reaction.[1]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a C-C bond between an organohalide and an organoboron compound.[4] The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (4-Bromo-6-nitroquinoline), inserting itself into the C-Br bond. This forms a new, planar Palladium(II) intermediate.[3][5]

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Palladium(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[4][6]

  • Reductive Elimination: The two organic groups on the palladium center (the quinoline and the new aryl group) couple and are expelled from the coordination sphere, forming the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][5]

Suzuki_Mechanism cluster_re pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)Ln]-X pd0->pd_complex pd0->pd_complex transmetalation Transmetalation pd_r_complex [Ar-Pd(II)Ln]-R' pd_complex->pd_r_complex pd_complex->pd_r_complex input2 R'-B(OH)₂ + Base pd_r_complex->pd0 pd_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R' pd_r_complex->product center_node input1 Ar-X (4-Bromo-6-nitroquinoline) input1->pd0 input2->pd_complex Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Reaction (Heat to 80-90°C, Stir) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete? F 6. Work-up (Cool, Dilute with EtOAc & H₂O) E->F Complete G 7. Extraction (Separate Layers, Extract Aqueous) F->G H 8. Wash & Dry (Combine Organic, Wash, Dry) G->H I 9. Purification (Concentrate & Column Chromatography) H->I J Final Product (4-Aryl-6-nitroquinoline) I->J

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 6-Nitroquinoline Scaffold

The quinoline framework is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast spectrum of biological activities and material properties. Within this class of heterocycles, 4-substituted-6-nitroquinolines are of particular interest as versatile intermediates in the synthesis of novel bioactive compounds. The strategic placement of a nitro group at the 6-position significantly activates the C4-position towards nucleophilic aromatic substitution (SNAr), enabling the facile displacement of a halogen, such as bromine, with a wide array of nucleophiles. This activation is crucial for the efficient construction of diverse chemical libraries for drug discovery and the development of functional materials.

This technical guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical insights for conducting nucleophilic aromatic substitution on 4-bromo-6-nitroquinoline. The protocols herein are designed to be robust and adaptable, catering to the needs of researchers, medicinal chemists, and professionals in drug development.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 4-bromo-6-nitroquinoline proceeds via a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This step is typically the rate-determining step of the reaction, as it involves the temporary loss of aromaticity in the quinoline ring system.[3]

The presence of the strongly electron-withdrawing nitro group at the 6-position is paramount to the facility of this reaction. It serves to stabilize the negative charge of the Meisenheimer complex through resonance delocalization, thereby lowering the activation energy of the initial nucleophilic attack.[4] In the second step of the mechanism, the leaving group, in this case, the bromide ion, is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-Bromo-6-nitroquinoline->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-6-nitroquinoline Meisenheimer->Product Elimination of Leaving Group Leaving_Group Bromide Ion (Br⁻)

Figure 1: General mechanism of the SNAr reaction on 4-bromo-6-nitroquinoline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 4-bromo-6-nitroquinoline with representative nucleophiles.

General Considerations:
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of high purity. Anhydrous solvents should be used when specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Product purification can be achieved by recrystallization or column chromatography.

  • The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 1: Amination with Primary and Secondary Amines

The reaction of 4-bromo-6-nitroquinoline with amines is a robust method for the synthesis of 4-amino-6-nitroquinoline derivatives, which are valuable scaffolds in medicinal chemistry.

Materials:

  • 4-Bromo-6-nitroquinoline

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Acetic Acid)

  • Base (optional, e.g., Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure (General): [5][6]

  • To a round-bottom flask, add 4-bromo-6-nitroquinoline (1.0 eq).

  • Add the chosen solvent (e.g., 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1-1.5 eq). For less reactive amines or when using the hydrochloride salt of an amine, a base such as K₂CO₃ (1.5-2.0 eq) can be added.

  • Attach a reflux condenser and heat the reaction mixture to a temperature between 80-120 °C with stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: O-Arylation with Phenols

The synthesis of 4-aryloxy-6-nitroquinolines can be achieved through the reaction of 4-bromo-6-nitroquinoline with substituted phenols.

Materials:

  • 4-Bromo-6-nitroquinoline

  • Phenol nucleophile (e.g., phenol, 4-methoxyphenol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add the phenol (1.2 eq) and the chosen base (1.5 eq).

  • Add the anhydrous solvent (e.g., DMF or DMSO, 5-10 mL per mmol of phenol).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add 4-bromo-6-nitroquinoline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: S-Alkylation with Thiols

The introduction of a sulfur linkage at the C4 position can be accomplished by reacting 4-bromo-6-nitroquinoline with various thiols.

Materials:

  • 4-Bromo-6-nitroquinoline

  • Thiol nucleophile (e.g., thiophenol, benzyl thiol)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Sodium Ethoxide, Potassium Carbonate)

  • Round-bottom flask

  • Magnetic stirrer

Procedure: [1]

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent.

  • Add the base (1.2 eq) and stir the mixture at room temperature for 15 minutes to generate the thiolate.

  • Add 4-bromo-6-nitroquinoline (1.0 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-6 hours. The reaction is often rapid.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the nucleophilic aromatic substitution on 4-bromo-6-nitroquinoline with various nucleophiles.

NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
AnilineAcetic Acid-100-1202-485-95
MorpholineEthanol-Reflux4-690-98
PiperidineEthanol-Reflux3-592-97
PhenolDMFK₂CO₃80-1006-1075-85
ThiophenolEthanolNaOEt25-401-388-95

Note: Yields are representative and may vary depending on the specific substrate, reaction scale, and purification method.

Visualization of Experimental Workflow

experimental_workflow start Start reactants Combine 4-Bromo-6-nitroquinoline, Nucleophile, Solvent, and Base (if needed) in a reaction flask. start->reactants reaction Heat and stir the reaction mixture. Monitor progress by TLC. reactants->reaction workup Reaction Work-up: - Cool to RT - Precipitate/Extract reaction->workup purification Purify the crude product: - Recrystallization or - Column Chromatography workup->purification characterization Characterize the final product: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for SNAr on 4-bromo-6-nitroquinoline.

Conclusion

The protocols and data presented in this application note demonstrate that 4-bromo-6-nitroquinoline is a highly versatile and reactive substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 6-position effectively activates the C4-position, allowing for the efficient synthesis of a diverse range of 4-substituted-6-nitroquinoline derivatives. These methodologies provide researchers and drug development professionals with a robust toolkit for the generation of novel chemical entities with potential applications in various fields of scientific research.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. [Link]

  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631-2666.
  • Terrier, F. (1991). Rate and equilibrium studies in nucleophilic aromatic substitution. Chemical Reviews, 91(1), 93-123.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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  • Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. [Link]

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The Versatile Reactivity of 4-Bromo-6-nitroquinoline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad range of biological activities. The targeted functionalization of the quinoline scaffold is paramount for the modulation of pharmacological properties. Among the various quinoline building blocks, 4-bromo-6-nitroquinoline stands out as a particularly valuable intermediate. The presence of a bromine atom at the 4-position and a strongly electron-withdrawing nitro group at the 6-position offers a unique platform for regioselective palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key palladium-catalyzed transformations of 4-bromo-6-nitroquinoline, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug discovery.

Understanding the Reactivity Landscape of 4-Bromo-6-nitroquinoline

The electronic nature of 4-bromo-6-nitroquinoline dictates its reactivity in palladium-catalyzed reactions. The C4-Br bond is activated towards oxidative addition to a Pd(0) center due to the electron-withdrawing effect of the quinoline nitrogen and the nitro group. This inherent reactivity makes it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments at the 4-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of 4-bromo-6-nitroquinoline.[1][2] This reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a workhorse in synthetic organic chemistry.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electron-deficient nature of the 4-bromo-6-nitroquinoline substrate facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. The subsequent transmetalation step, where the organic group is transferred from the boronic acid (or its derivative) to the palladium center, is typically the rate-determining step and is promoted by the presence of a base.[2] The final reductive elimination step regenerates the Pd(0) catalyst and yields the desired 4-aryl-6-nitroquinoline product.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetalation Transmetalation Complex OxAdd->Transmetalation R-B(OH)₂ Base RedElim Reductive Elimination Complex Transmetalation->RedElim RedElim->Pd0 Ar-R Product 4-Aryl-6-nitroquinoline (Ar-R) ArylHalide 4-Bromo-6-nitroquinoline (Ar-Br) BoronicAcid Arylboronic Acid (R-B(OH)₂) caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-nitroquinoline

This protocol is adapted from procedures for similar 6-bromo-4-quinolone substrates and is optimized for the specific reactivity of 4-bromo-6-nitroquinoline.[1]

Materials:

  • 4-Bromo-6-nitroquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 or 5:1 mixture), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-6-nitroquinoline, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O901280-90
33-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001675-85
42-Thienylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O901470-80

Yields are estimated based on similar reactions and the expected reactivity of the substrate. Actual yields may vary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[5][6] This reaction is instrumental in introducing primary and secondary amines at the 4-position of the quinoline core, a common motif in pharmacologically active compounds.[7]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving an oxidative addition, but is followed by amine coordination and deprotonation to form a palladium-amido complex.[8][9] The final reductive elimination step furnishes the desired 4-amino-6-nitroquinoline and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the rate-limiting reductive elimination step.[10]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Deprotonation OxAdd->AmineCoord R₂NH Base RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ Product 4-Amino-6-nitroquinoline (Ar-NR₂) ArylHalide 4-Bromo-6-nitroquinoline (Ar-Br) Amine Amine (R₂NH) caption Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-nitroquinoline

This protocol is based on general procedures for the amination of aryl bromides, with specific considerations for the electron-deficient nature of the substrate.[10]

Materials:

  • 4-Bromo-6-nitroquinoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.05 equiv) or Pd(OAc)₂ (0.05-0.10 equiv)

  • XPhos, SPhos, or other bulky phosphine ligand (0.04-0.10 equiv)

  • NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 4-bromo-6-nitroquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001280-90
2AnilinePd(OAc)₂ / SPhosK₃PO₄Dioxane1101675-85
3BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001470-80
4n-ButylaminePd(OAc)₂ / SPhosK₃PO₄Dioxane1101865-75

Yields are estimated based on general Buchwald-Hartwig amination reactions and may require optimization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce terminal alkynes at the 4-position of the quinoline ring, yielding valuable intermediates for further transformations or as final products with potential biological activity.[11][12]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[13] The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling are also well-established.[11]

Sonogashira_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetalation Transmetalation Complex OxAdd->Transmetalation Cu-C≡C-R RedElim Reductive Elimination Complex Transmetalation->RedElim RedElim->Pd0 Ar-C≡C-R Product 4-Alkynyl-6-nitroquinoline (Ar-C≡C-R) ArylHalide 4-Bromo-6-nitroquinoline (Ar-Br) Alkyne Terminal Alkyne (H-C≡C-R) caption Figure 3: Simplified Catalytic Cycle of the Sonogashira Coupling.

Caption: Figure 3: Simplified Catalytic Cycle of the Sonogashira Coupling.

Protocol: Sonogashira Coupling of 4-Bromo-6-nitroquinoline

This is a general protocol for Sonogashira couplings of aryl bromides.[14]

Materials:

  • 4-Bromo-6-nitroquinoline (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • CuI (0.04-0.10 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromo-6-nitroquinoline, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuITEATHF50880-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIDIPEADMF601075-85
31-HexynePdCl₂(PPh₃)₂/CuITEATHF501270-80
4Propargyl alcoholPdCl₂(PPh₃)₂/CuIDIPEADMF701465-75

Yields are estimated based on general Sonogashira coupling reactions.

Heck Coupling: Vinylation of the Quinoline Core

The Heck reaction offers a route to install vinyl groups at the 4-position of 4-bromo-6-nitroquinoline, creating styrenyl-type derivatives that are valuable for further functionalization or as final products.[15][16]

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the alkene.[16] A migratory insertion of the alkene into the palladium-carbon bond then occurs, followed by a β-hydride elimination to release the vinylated product and a palladium-hydride species. The base in the reaction mixture then regenerates the Pd(0) catalyst.[15]

Heck_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br MigInsert Migratory Insertion OxAdd->MigInsert Alkene BetaElim β-Hydride Elimination MigInsert->BetaElim BetaElim->Pd0 Ar-Alkene + H-Pd-X Product 4-Vinyl-6-nitroquinoline (Ar-Alkene) ArylHalide 4-Bromo-6-nitroquinoline (Ar-Br) Alkene Alkene caption Figure 4: Simplified Catalytic Cycle of the Heck Coupling.

Sources

The Strategic Application of 4-Bromo-6-nitroquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides an excellent framework for the design of therapeutic agents that can interact with a variety of biological targets.[2] Among the vast landscape of quinoline derivatives, 4-Bromo-6-nitroquinoline has emerged as a particularly intriguing starting point for the development of novel therapeutics. The strategic placement of the bromo and nitro groups on the quinoline core imparts unique chemical reactivity and biological activity, making it a valuable building block in the quest for new drugs, particularly in the realm of oncology.[3]

This technical guide offers a comprehensive overview of the applications of 4-Bromo-6-nitroquinoline in medicinal chemistry. We will delve into its synthetic utility, explore its potential as a precursor to potent kinase inhibitors, and provide detailed protocols for its derivatization and biological evaluation.

The Chemical Versatility of the 4-Bromo-6-nitroquinoline Scaffold

The 4-Bromo-6-nitroquinoline molecule is primed for chemical modification at several key positions. The bromine atom at the 4-position is a versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. Furthermore, the electron-withdrawing nature of the nitro group at the 6-position activates the quinoline ring, influencing its reactivity and biological interactions.[3]

Synthetic Derivatization Strategies

The true power of 4-Bromo-6-nitroquinoline lies in its potential for derivatization. The following diagram illustrates a general workflow for the synthesis and subsequent modification of this important scaffold.

G cluster_synthesis Synthesis of 4-Bromo-6-nitroquinoline cluster_derivatization Derivatization Pathways Starting Material Substituted Aniline Cyclization Cyclization Reaction (e.g., Combes, Doebner-von Miller) Starting Material->Cyclization Halogenation_Nitration Sequential Halogenation and Nitration Cyclization->Halogenation_Nitration 4B6NQ 4-Bromo-6-nitroquinoline Halogenation_Nitration->4B6NQ Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) 4B6NQ->Cross_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) 4B6NQ->SNAr Nitro_Reduction Nitro Group Reduction 4B6NQ->Nitro_Reduction Derivatives Diverse Library of Bioactive Compounds Cross_Coupling->Derivatives SNAr->Derivatives Nitro_Reduction->Derivatives

Caption: Synthetic and derivatization pathways for 4-Bromo-6-nitroquinoline.

Application in Oncology: A Scaffold for Kinase Inhibitors

A significant body of research highlights the potential of quinoline derivatives as anticancer agents.[4][5] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways that are often dysregulated in cancer.[6][7] The 4-anilinoquinoline and 4-anilinoquinazoline chemotypes, for instance, are well-established frameworks for potent kinase inhibitors.[8]

The 4-Bromo-6-nitroquinoline scaffold is an excellent starting point for the synthesis of novel kinase inhibitors. The bromine at the 4-position can be readily displaced by various anilines through reactions like the Buchwald-Hartwig amination, leading to the generation of 4-anilino-6-nitroquinoline derivatives. The nitro group at the 6-position can further enhance the inhibitory activity and provides a handle for additional modifications.

Postulated Mechanism of Action: Targeting Receptor Tyrosine Kinases

Derivatives of 4-Bromo-6-nitroquinoline are hypothesized to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers.[2][9] By binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[2]

G EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor 4-Anilino-6-nitroquinoline Derivative Inhibitor->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., MEK-ERK) P->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to

Caption: Postulated inhibition of the EGFR signaling pathway by a 4-anilino-6-nitroquinoline derivative.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-anilino-6-nitroquinoline derivative and for its initial biological evaluation.

Protocol 1: Synthesis of N-(3,4,5-trimethoxyphenyl)-6-nitroquinolin-4-amine

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination reaction to synthesize a potential kinase inhibitor.

Materials and Equipment:

  • 4-Bromo-6-nitroquinoline

  • 3,4,5-Trimethoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask, add 4-Bromo-6-nitroquinoline (1.0 mmol), 3,4,5-trimethoxyaniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(3,4,5-trimethoxyphenyl)-6-nitroquinolin-4-amine.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the synthesized compound on cancer cell lines.[10]

Materials and Equipment:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow the cells to attach.[10]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.[10] Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for 48-72 hours.[10]

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plates for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[2]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the direct inhibitory effect of the compound on a specific kinase (e.g., EGFR).

Materials and Equipment:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control and a no-kinase control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.[10]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate the plate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

Quantitative Data Summary

The following table provides a hypothetical summary of the expected biological activity data for a series of 4-anilino-6-nitroquinoline derivatives.

CompoundR-group on AnilineA549 IC₅₀ (µM)EGFR IC₅₀ (nM)
1 3,4,5-trimethoxy0.515
2 4-methoxy1.250
3 3-chloro0.825
4 Unsubstituted5.6200

Conclusion

4-Bromo-6-nitroquinoline is a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the inherent biological relevance of the quinoline core, makes it an excellent starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecule in their drug discovery endeavors.

References

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11575-11588. Retrieved from [Link]

  • Hooft van Huijsduijnen, R., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 48, 128248. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Retrieved from [Link]

  • Li, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 557-559. Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Advanced Materials Research, 1073-1076, 1151-1154. Retrieved from [Link]

  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. Retrieved from [Link]

  • Saranath, D., & Deo, M. G. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(4), 337-344. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6649. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5369. Retrieved from [Link]

  • Martinez-Alvarez, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

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Application Notes and Protocols for the Regioselective Nitration of 4-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the experimental nitration of 4-bromoquinoline. Quinoline scaffolds functionalized with nitro groups are pivotal intermediates in the synthesis of pharmacologically active molecules and advanced materials. This protocol details a robust and reproducible method for the regioselective electrophilic aromatic substitution on the 4-bromoquinoline core, primarily targeting the C-5 and C-8 positions. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step procedure, outline critical safety protocols, and describe methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in organic synthesis, medicinal chemistry, and drug development, offering both practical instructions and the theoretical basis for experimental choices.

Introduction and Scientific Context

Quinoline and its derivatives are foundational heterocyclic structures present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including antimalarial, antimicrobial, and anticancer properties.[1] The strategic functionalization of the quinoline ring system is therefore a cornerstone of modern drug discovery.

The introduction of a nitro (-NO₂) group via electrophilic aromatic substitution is a powerful synthetic transformation. The nitro group serves as a versatile handle for further derivatization; it can be reduced to an amino group, a key pharmacophore, or it can activate adjacent positions for nucleophilic aromatic substitution (SNAr) reactions.[2][3]

The nitration of the quinoline system presents a fascinating challenge in regioselectivity. Under the strongly acidic conditions required for the reaction (typically a mixture of nitric and sulfuric acids), the quinoline nitrogen is protonated. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene ring.[4] For the parent quinoline molecule, this results in a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] The presence of a substituent, such as the bromine atom at the C-4 position, further influences the electronic landscape of the molecule, directing the incoming electrophile. This protocol is designed to control these factors to achieve a predictable and high-yield synthesis.

Reaction Mechanism and Regioselectivity

The nitration of 4-bromoquinoline proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into two primary stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack and Rearomatization: The π-electron system of the 4-bromoquinoline's benzene ring attacks the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base (like HSO₄⁻ or H₂O) then abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product.[6]

The diagram below illustrates the general mechanism for this transformation.

G cluster_0 Stage 1: Nitronium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 2H₂SO₄ H3O_plus H₃O⁺ HSO4_minus 2HSO₄⁻ Bromoquinoline 4-Bromoquinoline SigmaComplex Sigma Complex (Resonance Stabilized) Bromoquinoline->SigmaComplex + NO₂⁺ Product 4-Bromo-x-nitroquinoline SigmaComplex->Product - H⁺

Figure 1: General mechanism for the electrophilic nitration of 4-bromoquinoline.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[7] Strict adherence to safety protocols is mandatory.

  • Hazard Assessment:

    • Nitric Acid & Sulfuric Acid: Both are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[8][9] They are also strong oxidizing agents that can react violently with organic materials.[10]

    • Exothermic Reaction: The reaction generates significant heat, which can lead to a "runaway" reaction if not properly controlled, potentially causing boiling, splashing, and release of toxic fumes.[7]

    • Toxic Fumes: Nitrogen oxides (NOx), which are highly toxic and can cause severe respiratory irritation, may be produced.[11]

  • Engineering Controls:

    • All procedures must be performed inside a certified chemical fume hood with proper ventilation.

    • An emergency eyewash station and safety shower must be immediately accessible.[9][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.

    • Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Waste Disposal & Spill Management:

    • Acidic waste must be neutralized before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents.[10]

    • Have a spill kit containing a neutralizer (e.g., sodium bicarbonate or calcium carbonate) readily available.[10] For large spills, evacuate the area and contact emergency personnel.[8]

Materials and Equipment

Reagents & Chemicals Grade/Purity Supplier Notes
4-Bromoquinoline≥98%Standard Supplier
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)68-70%ACS Reagent Grade
Dichloromethane (CH₂Cl₂)ACS Reagent GradeFor extraction
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFor drying
Crushed IceMade from deionized water
Deuterated Chloroform (CDCl₃)For NMR analysis
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice-salt bath
Thermometer
500 mL Beaker
Separatory funnel
Rotary evaporator
Standard laboratory glassware (pipettes, cylinders)
Apparatus for column chromatography (optional)

Detailed Experimental Protocol

The following workflow provides a step-by-step guide for the synthesis, workup, and purification of nitrated 4-bromoquinoline.

Figure 2: Experimental workflow for the nitration of 4-bromoquinoline.

Step-by-Step Procedure:

  • Reaction Setup:

    • Place 4-bromoquinoline (e.g., 1.0 g, 4.8 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • In a chemical fume hood, carefully add concentrated sulfuric acid (10 mL). Stir the mixture until all the solid has dissolved.

    • Causality: Sulfuric acid serves as both a solvent and a catalyst. It protonates the quinoline nitrogen, deactivating the pyridine ring and directing the electrophilic attack to the carbocyclic ring.[4]

    • Cool the flask in an ice-salt bath to 0 °C.

  • Nitration:

    • In a separate, cool beaker, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid (3 mL) to concentrated sulfuric acid (3 mL). Swirl gently during addition. This process is highly exothermic.

    • Cool this nitrating mixture down to 0 °C.

    • Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred 4-bromoquinoline solution over 30-60 minutes.

    • Causality: The temperature must be rigorously maintained below 5 °C during the addition. Slow, controlled addition prevents dangerous exotherms and minimizes the formation of undesired byproducts.[3]

  • Reaction & Quenching:

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC if desired.

    • Prepare a 500 mL beaker containing approximately 100 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Work-up and Isolation:

    • Allow the ice to melt. The resulting solution will be strongly acidic.

    • Carefully neutralize the solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as significant CO₂ evolution (foaming) will occur. Continue adding base until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Note: Quinoline derivatives can be basic and may interact strongly with acidic silica gel. It may be necessary to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine in hexane/ethyl acetate).[12]

Product Characterization

The nitration of 4-bromoquinoline is expected to yield a mixture of isomers, primarily 4-bromo-5-nitroquinoline and 4-bromo-8-nitroquinoline . The identity and purity of the product(s) must be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR The introduction of the electron-withdrawing nitro group will cause downfield shifts for adjacent protons. The specific splitting patterns and coupling constants will be crucial for distinguishing between the 5-nitro and 8-nitro isomers.[13]
¹³C NMR The carbon atom attached to the nitro group will be significantly deshielded. The overall pattern of signals will confirm the substitution pattern.
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) for C₉H₅BrN₂O₂ at m/z ≈ 252 and 254 in a ~1:1 ratio, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy Strong characteristic absorption bands for the nitro group will be present at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

Troubleshooting

  • Problem: Low or no product yield.

    • Possible Cause: Insufficiently strong nitrating conditions or reaction time too short.

    • Solution: Ensure acids are concentrated. The reaction can be gently warmed to room temperature after addition, but this must be done with extreme caution.

  • Problem: Formation of dark, tarry byproducts.

    • Possible Cause: Reaction temperature was too high, leading to oxidation and decomposition.

    • Solution: Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture.

  • Problem: Difficulty separating isomers.

    • Possible Cause: Similar polarity of the 5-nitro and 8-nitro products.

    • Solution: Careful column chromatography with a shallow solvent gradient or multiple recrystallizations may be required.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • StackExchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Unknown Source. Preparation and Properties of Quinoline.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.

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Application Note & Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl and heteroaryl amines are privileged structures found in a vast array of therapeutic agents, natural products, and functional materials.[1][2] The quinoline scaffold, for instance, is central to numerous drugs with activities ranging from antimalarial to anticancer.[3][4]

Historically, the synthesis of these motifs was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Palladium-catalyzed Buchwald-Hartwig amination marked a paradigm shift, providing a versatile and mild method for forging C-N bonds.[1][5] This cross-coupling reaction has become an indispensable tool for drug development professionals.

This document provides a detailed guide to the Buchwald-Hartwig amination of 4-bromo-6-nitroquinoline, a key intermediate for synthesizing functionalized 4-aminoquinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide insights into optimizing this critical transformation.

The Catalytic Cycle: Mechanism of Action

The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this mechanism is crucial for rational troubleshooting and optimization. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 4-bromo-6-nitroquinoline to form a Pd(II) complex.[6][7] The choice of ligand is critical to facilitate this step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base deprotonates the coordinated amine to form a palladium-amido intermediate.[8][9]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex to yield the desired N-aryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]

A common side reaction is hydrodehalogenation, where the aryl halide is reduced. This can sometimes be minimized by careful selection of the base, ligand, and temperature.[10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L₂PdII(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex L₂PdII(Ar)(NR₂) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ + L₂Pd⁰ amido_complex->product_out

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: The Rationale Behind Component Selection

A successful cross-coupling reaction depends on the synergistic interplay of its components. The choices outlined below are based on extensive literature precedent and empirical optimization for heteroaromatic systems.

  • The Substrate (4-Bromo-6-nitroquinoline): The C4-position of the quinoline ring is susceptible to coupling. The bromo-substituent serves as an excellent leaving group, with a reactivity profile generally ranked as I > Br > Cl for oxidative addition.[6] The electron-withdrawing nitro group at the C6-position activates the C4-position towards nucleophilic attack, which can be beneficial.[11] However, this group is also sensitive to strongly basic or reducing conditions, necessitating careful selection of reagents.

  • The Catalyst System (Palladium Precursor & Ligand):

    • Palladium Precursor: A common and effective choice is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). It serves as a stable source of the active Pd(0) catalyst. Palladium(II) acetate (Pd(OAc)₂) is another viable option that is reduced in situ.[5]

    • Ligand: The ligand is arguably the most critical variable. For electron-deficient heteroaryl halides like our substrate, bulky and electron-rich biaryl phosphine ligands are essential.[12] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[2] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice, demonstrating broad utility and high catalytic activity.[1]

  • The Base: The base's primary role is to deprotonate the amine after it coordinates to the palladium center.[13][14]

    • Primary Choice: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions, typically leading to faster reaction rates.[10]

    • Alternatives for Sensitive Substrates: If side reactions related to the nitro group are observed, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times to achieve full conversion.[10]

  • The Solvent: Anhydrous, aprotic solvents are standard.[15]

    • Toluene is an excellent choice due to its high boiling point, allowing for a wide range of reaction temperatures, and its ability to dissolve the organic reagents.[16][17] While the inorganic base may not fully dissolve, the resulting heterogeneous mixture is often highly effective.[15][17] 1,4-Dioxane is another commonly used solvent.[16]

Detailed Experimental Protocol

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • 4-Bromo-6-nitroquinoline is a chemical irritant. Avoid inhalation and contact with skin and eyes.[18]

  • Palladium catalysts and phosphine ligands should be handled with care. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is corrosive and moisture-sensitive. Handle it exclusively in a glovebox or under a stream of inert gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[18][19][20][21][22]

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Aryl Halide 4-Bromo-6-nitroquinoline (1.0 equiv)Starting material.
Amine Primary or Secondary Amine (1.2 equiv)A slight excess ensures complete consumption of the limiting aryl halide.
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Standard catalyst loading for efficient turnover.
Ligand XPhos (2-4 mol%)Optimal ligand-to-palladium ratio to ensure catalyst stability and activity.
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base to facilitate deprotonation.
Solvent Anhydrous TolueneHigh-boiling aprotic solvent.
Temperature 100-110 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst and phosphine ligand from oxidation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01-0.02 mmol for a 1 mmol scale reaction), XPhos (0.02-0.04 mmol), sodium tert-butoxide (1.4 mmol), and 4-bromo-6-nitroquinoline (1.0 mmol).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene via syringe.

    • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in the first step with the other solids.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-nitroquinoline derivative.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd or ligand).Ensure all reagents are high quality and the reaction is set up under a strictly inert atmosphere. Consider using a pre-catalyst.[10]
Insufficient temperature.Cautiously increase the reaction temperature in 10 °C increments.[10]
Hydrodehalogenation Base is too strong or sterically hindered.Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[10]
Ligand promotes the side reaction.Screen other bulky biarylphosphine ligands (e.g., SPhos, RuPhos).
Decomposition of Starting Material Nitro group sensitivity.Lower the reaction temperature and/or use a milder base (e.g., Cs₂CO₃). Monitor the reaction closely to avoid prolonged heating after completion.

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Buchwald-Hartwig Amin
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Role of the Base in Buchwald–Hartwig Amin
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. Wordpress. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development - ACS Publications. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

  • Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

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Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 4-Bromo-6-nitroquinoline for Biological Screening

Quinoline and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties.[1] The functionalization of the quinoline ring is a critical strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. The 4-bromo-6-nitroquinoline core is a particularly attractive starting material for generating diverse chemical libraries for high-throughput screening. Its two distinct functional groups—a bromo substituent at an electron-deficient position and a nitro group on the benzene ring—offer orthogonal handles for a variety of chemical transformations.

This guide provides a detailed technical overview and step-by-step protocols for the strategic derivatization of 4-bromo-6-nitroquinoline. We will explore reactions at both the C4 and C6 positions, enabling researchers to systematically explore the structure-activity relationship (SAR) of novel quinoline-based compounds.

Strategic Overview of Derivatization

The 4-bromo-6-nitroquinoline scaffold allows for a two-pronged derivatization approach. The bromine atom at the 4-position is activated for nucleophilic aromatic substitution (SNAr) and is also an ideal substrate for palladium-catalyzed cross-coupling reactions. Independently, the nitro group at the 6-position can be reduced to a versatile primary amine, which can then undergo a host of secondary reactions, most notably amide bond formation.

G cluster_start Starting Material cluster_c4 C4-Position Derivatization cluster_c6 C6-Position Derivatization cluster_products Derivative Classes start 4-Bromo-6-nitroquinoline snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂ / R-OH / R-SH (Protocol 1 & 2) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Ar-B(OH)₂ / Pd Catalyst (Protocol 5) reduction Nitro Group Reduction start->reduction SnCl₂·2H₂O or H₂/Pd-C (Protocol 3) amines 4-Amino/Alkoxy/Thio- 6-nitroquinolines snar->amines aryls 4-Aryl-6-nitroquinolines suzuki->aryls aminoquinolines 4-Bromo-6-aminoquinoline reduction->aminoquinolines amide Amide Coupling amides 4-Bromo-6-acylamidoquinolines amide->amides aminoquinolines->amide R-COOH / Coupling Agent (Protocol 4)

Caption: Overall derivatization strategy for 4-Bromo-6-nitroquinoline.

Part 1: Derivatization at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)

Scientific Principle

The quinoline ring system is inherently electron-deficient. This effect, coupled with the potent electron-withdrawing nitro group at the C6 position, makes the C4 carbon highly electrophilic.[2] This electronic activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles through an addition-elimination mechanism, known as SNAr.[2][3] The reaction proceeds via a resonance-stabilized anionic intermediate called a Meisenheimer complex.[3] The ortho and para relationship of the activating nitro group to the leaving group is crucial for stabilizing this intermediate.[2][4]

Protocol 1: Synthesis of 4-Amino-6-nitroquinoline Derivatives

This protocol describes the reaction of 4-bromo-6-nitroquinoline with primary or secondary amines.

Materials:

  • 4-Bromo-6-nitroquinoline

  • Desired amine (e.g., morpholine, piperidine, benzylamine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Ethanol

  • Ethyl acetate, Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve 4-bromo-6-nitroquinoline (1.0 eq) in NMP or ethanol.

  • Add the desired amine (1.2 - 2.0 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).[5]

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x) to remove the high-boiling point solvent and inorganic salts.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-amino-6-nitroquinoline derivative.

ParameterConditionRationale
Solvent NMP, Ethanol, or DMFHigh-boiling polar aprotic solvents facilitate the SNAr reaction.
Base DIPEA, K₂CO₃Acts as a scavenger for the HBr generated during the reaction.
Temperature 80-120 °CProvides the necessary activation energy for the substitution.
Equivalents Amine (1.2-2.0 eq)A slight excess of the nucleophile drives the reaction to completion.
Protocol 2: Synthesis of 4-Alkoxy/Thio-6-nitroquinoline Derivatives

This protocol is adapted for oxygen and sulfur nucleophiles.

Materials:

  • 4-Bromo-6-nitroquinoline

  • Desired alcohol (R-OH) or thiol (R-SH)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), add the alcohol or thiol (1.5 eq) to anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.5 eq, 60% dispersion in mineral oil) or another strong base portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to generate the corresponding alkoxide or thiolate.

  • In a separate flask, dissolve 4-bromo-6-nitroquinoline (1.0 eq) in anhydrous THF or DMF.

  • Slowly add the quinoline solution to the nucleophile solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 2: Derivatization at the C6-Position

The most versatile strategy for modifying the C6 position involves the reduction of the nitro group to a primary amine. This amine serves as a powerful synthetic handle for subsequent reactions.

Protocol 3: Reduction of the Nitro Group to a 6-Amino Group

Scientific Principle: The nitro group can be readily reduced to an amine using various methods. A common and reliable laboratory-scale method employs tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium. The tin(II) is oxidized to tin(IV) while providing the six electrons needed to reduce the nitro group to an amine. Catalytic hydrogenation is an alternative clean method.

Materials:

  • 4-Bromo-6-nitroquinoline (or a C4-derivatized analog)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) and/or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, for Method A)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Method A: Tin(II) Chloride):

  • Suspend 4-bromo-6-nitroquinoline (1.0 eq) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Re-dissolve the residue in ethyl acetate and cool to 0 °C.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~8-9. Caution: CO₂ evolution will occur.

  • Filter the resulting suspension through a pad of Celite to remove tin salts.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 4-bromo-6-aminoquinoline product, which can often be used without further purification.

Protocol 4: Amide Bond Formation at the C6-Amino Group

Scientific Principle: Amide coupling is one of the most robust and frequently used reactions in medicinal chemistry.[6] It involves the activation of a carboxylic acid, which then readily reacts with an amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form a highly reactive activated ester intermediate, facilitating amide bond formation under mild conditions.[7]

Materials:

  • 4-Bromo-6-aminoquinoline (1.0 eq)

  • Desired carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of 4-bromo-6-aminoquinoline (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-bromo-6-acylamidoquinoline.

ReagentRoleRationale
Carboxylic Acid Acylating AgentProvides the "R" group for the new amide bond.
HATU Coupling ReagentActivates the carboxylic acid to facilitate nucleophilic attack by the amine.[7]
DIPEA Non-nucleophilic BaseMaintains a basic pH required for the coupling reaction and neutralizes acidic byproducts.
DMF SolventA polar aprotic solvent that effectively dissolves all reactants.

Part 3: C-C Bond Formation at the C4-Position via Suzuki-Miyaura Coupling

Scientific Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[8][9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.[10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires a base.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[10]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar¹)(X) pd0->pd2_complex Oxidative Addition (Ar¹-X) pd2_transmetal L₂Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_transmetal Transmetalation (Ar²-B(OH)₂ + Base) pd2_transmetal->pd0 Reductive Elimination product Ar¹-Ar² pd2_transmetal->product ar1x Ar¹-X = 4-Bromo-6-nitroquinoline ar1x->pd2_complex ar2b Ar²-B(OH)₂ = Arylboronic Acid ar2b->pd2_transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: Synthesis of 4-Aryl-6-nitroquinolines

Materials:

  • 4-Bromo-6-nitroquinoline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a Schlenk flask, add 4-bromo-6-nitroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to establish an inert atmosphere.[11]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the 4-aryl-6-nitroquinoline.

Conclusion and Outlook for Biological Screening

The protocols detailed in this guide provide a robust framework for the synthesis of a diverse library of 4,6-disubstituted quinoline derivatives. By systematically applying SNAr, nitro reduction, amide coupling, and Suzuki coupling reactions, researchers can generate novel compounds with varied electronic and steric properties. These libraries are ideal for screening against a wide range of biological targets. Given the established activities of quinoline scaffolds, promising areas for screening include cancer cell lines (e.g., C6, HeLa, HT29), parasitic assays (e.g., Plasmodium falciparum), and various bacterial strains.[5][12][13] The derivatization strategies outlined here are fundamental to exploring the vast chemical space around the quinoline core and identifying new leads for drug development.

References

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.
  • ResearchGate. (n.d.). A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides. ResearchGate. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]

  • Journal of the American Chemical Society. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. JACS. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • de Kock, C., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(6), e0156471. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • ChemSynthesis. (2025). 4-bromo-7-nitroquinoline. ChemSynthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • NIH. (n.d.). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. [Link]

  • NIH. (n.d.). Pharmacology of 8-aminoquinolines. [Link]

  • NIH. (n.d.). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. [Link]

  • PubMed. (2018). Primaquine or other 8-aminoquinolines for reducing Plasmodium falciparum transmission. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-6-nitroquinoline is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its unique structure, featuring a bromine atom susceptible to nucleophilic aromatic substitution (SNAr) and a nitro group that can be readily reduced to an amine, makes it a versatile building block in drug discovery and development. The demand for efficient, safe, and scalable synthetic routes to this compound is therefore of paramount importance to researchers and chemical development professionals.

This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of 4-Bromo-6-nitroquinoline. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, safety considerations, and process controls necessary for a successful and reproducible large-scale campaign. The protocols and insights presented herein are designed to be directly applicable in a research and development setting, ensuring both scientific integrity and practical utility.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Bromo-6-nitroquinoline is most effectively achieved through a two-step sequence starting from commercially available 4-bromoaniline. This strategy involves:

  • Gould-Jacobs Reaction: Formation of the quinolinone core via condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

  • Nitration: Regioselective nitration of the resulting 6-bromoquinolin-4(1H)-one to introduce the nitro group at the C6 position.

This approach is favored for its robustness, scalability, and the high purity of the final product.[1]

PART 1: Synthesis of 6-Bromoquinolin-4(1H)-one (Intermediate C)

This initial phase focuses on the construction of the fundamental quinolinone heterocyclic structure.

Experimental Protocol

Step 1a: Condensation of 4-Bromoaniline with DEEM

  • To a 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4-bromoaniline (8.6 kg, 50 mol).

  • Add toluene (40 L) and stir the mixture until a homogenous solution is formed.

  • Slowly add diethyl ethoxymethylenemalonate (DEEM) (11.35 kg, 52.5 mol) to the reactor over a period of 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to 60°C and remove the toluene under reduced pressure to yield crude Intermediate A (Diethyl 2-(((4-bromophenyl)amino)methylene)malonate) as a viscous oil.[1]

Step 1b: Thermal Cyclization

  • In a separate, appropriately sized reactor, preheat diphenyl ether (45 L) to 250°C.

  • Slowly add the crude Intermediate A to the hot diphenyl ether over 1 hour.

  • Maintain the reaction temperature at 250°C for an additional 2 hours.

  • Cool the reaction mixture to below 100°C and then add heptane (40 L) to precipitate the product.

  • Filter the resulting solid and wash with heptane (2 x 10 L) to yield crude Intermediate B (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate).

Step 1c: Saponification and Decarboxylation

  • To a 100 L reactor, add the crude Intermediate B, 10% aqueous sodium hydroxide solution (50 L), and ethanol (20 L).

  • Heat the mixture to reflux (approximately 100°C) for 6 hours, or until hydrolysis is complete as monitored by HPLC.

  • Cool the reaction mixture to 20-25°C.

  • Slowly and carefully acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid, which will cause a thick precipitate to form.

  • Stir the resulting slurry for 2 hours at room temperature.

  • Filter the solid, wash thoroughly with deionized water until the washings are neutral, and then with acetone (2 x 10 L).

  • Dry the solid in a vacuum oven at 100°C to a constant weight to yield 6-bromoquinolin-4(1H)-one (Intermediate C).[1]

PART 2: Nitration of 6-Bromoquinolin-4(1H)-one

This final step introduces the nitro group at the desired position on the quinolinone ring.

Experimental Protocol

Step 2a: Nitration Reaction

  • In a round-bottom flask, dissolve 6-bromoquinoline (an analogue to our intermediate) (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid. It is crucial to perform this in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

  • Cool the solution to -5°C using a salt-ice bath while stirring.[2]

  • In a separate flask, carefully prepare the nitrating mixture by adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture to -5°C in a salt-ice bath.[2]

  • While vigorously stirring the 6-bromoquinolin-4(1H)-one solution, add the cold nitrating mixture dropwise using a Pasteur pipette over a period of one hour. Strict temperature control is critical to prevent runaway reactions and the formation of byproducts.[2]

Step 2b: Reaction Quenching and Work-up

  • After the addition is complete, continue stirring the reaction mixture at 0°C until the reaction is complete (monitoring by TLC is recommended).[2]

  • Carefully and slowly pour the reaction mixture onto crushed ice in a separate, larger beaker. This quenching process is highly exothermic and should be performed with caution.[2]

  • Once the ice has melted, extract the mixture with dichloromethane (5 x 5 mL).[2]

  • Combine the organic layers and wash with a 10% sodium carbonate solution to neutralize any remaining acid.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

Step 2c: Product Isolation

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to obtain pure 4-Bromo-6-nitroquinoline.

Quantitative Data Summary

ParameterValueReference
Starting Material 4-Bromoaniline[1]
Molecular FormulaC₆H₆BrN
Molecular Weight172.02 g/mol
Intermediate A Diethyl 2-(((4-bromophenyl)amino)methylene)malonate[1]
Intermediate B Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate[1]
Intermediate C 6-Bromoquinolin-4(1H)-one[1]
Final Product 4-Bromo-6-nitroquinoline
Molecular FormulaC₉H₅BrN₂O₂
Molecular Weight253.05 g/mol

Visualizing the Workflow

Overall Synthetic Pathway

G cluster_0 Part 1: Quinolinone Core Synthesis cluster_1 Part 2: Nitration 4-Bromoaniline 4-Bromoaniline Intermediate_A Diethyl 2-(((4-bromophenyl)amino) methylene)malonate 4-Bromoaniline->Intermediate_A Condensation Toluene, Reflux DEEM DEEM DEEM->Intermediate_A Intermediate_B Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization Diphenyl Ether, 250°C Intermediate_C 6-Bromoquinolin-4(1H)-one Intermediate_B->Intermediate_C Saponification & Decarboxylation aq. NaOH, then HCl Final_Product 4-Bromo-6-nitroquinoline Intermediate_C->Final_Product Nitration HNO₃, H₂SO₄

Caption: Overall synthetic pathway for 4-Bromo-6-nitroquinoline.

Experimental Workflow for Nitration

G Start Start Dissolve Dissolve 6-Bromoquinolin-4(1H)-one in conc. H₂SO₄ Start->Dissolve Cool_1 Cool to -5°C Dissolve->Cool_1 Add_Dropwise Add Nitrating Mixture Dropwise Cool_1->Add_Dropwise Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool_2 Cool to -5°C Prepare_Nitrating_Mix->Cool_2 Cool_2->Add_Dropwise Stir Stir at 0°C until complete Add_Dropwise->Stir Quench Pour onto Crushed Ice Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with Na₂CO₃ solution Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Isolate Isolate and Purify Dry->Isolate End End Isolate->End

Caption: Step-by-step workflow for the nitration of 6-Bromoquinolin-4(1H)-one.

Scientific Integrity & Trustworthiness

Causality Behind Experimental Choices:

  • Gould-Jacobs Reaction: This classical method is highly reliable for constructing the quinolinone scaffold from anilines. The thermal cyclization in a high-boiling solvent like diphenyl ether ensures the high temperatures required for the reaction to proceed efficiently.

  • Stepwise Saponification and Decarboxylation: This sequence is crucial for removing the ester group at the 3-position, which is a byproduct of the cyclization.

  • Controlled Nitration: The use of a pre-chilled nitrating mixture and slow, dropwise addition at low temperatures is paramount. Nitration reactions are highly exothermic, and uncontrolled conditions can lead to dangerous thermal runaways and the formation of undesired polynitrated byproducts.[3][4] The strong acids used are also highly corrosive.[4][5]

Self-Validating System:

To ensure the reliability and reproducibility of this protocol, the following in-process controls and analytical methods are essential:

  • TLC/HPLC Monitoring: At each critical step, the reaction progress should be monitored to ensure complete conversion of the starting material before proceeding to the next step. This prevents carrying impurities forward, which can complicate purification later.

  • pH Control: During the workup of the saponification and nitration steps, precise pH adjustments are critical for the efficient precipitation and isolation of the desired product.

  • Spectroscopic and Chromatographic Analysis of Final Product: The identity and purity of the final 4-Bromo-6-nitroquinoline should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. This provides definitive validation of the synthetic outcome.

Safety Considerations

The scale-up of any chemical synthesis, particularly one involving nitration, requires a rigorous approach to safety.

  • Hazardous Reagents: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[4][5] All handling of these reagents must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4][5]

  • Exothermic Reactions: The nitration step is highly exothermic.[3] A robust cooling system for the reactor is mandatory, along with continuous temperature monitoring. An emergency quench plan should be in place in case of a thermal runaway.

  • Waste Disposal: Acidic and organic waste streams must be segregated and disposed of according to institutional and local environmental regulations.

Conclusion

The scale-up synthesis of 4-Bromo-6-nitroquinoline presented in this application note provides a reliable and robust pathway for producing this valuable chemical intermediate. By understanding the underlying chemical principles, adhering to the detailed protocols, and implementing stringent safety and quality control measures, researchers and drug development professionals can confidently and efficiently produce this key building block for their discovery and development programs.

References

  • Nitration reaction safety. (2024). YouTube.
  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
  • NITRIC ACID SAFETY. (n.d.).
  • Guggenheim, T. (Ed.). (2013).
  • Chemistry, Process Design, and Safety for the Nitration Industry. (n.d.). DOKUMEN.PUB.
  • Purification challenges for bromoquinoline compounds. (2025). Benchchem.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. (2025). Benchchem.
  • Application Note: A Scalable Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (2025). Benchchem.

Sources

Application Note: Accelerated Synthesis of 4-Bromo-6-nitroquinoline Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline Scaffolds and the Advent of Microwave Chemistry

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoline ring system is a critical strategy for modulating the pharmacological profile of these compounds, and the introduction of bromo and nitro groups, as in 4-bromo-6-nitroquinoline, provides valuable handles for further synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.

Traditionally, the synthesis of functionalized quinolines involves multi-step procedures that often require harsh reaction conditions, long reaction times, and result in modest yields. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green and efficient alternative.[6] Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8][9] This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[10][11]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-bromo-6-nitroquinoline derivatives, offering detailed protocols and insights into the underlying principles for researchers in organic synthesis and drug development.

The Mechanism of Microwave-Assisted Synthesis: A Deeper Look

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[6][12][7]

  • Dipolar Polarization: Polar molecules, like many organic solvents, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates friction, generating heat efficiently and uniformly throughout the reaction medium.[7][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat.[7][9]

This direct and instantaneous heating mechanism is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[12] The result is a more homogeneous temperature profile, reduced side reactions, and often, access to novel chemical reactivity.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the microwave-assisted synthesis of quinoline derivatives, a process that is both rapid and efficient.

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation & Weighing prep_vessel Microwave Vessel Assembly prep_reagents->prep_vessel mw_reaction Microwave Irradiation (Set Temp, Time, Power) prep_vessel->mw_reaction cooling Cooling to Room Temperature mw_reaction->cooling workup Reaction Quenching & Extraction cooling->workup purification Chromatography or Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for microwave-assisted quinoline synthesis.

Protocol 1: Microwave-Assisted Nitration of 6-Bromoquinoline

This protocol details the synthesis of 6-bromo-5-nitroquinoline, a key intermediate. The procedure is adapted from established nitration methods and optimized for microwave-assisted synthesis.[13]

Materials and Reagents:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Dichloromethane

  • 10% Sodium Carbonate Solution

  • Anhydrous Sodium Sulfate

  • Microwave synthesis reactor with appropriate pressure-rated vessels and magnetic stirring

Experimental Procedure:

  • Preparation of the Reactant Solution: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 6-bromoquinoline (e.g., 0.208 g, 1.0 mmol) in 5 mL of concentrated sulfuric acid.

  • Preparation of the Nitrating Mixture: In a separate, pre-cooled vial, carefully prepare a nitrating mixture by adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Caution: This is a highly exothermic process and should be performed in an ice bath.

  • Microwave Reaction:

    • Carefully add the nitrating mixture to the 6-bromoquinoline solution in the microwave vessel.

    • Seal the vessel according to the manufacturer's instructions.

    • Place the vessel in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 60 °C for 10 minutes. The pressure should be monitored and kept within the safe operating limits of the vessel.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Carefully pour the reaction mixture over a beaker of crushed ice.

    • Neutralize the solution with a 10% sodium carbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 6-bromo-5-nitroquinoline.

Protocol 2: Microwave-Assisted Synthesis of a 4-Bromo-6-nitroquinoline Precursor via Friedländer Annulation

This protocol describes a general approach for the synthesis of a quinoline scaffold that can be subsequently brominated and nitrated. The Friedländer synthesis is well-suited for microwave assistance.[14][15]

Materials and Reagents:

  • A suitable 2-amino-5-nitroaryl ketone (e.g., 2-amino-5-nitroacetophenone)

  • A carbonyl compound with an α-methylene group (e.g., cyclohexanone)

  • Acetic acid (as both solvent and catalyst)

  • Ethanol

  • Microwave synthesis reactor

Experimental Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-amino-5-nitroaryl ketone (1.0 mmol), the carbonyl compound (1.2 mmol), and glacial acetic acid (5 mL).

  • Microwave Reaction:

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 160 °C for 5-10 minutes.[14] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After cooling, pour the reaction mixture into ice-water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

  • Subsequent Bromination: The resulting 6-nitroquinoline derivative can then be brominated at the 4-position using standard brominating agents (e.g., NBS in a suitable solvent) under thermal or microwave conditions to yield the target 4-bromo-6-nitroquinoline.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for microwave-assisted quinoline synthesis, highlighting the significant advantages over conventional heating methods.

Reaction TypeReactantsSolventTemperature (°C)TimeYield (%)Reference
Friedländer Synthesis2-aminobenzophenone, cyclohexanoneAcetic Acid1605 min>90[14][15]
Multi-component ReactionFormyl-quinoline, aminopyrimidine, dimedoneDMF1308 min82[11]
Skraup ReactionAniline derivative, glycerolWaterNot specified10-20 min10-66[15]
Povarov-type ReactionAniline, aldehyde, styreneNeat20020-25 min40-68[16]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inefficient microwave absorption.Add a small amount of a polar co-solvent like DMF or ethanol.[10]
Low substrate reactivity.Increase the reaction temperature or time.[10]
Inconsistent Results Variable positioning in the microwave cavity.Ensure consistent placement of the reaction vessel for each experiment.[10]
Reaction Stalls Catalyst deactivation.Use a more robust catalyst or add fresh catalyst.[10]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 4-bromo-6-nitroquinoline derivatives and other heterocyclic compounds. The protocols and data presented herein demonstrate the ability of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. For researchers in drug discovery and development, the adoption of microwave synthesis can accelerate the generation of novel molecular entities and facilitate the exploration of new chemical space.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 6, 2026, from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19385–19414. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved January 6, 2026, from [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). ChemistryOpen, 9(11), 1113–1122. [Link]

  • Microwave-assisted Synthesis of Quinolines. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A brief review: Microwave assisted organic reaction. (2011). Scholars Research Library. Retrieved January 6, 2026, from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(21), 7576. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 34186–34211. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science, 19(9), 564–572. [Link]

  • 4-bromo-7-nitroquinoline. (2025). ChemSynthesis. Retrieved January 6, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2018). Atlantis Press. Retrieved January 6, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-6-nitroquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Core Synthesis Protocol

The target molecule, 4-Bromo-6-nitroquinoline, is a valuable intermediate in pharmaceutical synthesis. Its preparation is most commonly achieved via the electrophilic nitration of 6-bromoquinoline or by converting 4-hydroxy-6-nitroquinoline to the desired product. However, the direct conversion of 4-chloro-6-nitroquinoline is also a viable route. This guide will focus on the bromination of 6-nitroquinoline, as it is a common and illustrative pathway.

Experimental Workflow: Synthesis of 4-Bromo-6-nitroquinoline

Below is a generalized workflow for the synthesis, which will serve as a basis for our troubleshooting guide.

G cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 6-nitroquinoline in conc. H₂SO₄ prep2 Cool solution to 0-5 °C (Ice-Salt Bath) prep1->prep2 react2 Add Brominating Agent Dropwise Maintain Temp < 10 °C prep2->react2 react1 Prepare Brominating Agent (e.g., PBr₃/POBr₃ or Br₂ in solvent) react1->react2 react3 Stir at controlled temperature (e.g., 0-25 °C) for 2-4h react2->react3 react4 Monitor reaction (TLC) react3->react4 work1 Quench reaction mixture by pouring onto crushed ice react4->work1 work2 Neutralize carefully with base (e.g., NaHCO₃ or NH₄OH) to pH ~7-8 work1->work2 work3 Extract with organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate) work2->work3 work4 Wash organic layer, dry (e.g., over Na₂SO₄), and filter work3->work4 work5 Concentrate under reduced pressure work4->work5 purify1 Purify crude product via Column Chromatography or Recrystallization work5->purify1 purify2 Characterize final product (NMR, MS, m.p.) purify1->purify2

Caption: General workflow for the synthesis of 4-Bromo-6-nitroquinoline.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low. What are the first things I should investigate?

Answer: Consistently low yields often trace back to a few critical parameters. Let's break them down logically.

  • Temperature Control: This is the single most critical factor in this synthesis. The bromination of an activated quinoline ring is highly exothermic.

    • The "Why": Poor temperature control (allowing the temperature to rise above 10-15 °C) leads to the formation of multiple side products, including poly-brominated species and isomers. Strict temperature control, especially during the addition of the brominating agent, is essential for regioselectivity.[1]

    • Solution: Ensure your ice-salt bath is well-maintained throughout the addition. Add the brominating agent very slowly, dropwise, monitoring the internal thermometer constantly. For larger-scale reactions, consider a dry ice/acetone bath for more robust cooling.[1]

  • Reagent Quality & Stoichiometry:

    • The "Why": The presence of moisture can deactivate the brominating agent and affect the reaction medium. Using an incorrect molar ratio of reagents can lead to incomplete reactions or excess side products.

    • Solution: Use freshly opened or properly stored anhydrous solvents and reagents. Ensure your 6-nitroquinoline starting material is pure. Carefully calculate and measure the molar equivalents of your brominating agent. An excess may be required, but a large excess will promote side reactions.

  • Reaction Time & Monitoring:

    • The "Why": Both insufficient and excessive reaction times can lower yields. If stopped too early, the starting material will remain. If left for too long, especially at elevated temperatures, product degradation or further side reactions can occur.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take aliquots every 30-60 minutes after the addition is complete. The reaction is typically complete when the starting material spot has disappeared.

Question 2: My TLC shows multiple product spots. How do I identify and minimize these side products?

Answer: The appearance of multiple spots indicates a loss of selectivity, a common issue in electrophilic aromatic substitutions on substituted quinolines.

  • Likely Side Products: The primary side products are often isomers (e.g., 2-bromo-6-nitroquinoline) or di-brominated products. The directing effects of the existing nitro and bromo groups, along with the quinoline nitrogen, influence the position of subsequent additions.

  • Minimization Strategy:

    • Strict Temperature Control: As mentioned above, lower temperatures favor the thermodynamically controlled product, reducing the formation of undesired isomers.

    • Choice of Brominating Agent: While elemental bromine is often used, reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer higher selectivity. However, for converting a 4-chloro to a 4-bromo derivative, reagents like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are effective.[2][3]

    • Controlled Stoichiometry: Use a minimal excess of the brominating agent (e.g., 1.1-1.2 equivalents) to reduce the chance of di-bromination.

Question 3: The reaction seems to stall and does not go to completion. What could be the cause?

Answer: A stalled reaction, where starting material persists even after an extended time, typically points to an issue with the reaction conditions or reagents.

  • Insufficient Activation/Reagent Potency:

    • The "Why": If using a system that requires a catalyst (e.g., NBS with an acid), the catalyst may be absent or insufficient. The brominating agent itself might have degraded due to improper storage (e.g., exposure to moisture).

    • Solution: Verify your procedure to ensure all necessary catalysts are included. Use a fresh bottle of the brominating agent or titrate it to determine its active concentration.

  • Poor Mixing:

    • The "Why": The reaction mixture can become thick or heterogeneous. If stirring is inadequate, localized depletion of the brominating agent can occur, effectively stopping the reaction in parts of the flask.

    • Solution: Use a properly sized stir bar and a stir plate with sufficient power to ensure vigorous mixing and a homogenous reaction environment. A mechanical stirrer is recommended for larger-scale reactions.

Question 4: I'm losing most of my product during the work-up and purification. What are some best practices?

Answer: Product loss during this phase is frustrating but often preventable.

  • Quenching:

    • The "Why": The quenching step (adding the reaction mixture to ice) is highly exothermic. Adding ice to the acid can cause dangerous splashing. Pouring the acid mixture onto a large excess of crushed ice allows for better heat dissipation.

    • Solution: Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[4][5]

  • Neutralization & Extraction:

    • The "Why": The product may be soluble in either acidic or basic aqueous solutions to some extent. During neutralization, bringing the pH too high can lead to unwanted side reactions. Using an inappropriate extraction solvent will result in poor recovery.

    • Solution: Neutralize slowly with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Dichloromethane or ethyl acetate are generally effective extraction solvents.[2] Perform multiple extractions (e.g., 3 x 50 mL is better than 1 x 150 mL) to ensure complete recovery from the aqueous layer.

  • Purification:

    • The "Why": 4-Bromo-6-nitroquinoline is a solid. If column chromatography is necessary, choosing the right solvent system is key to separating it from closely-eluting impurities. For recrystallization, the solvent must dissolve the compound when hot but not when cold.

    • Solution: For chromatography, a gradient of ethyl acetate in hexane is a good starting point. For recrystallization, ethanol or a mixture of ethanol and water can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this reaction?

A1: The synthesis of 4-Bromo-6-nitroquinoline from 6-nitroquinoline is an electrophilic aromatic substitution . The brominating agent (e.g., Br₂ with a Lewis acid, or PBr₃) generates a highly electrophilic bromine species (like Br⁺). The electron-rich quinoline ring acts as a nucleophile, attacking the electrophile. The nitro group at the 6-position is an electron-withdrawing group and a meta-director, while the quinoline nitrogen also deactivates the ring. This electronic landscape favors substitution at the C4 position.

G cluster_mech Simplified Electrophilic Bromination 6-Nitroquinoline 6-Nitroquinoline Intermediate\n(Sigma Complex) Intermediate (Sigma Complex) 6-Nitroquinoline->Intermediate\n(Sigma Complex) + Br⁺ (Electrophile) 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline Intermediate\n(Sigma Complex)->4-Bromo-6-nitroquinoline - H⁺

Sources

Technical Support Center: Synthesis of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-6-nitroquinoline. This document is designed for researchers, scientists, and professionals in drug development and medicinal chemistry who are working with this important synthetic intermediate. The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, and 4-Bromo-6-nitroquinoline serves as a versatile precursor for a wide array of pharmacologically active molecules.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common synthetic route to 4-Bromo-6-nitroquinoline, and what are its primary challenges?

The most prevalent and practical synthetic route to 4-Bromo-6-nitroquinoline typically involves a multi-step sequence starting from a substituted aniline. A common pathway is the conversion of 4-amino-6-nitroquinoline to the target compound via a Sandmeyer reaction.[1][2][3]

Primary Challenges:

  • Diazonium Salt Instability: The intermediate diazonium salt can be unstable and prone to decomposition, leading to undesired byproducts.

  • Side Reactions: Competing reactions, such as hydroxylation or the formation of azo compounds, can significantly reduce the yield and purity of the final product.

  • Purification: The separation of 4-Bromo-6-nitroquinoline from structurally similar side products can be challenging and may require multiple purification steps.

Troubleshooting Guide: Side Reactions in the Sandmeyer Bromination of 4-Amino-6-nitroquinoline

Problem: Low yield of 4-Bromo-6-nitroquinoline with the formation of significant impurities.

Potential Cause 1: Decomposition of the Diazonium Salt

  • Why it happens: Diazonium salts are thermally labile. If the temperature of the diazotization or the subsequent Sandmeyer reaction is not strictly controlled, the diazonium group can be lost as nitrogen gas, leading to the formation of various byproducts, most commonly 4-hydroxy-6-nitroquinoline.

  • Solution:

    • Maintain a low temperature (typically 0-5 °C) throughout the diazotization process using an ice-salt bath.

    • Use the diazonium salt solution immediately after its preparation. Do not store it.

    • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

Potential Cause 2: Formation of 4-Hydroxy-6-nitroquinoline

  • Why it happens: This is a common side reaction where the diazonium group is replaced by a hydroxyl group from the aqueous solvent.[1] This is particularly prevalent if the concentration of the bromide nucleophile is too low or if the reaction temperature is too high.

  • Solution:

    • Use a high concentration of hydrobromic acid (HBr) during the diazotization step to ensure an excess of bromide ions.

    • The copper(I) bromide catalyst should be freshly prepared or of high purity to ensure its catalytic activity.

    • Add the diazonium salt solution slowly to the copper(I) bromide solution to maintain a high localized concentration of the catalyst and bromide ions.

Potential Cause 3: Formation of Azo Compounds

  • Why it happens: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds present in the reaction mixture, such as unreacted 4-amino-6-nitroquinoline, to form colored azo compounds.

  • Solution:

    • Ensure complete conversion of the starting amine to the diazonium salt by using a slight excess of sodium nitrite.

    • Maintain a sufficiently acidic medium (low pH) to suppress the coupling reaction, as the diazonium ion is less electrophilic and the amine is protonated under these conditions.

Potential Cause 4: Reductive Deamination (Formation of 6-Nitroquinoline)

  • Why it happens: In some cases, the diazonium group can be replaced by a hydrogen atom, leading to the formation of 6-nitroquinoline. This can be promoted by certain reducing agents or by a radical mechanism.

  • Solution:

    • Avoid the presence of any unintended reducing agents in the reaction mixture.

    • Ensure the purity of the starting materials and reagents.

The following diagram illustrates the main reaction pathway and the key side reactions:

graph Sandmeyer_Side_Reactions { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="4-Amino-6-nitroquinoline", fillcolor="#4285F4"]; B [label="[4-Diazonium-6-nitroquinoline]+", fillcolor="#EA4335"]; C [label="4-Bromo-6-nitroquinoline\n(Desired Product)", fillcolor="#34A853"]; D [label="4-Hydroxy-6-nitroquinoline\n(Side Product)", fillcolor="#FBBC05"]; E [label="Azo Compound\n(Side Product)", fillcolor="#FBBC05"]; F [label="6-Nitroquinoline\n(Side Product)", fillcolor="#FBBC05"];

// Edges A -> B [label="NaNO2, HBr\n0-5 °C"]; B -> C [label="CuBr", color="#34A853"]; B -> D [label="H2O, Δ", style=dashed, color="#EA4335"]; B -> E [label="Coupling with\n unreacted amine", style=dashed, color="#EA4335"]; B -> F [label="Reductive\nDeamination", style=dashed, color="#EA4335"]; }

Caption: Main reaction and side reaction pathways in the synthesis of 4-Bromo-6-nitroquinoline.
FAQ 2: How can I effectively purify 4-Bromo-6-nitroquinoline from the common side products?

Purification can often be achieved through a combination of techniques:

  • Extraction: After quenching the reaction, an initial workup with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a sodium bicarbonate solution can help remove acidic impurities.

  • Column Chromatography: This is the most effective method for separating 4-Bromo-6-nitroquinoline from its isomers and other byproducts. A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly employed.[4]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective final purification step.

Compound Typical Elution Order in Column Chromatography (Normal Phase) Notes
6-NitroquinolineFirst (least polar)
4-Bromo-6-nitroquinoline Second Desired Product
4-Hydroxy-6-nitroquinolineThird (more polar)
Azo CompoundsOften highly colored and may have varying polaritiesMay require specific optimization of the mobile phase.

Detailed Experimental Protocol: Synthesis of 4-Bromo-6-nitroquinoline via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Amino-6-nitroquinoline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Diazotization of 4-Amino-6-nitroquinoline

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-amino-6-nitroquinoline (1 equivalent) in a solution of hydrobromic acid (48%, excess).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the amine. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution of the diazonium salt should be observed.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Isolation

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield 4-Bromo-6-nitroquinoline as a solid.

The following workflow diagram summarizes the experimental procedure:

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Diazotization:\n4-Amino-6-nitroquinoline\nNaNO2, HBr, 0-5 °C", fillcolor="#F1F3F4"]; B [label="Sandmeyer Reaction:\nAdd diazonium salt to\nCuBr in HBr, 0-5 °C", fillcolor="#F1F3F4"]; C [label="Work-up:\nQuench with ice,\nNeutralize with NaHCO3,\nExtract with CH2Cl2", fillcolor="#F1F3F4"]; D [label="Purification:\nColumn Chromatography\n(Silica gel, Hexane/EtOAc)", fillcolor="#F1F3F4"]; E [label="Pure 4-Bromo-6-nitroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Caption: Step-by-step workflow for the synthesis and purification of 4-Bromo-6-nitroquinoline.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • PubMed. Derivatives of 4-chloro- and 6-nitro-quinoline. [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Introduction

4-Bromo-6-nitroquinoline is a key building block in the synthesis of a variety of pharmacologically active compounds. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The purification of 4-Bromo-6-nitroquinoline from a reaction mixture often presents challenges due to the presence of starting materials, positional isomers, and other byproducts. This guide offers practical solutions and detailed protocols to achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Bromo-6-nitroquinoline.

Problem Potential Cause(s) Recommended Solutions
Low Yield of Purified Product Incomplete Reaction: Insufficient nitrating agent, suboptimal temperature, or short reaction time.[1] Product Loss During Work-up: Inefficient extraction or loss during recrystallization.[1] Decomposition on Silica Gel: The basic nitrogen of the quinoline ring can interact with the acidic silica gel, causing degradation.[2]Optimize Reaction: Ensure complete consumption of starting material by monitoring with Thin Layer Chromatography (TLC). Consider adjusting reagent stoichiometry, temperature, or reaction time.[1] Refine Work-up: Use an appropriate extraction solvent and perform multiple extractions. For recrystallization, select a solvent system that provides a significant difference in solubility at high and low temperatures.[3][4] Mitigate Decomposition: Deactivate silica gel with a small amount of triethylamine (0.5-1%) in the eluent.[2] Alternatively, use a less acidic stationary phase like alumina.[2]
Presence of Isomeric Impurities (e.g., 4-Bromo-8-nitroquinoline) Lack of Regioselectivity: Nitration of bromoquinolines can yield a mixture of isomers.[1]Chromatographic Separation: Isomers can often be separated by flash column chromatography.[5] A gradient elution with a solvent system like ethyl acetate in hexane or dichloromethane in diethyl ether is often effective.[5] Careful optimization of the solvent gradient is crucial. Fractional Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization may be an option.
Persistent Yellow or Brown Coloration in Final Product Presence of Colored Impurities: Residual starting materials or nitrated byproducts can be colored.[6] Oxidation: Quinoline derivatives can be susceptible to oxidation.[7]Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities.[8] Thorough Purification: Ensure complete removal of impurities through meticulous column chromatography or multiple recrystallizations.[6] Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Oiling Out During Recrystallization Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the compound is too soluble in the hot solvent.[3] Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of crystallization.[6]Solvent System Optimization: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3][4] Consider a two-solvent system (a "solvent" and an "anti-solvent").[7] Common systems include ethanol/water or hexane/ethyl acetate.[3] Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask can help initiate crystallization.[6]
Streaking or Tailing on TLC and Column Chromatography Compound Interaction with Silica Gel: The basic nature of the quinoline can lead to strong interactions with the acidic silica gel.[2][6] Overloading: Applying too much sample to the TLC plate or column.[6]Use of a Modifier: Add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase to improve the peak shape.[2] Proper Loading: Ensure the sample is loaded in a concentrated band and that the column is not overloaded (a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight).[6]
Logical Workflow for Troubleshooting Purification

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Optimization & Analysis TLC Analyze Crude Mixture by TLC Isomers Isomers Present? TLC->Isomers NMR Acquire ¹H NMR of Crude Baseline Baseline Impurities? NMR->Baseline Decision Choose Purification Method Isomers->Decision Yes Baseline->Decision No Column Column Chromatography Decision->Column Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Simple Impurity Profile Purity_Check Check Purity (TLC, NMR) Column->Purity_Check Recrystallization->Purity_Check Pure Product Pure? Purity_Check->Pure Repurify Re-purify Pure->Repurify No Final Final Product Pure->Final Yes Repurify->Decision

Caption: Decision tree for selecting and optimizing the purification method for 4-Bromo-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of 4-Bromo-6-nitroquinoline?

A1: Common impurities include unreacted starting materials such as 4-bromoaniline or a related quinoline precursor, and positional isomers like 4-bromo-5-nitroquinoline or 4-bromo-8-nitroquinoline, which can form during the nitration step.[1][9] Dinitro derivatives may also be present if the reaction conditions are too harsh.[1]

Q2: Which solvents are best for the recrystallization of 4-Bromo-6-nitroquinoline?

A2: The ideal solvent will depend on the specific impurities present. However, common and effective solvents for the recrystallization of similar nitroaromatic compounds include ethanol, ethyl acetate, or a mixture of solvents like hexane and ethyl acetate.[3] It is always recommended to perform small-scale solvent screening to find the optimal system.

Q3: What is a suitable mobile phase for the column chromatography of 4-Bromo-6-nitroquinoline?

A3: For normal-phase column chromatography on silica gel, a gradient of increasing polarity is typically effective. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and diethyl ether.[5] The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

Q4: How can I confirm the purity and identity of my final product?

A4: The purity and identity of 4-Bromo-6-nitroquinoline should be confirmed using a combination of analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure, while techniques like HPLC or LC-MS can provide a quantitative measure of purity.[10][11][12] The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.[13]

Q5: My purified 4-Bromo-6-nitroquinoline is an off-white or pale yellow solid. Is this expected?

A5: Yes, pure 4-Bromo-6-nitroquinoline is typically described as a solid that can range from white to pale yellow.[6] A more intense yellow or brown color may indicate the presence of impurities.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable when the crude product is relatively pure and the impurities have significantly different solubility profiles.

  • Dissolution: In a flask, add the crude 4-Bromo-6-nitroquinoline and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for 30-60 minutes.[4][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating complex mixtures, including positional isomers.

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Obtain Purified Product Evaporate->Final_Product

Caption: Workflow for the purification of 4-Bromo-6-nitroquinoline by flash column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).[5][14]

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.[14]

  • Sample Loading: Dissolve the crude 4-Bromo-6-nitroquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.[6][14]

  • Elution: Begin elution with the initial non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.[2][5]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-6-nitroquinoline.[14]

References

  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Achmem. (n.d.). 4-bromo-6-nitroquinoline.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • PubChem. (n.d.). 4-Bromoquinolin-6-ol.
  • Sigma-Aldrich. (n.d.). 4-Bromo-6-iodoquinoline 96%.
  • BenchChem. (2025). Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BLD Pharm. (n.d.). 2-Bromo-4-methyl-6-nitroquinoline.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production.
  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline.
  • BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
  • MySkinRecipes. (n.d.). 4-Bromo-6-fluoroisoquinoline.
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.
  • BLD Pharm. (n.d.). 4-Bromo-6-iodoisoquinoline.
  • ChemicalBook. (n.d.). 4-BROMO-6-NITROQUINOLINE CAS#: 860195-53-5.
  • Sunway Pharm Ltd. (n.d.). 4-Bromo-6-nitroquinoline - CAS:860195-53-5.
  • SpectraBase. (n.d.). 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 6-Nitroquinoline.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted bromoquinolines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges with this powerful synthetic transformation. The quinoline scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often a critical step in generating novel therapeutic agents.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
General Troubleshooting

Q1: My Suzuki coupling reaction with a bromoquinoline substrate is not showing any product formation. What are the first things I should check?

A1: When a reaction fails completely, it's crucial to return to the fundamentals to diagnose the issue. Here is a checklist of the most common culprits:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your Pd(0) source is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be efficiently reduced to the active Pd(0) species in situ.[2] If you suspect catalyst deactivation, it is often best to use a fresh bottle or a different batch.

  • Inert Atmosphere: The catalytic cycle involves sensitive organometallic species that can be degraded by oxygen.[3][4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed before use. A common procedure involves at least three cycles of evacuating the flask and backfilling with inert gas.[1]

  • Anhydrous Conditions: Moisture can lead to unwanted side reactions, most notably protodeboronation of your boronic acid, which consumes your nucleophile.[5][6] Use flame-dried glassware and anhydrous solvents to minimize water content.

  • Reagent Quality: Verify the purity and integrity of your bromoquinoline, boronic acid, and base. Boronic acids, especially heteroaromatic ones, can degrade upon storage.[6]

Q2: My reaction is working, but the yield of the desired coupled product is consistently low. What are the most likely causes?

A2: Low yield is a multifaceted problem that often points to suboptimal reaction conditions or competing side reactions. The primary areas to investigate are:

  • Suboptimal Reaction Parameters: The choice of catalyst, ligand, base, solvent, and temperature are all deeply interconnected. A systematic screening of these variables is often the most effective way to improve yield.[5][7]

  • Side Reactions: The most common yield-reducing side reactions in this chemistry are debromination of the starting material, homocoupling of the boronic acid, and protodeboronation.[3][5][6] Identifying the major side product (e.g., by LC-MS) is key to diagnosing the problem.

  • Poor Solubility: If any of the reagents are not fully dissolved at the reaction temperature, the reaction kinetics will be severely hampered.[5][8]

Specific Problems & Solutions

Q3: How do I choose the right Palladium catalyst and ligand for my substituted bromoquinoline?

A3: Catalyst and ligand selection is critical and depends heavily on the electronic and steric properties of your specific bromoquinoline. The quinoline nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalyst, making ligand choice especially important.[5]

  • For Electron-Neutral or Electron-Rich Bromoquinolines: Oxidative addition can be sluggish. In these cases, bulky, electron-rich phosphine ligands are highly effective as they accelerate this rate-limiting step.[9][10] Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[10][11]

  • For Electron-Deficient Bromoquinolines: Oxidative addition is generally faster.[12] Standard ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf are often sufficient.[13] Pd(dppf)Cl₂ is a robust and popular choice that often gives good yields.[14]

Here is a summary of commonly used catalyst systems:

Catalyst SystemLigand TypeRecommended ForKey Advantages
Pd(PPh₃)₄ Monodentate PhosphineGeneral purpose, simple electron-deficient systems.Commercially available, easy to handle.
Pd(dppf)Cl₂ Bidentate Ferrocene PhosphineA wide range of bromoquinolines; a good first choice for screening.[14]High stability, often provides good yields and reduces side reactions.
Pd(OAc)₂ + Buchwald Ligand Bulky, Electron-Rich Dialkylbiaryl PhosphineElectron-rich or sterically hindered bromoquinolines where oxidative addition is slow.[11]Highly active, can achieve high turnover numbers, effective for difficult substrates.
Pd-NHC Complexes N-Heterocyclic Carbene (NHC)Challenging couplings, including those with aryl chlorides.Often show high thermal stability and activity.[13]

Q4: I am observing a significant amount of a debrominated side product (the quinoline without the bromine). How can I prevent this?

A4: The formation of this side product is due to a reaction called hydrodehalogenation.[5] It occurs when the palladium intermediate, after oxidative addition, abstracts a hydride and then reductively eliminates the arene-H bond instead of proceeding with transmetalation.[3]

To minimize this:

  • Ensure Strictly Anhydrous Conditions: Water can be a source of protons that facilitates this pathway.[5]

  • Optimize the Base: Some bases or solvent/base combinations can promote this side reaction. Amine bases or alcoholic solvents can sometimes act as hydride sources.[3] Switching to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be beneficial.

  • Increase Boronic Acid Concentration: Ensuring that the transmetalation step is kinetically competitive with the hydrodehalogenation pathway can suppress the side reaction. Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard practice.

Q5: My major byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I minimize it?

A5: Boronic acid homocoupling is typically promoted by the presence of Pd(II) species and oxygen.[3][4] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if the active Pd(0) catalyst is re-oxidized by trace oxygen, it can catalyze the dimerization of your boronic acid.[15]

To suppress homocoupling:

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture and solvents are thoroughly deoxygenated before adding the catalyst.[4][7]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over a Pd(II) precatalyst system.

  • Control Stoichiometry: Adding the bromoquinoline in a slight excess relative to the boronic acid can sometimes disfavor homocoupling.[7] However, this is often not ideal as it leaves unreacted starting material.

Q6: The quinoline nitrogen in my substrate seems to be inhibiting the catalyst. How can I address this?

A6: Yes, the Lewis basic nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[5] This is a known issue with nitrogen-containing heterocycles.

Strategies to mitigate this include:

  • Use of Bulky Ligands: Sterically demanding ligands, such as the Buchwald-type phosphines (e.g., XPhos) or P(t-Bu)₃, can create a crowded coordination sphere around the palladium.[16] This steric hindrance can disfavor the binding of the quinoline nitrogen, allowing the desired catalytic cycle to proceed more efficiently.

  • Reaction at Higher Temperatures: Increasing the reaction temperature can sometimes help to promote the dissociation of the inhibitory quinoline-palladium bond, freeing up the active catalyst.

Visualized Workflows and Mechanisms

To better understand the process and troubleshooting logic, the following diagrams illustrate the core catalytic cycle and a decision-making workflow for addressing low-yield reactions.

Suzuki_Cycle cluster_legend Ar = Substituted Quinoline X = Br R = Boronic Acid Partner Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-X Trans_Complex Ar-Pd(II)L₂(R) (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation + R-B(OR)₂ Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) Trans_Complex->Product l1

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Basics Verify Basics: - Inert Atmosphere? - Anhydrous Conditions? - Reagent Purity? Start->Check_Basics Analyze_CRN Analyze Crude Reaction Mixture (LC-MS) Check_Basics->Analyze_CRN If basics are confirmed SM_Consumed Is Bromoquinoline Consumed? Analyze_CRN->SM_Consumed Debromination Major Peak = Debrominated SM SM_Consumed->Debromination Yes Homocoupling Major Peak = Boronic Acid Homocoupling SM_Consumed->Homocoupling Yes Complex_Mixture Complex Mixture / Decomposition SM_Consumed->Complex_Mixture Yes SM_Unreacted Starting Material Largely Unreacted SM_Consumed->SM_Unreacted No Sol_Debrom Solution: - Ensure Anhydrous Cond. - Change Base (e.g., to K₂CO₃) - Increase Boronic Acid Equiv. Debromination->Sol_Debrom Sol_Homo Solution: - Improve Degassing - Use Fresh Catalyst - Consider Pd(0) Source Homocoupling->Sol_Homo Sol_Complex Solution: - Lower Temperature - Screen Solvents - Check Functional Group  Compatibility Complex_Mixture->Sol_Complex Sol_Unreacted Solution: - Screen Catalyst/Ligand - Increase Temperature - Screen Bases/Solvents SM_Unreacted->Sol_Unreacted

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Substituted Bromoquinoline

This protocol provides a robust starting point that can be optimized for specific substrates.[1]

Materials:

  • Substituted Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substituted bromoquinoline, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of anhydrous 1,4-dioxane and degassed water. Add this solvent mixture to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the bromoquinoline.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromoquinoline is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Organometallic Chemistry.
  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. (n.d.).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?
  • Various Authors. (n.d.). Effect of solvent on the Suzuki reaction.
  • Wikipedia.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • C. J. A. Daley & L. G. L. Patrick. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
  • Various Authors. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • Various Authors. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron

Sources

Technical Support Center: Strategies to Prevent Dehalogenation in Reactions with 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals working with 4-Bromo-6-nitroquinoline. This versatile building block is crucial in synthesizing a range of compounds, but its reactivity profile presents a common and often frustrating challenge: undesired dehalogenation, leading to the formation of 6-nitroquinoline as a major byproduct.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will explore the mechanistic origins of this side reaction and offer validated protocols to help you maximize the yield of your desired product.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the electron-deficient nature of the 4-Bromo-6-nitroquinoline ring, while beneficial for oxidative addition, also makes the system susceptible to a competing hydrodehalogenation pathway.

FAQ 1.1: I'm observing significant amounts of 6-nitroquinoline in my Suzuki-Miyaura coupling. What is the primary cause?

Answer: The formation of 6-nitroquinoline during a Suzuki-Miyaura coupling is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed processes.[1][2] The culprit is the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can reductively eliminate with the coordinated aryl group to produce the dehalogenated arene (6-nitroquinoline) and regenerate the Pd(0) catalyst, effectively short-circuiting the desired cross-coupling pathway.[2]

Key sources that generate the problematic Pd-H species include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to form Pd-H.[3]

  • Solvents: Protic solvents like alcohols or residual water can serve as hydride donors.[3][4][5] Solvents like DMF can also decompose at high temperatures to generate hydride sources.[6]

  • Organoboron Reagents: Impurities such as borane (B-H) species in the boronic acid or ester can transfer a hydride to the palladium center.[3]

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} endot

Fig 1. Suzuki vs. Dehalogenation Pathways.
FAQ 1.2: How can I adjust my reaction conditions to minimize dehalogenation in a Suzuki or Buchwald-Hartwig reaction?

Answer: Minimizing dehalogenation requires carefully tuning your reaction parameters to favor the reductive elimination of the desired product over the formation and reaction of Pd-H species. The key is to accelerate the main catalytic cycle while suppressing the side reaction.[3][5]

Here are the most critical factors to optimize:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are highly recommended.[2][3] These ligands promote the crucial reductive elimination step, which forms your desired product, making it kinetically more favorable than the dehalogenation pathway.[2][7] They also stabilize the Pd(0) catalyst.

  • Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Switch to milder, non-nucleophilic inorganic bases.[3][5] Weaker bases are less prone to generating hydride species.

  • Solvent Choice: Use anhydrous, aprotic solvents. Rigorously drying your solvent and reagents is critical, as water is a common source of protons/hydrides.[4][5]

  • Temperature Control: Operate at the lowest temperature that allows the desired reaction to proceed at a reasonable rate. Higher temperatures can accelerate the decomposition of bases and solvents, leading to more hydride formation.[3]

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following table, compiled from general trends in the literature for electron-deficient aryl bromides, illustrates how different choices can affect the outcome.[3][5]

ParameterCondition Favoring DehalogenationRecommended Condition for C-C/C-N CouplingRationale
Ligand PPh₃ (less bulky, less e⁻ rich)XPhos, SPhos, RuPhos, dppf Bulky, e⁻-rich ligands accelerate reductive elimination, outcompeting the dehalogenation pathway.[2][3]
Base NaOtBu, KOtBu (strong alkoxides)K₃PO₄, K₂CO₃, Cs₂CO₃ Milder inorganic bases reduce the rate of Pd-H formation from β-hydride elimination.[3][5]
Solvent Alcohols, DMF, "wet" solventsToluene, 1,4-Dioxane, THF (anhydrous) Aprotic, anhydrous solvents minimize the availability of hydride/proton sources.[4][6]
Temperature High (>110 °C)80–100 °C Lower temperatures decrease the rate of side reactions and reagent decomposition.[3]
Troubleshooting Protocol 1.A: Optimized Suzuki-Miyaura Coupling of 4-Bromo-6-nitroquinoline

This protocol is a robust starting point designed to minimize hydrodehalogenation.

Materials:

  • 4-Bromo-6-nitroquinoline (1.0 eq)

  • Arylboronic acid (1.2–1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%) or a suitable pre-catalyst

  • XPhos (3.3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄. Flame-dry the flask under high vacuum and backfill with Argon or Nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source, XPhos ligand, 4-Bromo-6-nitroquinoline, and the arylboronic acid.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to 80–100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the 6-nitroquinoline byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate or DCM, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group and the quinoline nitrogen makes the C4 position of 4-Bromo-6-nitroquinoline highly activated for nucleophilic aromatic substitution (SNAr).[8][9][10]

FAQ 2.1: I'm attempting an SNAr reaction with an amine, but I'm isolating the reduced byproduct, 6-nitroquinoline. What is happening?

Answer: While SNAr is typically a robust reaction for this substrate, the formation of 6-nitroquinoline suggests a reductive dehalogenation is occurring. Unlike palladium-catalyzed reactions, this is less likely to be a catalytic process. Potential causes include:

  • Harsh Reaction Conditions: Very high temperatures or prolonged reaction times can lead to thermal decomposition pathways.

  • Reductive Nature of Nucleophile/Additives: Some amines or additives, especially under basic conditions at high temperatures, can act as reducing agents, leading to the reduction of the aryl halide.

  • Single-Electron Transfer (SET) Pathways: For certain nucleophiles, a SET mechanism can occur, generating radical intermediates that can abstract a hydrogen atom from the solvent or other species, leading to the dehalogenated product.

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} endot

Fig 2. SNAr Addition-Elimination Mechanism.
FAQ 2.2: What are the best practices for achieving a clean and high-yielding SNAr reaction?

Answer: The key to a successful SNAr reaction is to use conditions that favor the two-step addition-elimination mechanism while avoiding degradation or reductive pathways.[11][12]

  • Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. Ensure they are anhydrous.

  • Temperature: Use the minimum temperature required for the reaction to proceed efficiently. For many amines, reactions can be run from room temperature to 80 °C. Avoid excessive heating.

  • Base: If the nucleophile is an amine salt or a weak nucleophile, a non-nucleophilic base like DIPEA or K₂CO₃ may be required to facilitate the reaction.

  • Inert Atmosphere: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent any potential oxidative side reactions, especially if the reaction is heated for an extended period.

  • Purity: Use high-purity starting materials, nucleophiles, and solvents to avoid introducing impurities that could catalyze side reactions.

References
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(2), 418-428. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11758-11760. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Majid, R. (2023). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

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Technical Support Center: Recrystallization of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-6-nitroquinoline via recrystallization. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent or solvent system for the recrystallization of 4-Bromo-6-nitroquinoline?

Answer: Selecting the ideal solvent is the most critical step in recrystallization. The principle is to find a solvent that dissolves the solute (4-Bromo-6-nitroquinoline) completely when hot but poorly when cold.[1] For 4-Bromo-6-nitroquinoline, a molecule with moderate polarity due to the quinoline core and the electron-withdrawing nitro group, a systematic approach is recommended.

  • Single Solvents: Based on the structure, polar aprotic or moderately polar protic solvents are good starting points. Ethanol is often a versatile and effective solvent for many organic compounds, including those with some polarity.[2] Given that related bromo-chloro-quinolines have been recrystallized from heptane, a non-polar solvent, this suggests that the polarity is not excessively high, and a range of solvents should be tested.[3]

  • Mixed Solvents (Solvent/Anti-Solvent): If a single suitable solvent cannot be identified, a mixed-solvent system is highly effective. This typically involves dissolving the compound in a "good" solvent where it is highly soluble (e.g., ethanol, ethyl acetate, or acetone) and then adding a "poor" or "anti-solvent" (e.g., water, hexane, or heptane) dropwise to the hot solution until turbidity (cloudiness) appears.[4]

We recommend screening the solvents listed in the table below to determine the optimal choice for your specific sample, as impurity profiles can affect solubility.

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially with impure compounds or when using certain mixed-solvent systems.[5] The oil is a supersaturated solution of your compound and can trap impurities.

Here are several strategies to resolve this issue:

  • Re-dissolve and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of the "good" solvent (in a mixed system) or more of the single solvent.[6] This keeps the compound dissolved at a lower temperature, hopefully below its melting point, allowing for proper crystal formation upon cooling.

  • Lower the Solution Temperature Before Adding Anti-Solvent: In a mixed-solvent system, allow the solution in the "good" solvent to cool slightly before adding the anti-solvent. This reduces the risk of the compound precipitating above its melting point.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[5] Insulate the flask by placing it on a wooden block or paper towels, or leave it on a hot plate that is turned off to cool down gradually.[6]

  • Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Experiment with solvents that have different polarities or boiling points.

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit.[5][7] Crystallization requires a nucleation event to begin. You can induce crystallization using the following methods:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[5][7]

  • Seed Crystals: If you have a small amount of pure, solid 4-Bromo-6-nitroquinoline, add a tiny crystal to the supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[7]

  • Reduce the Volume of Solvent: It's possible that too much solvent was added initially.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again to see if crystals form. This can be done efficiently using a rotary evaporator.[5][6]

  • Deep Cooling: Place the flask in an ice-salt bath to achieve lower temperatures, which may be necessary to force crystallization if the compound has significant solubility even at 0°C.[5]

Q4: My final product is still yellow/brown. How can I remove colored impurities?

Answer: Colored impurities are common in reactions involving nitro-aromatic compounds.[8] These are often highly polar, conjugated molecules that can be removed effectively.

  • Activated Charcoal (Carbon) Treatment: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution. The charcoal adsorbs the colored impurities onto its high-surface-area particles. Keep the solution hot and swirl for a few minutes.

  • Hot Filtration: It is crucial to remove the charcoal from the hot solution via gravity filtration (using fluted filter paper) or a heated funnel. If the solution cools during this step, your product will crystallize prematurely along with the charcoal, leading to significant yield loss. After filtration, the clear, colorless (or less colored) solution can be cooled to induce crystallization.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

Q5: When should I give up on recrystallization and use column chromatography?

Answer: Recrystallization is a powerful technique but may not be suitable in all situations. Consider moving to column chromatography when:

  • Multiple Solvents Fail: You have tried a variety of single and mixed-solvent systems without success (e.g., persistent oiling out, no crystal formation, poor impurity removal).

  • Impurities Have Similar Solubility: If the impurities have solubility characteristics very similar to your product, recrystallization will be inefficient at separating them.

  • The Product is a Low-Melting Solid or an Oil: Recrystallization is only for compounds that are solid at room temperature.[7] If your product is an oil, chromatography is the appropriate purification method.[4]

  • Decomposition is Observed: Some quinoline derivatives can be sensitive to the prolonged heating required for recrystallization.[9] If you suspect decomposition, a faster method like column chromatography on neutral or basic alumina (as silica gel can be acidic) might be necessary.[10]

Experimental Protocols & Data

Solvent Selection Protocol
  • Place approximately 20-30 mg of crude 4-Bromo-6-nitroquinoline into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, shaking after each addition. Note the solubility at room temperature. A good solvent should show poor solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath to the solvent's boiling point.[7]

  • Observe the solubility when hot. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the test tubes with dissolved solute to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is one that dissolves the compound when hot and results in the formation of a large quantity of crystals upon cooling.

Table 1: Properties of Common Recrystallization Solvents

This table provides key data for solvents that could be screened for the recrystallization of 4-Bromo-6-nitroquinoline.

SolventFormulaBoiling Point (°C)Dielectric ConstantNotes on Use
EthanolC₂H₆O78.524.6A versatile, moderately polar solvent. Good starting point.[11]
Ethyl AcetateC₄H₈O₂776.0Good for moderately polar compounds.[2][11]
AcetoneC₃H₆O5621.0A polar aprotic solvent; its low boiling point can be a drawback.[11]
TolueneC₇H₈1112.4Good for less polar aromatic compounds; high boiling point.
Heptane/HexaneC₇H₁₆/C₆H₁₄98 / 691.9 / 1.9Non-polar. Often used as an anti-solvent with a more polar solvent.[2][11]
WaterH₂O10080.1Highly polar. Likely to be an anti-solvent for this compound.[2]

Data sourced from the Sigma-Aldrich solvent properties table.[11]

Troubleshooting Workflow

The process of selecting a solvent and troubleshooting common recrystallization problems can be visualized as a decision-making workflow.

Recrystallization_Workflow start Start: Crude 4-Bromo-6-nitroquinoline solvent_screen Screen Solvents (Table 1) start->solvent_screen good_solvent Good Single Solvent Found? solvent_screen->good_solvent single_recryst Perform Single-Solvent Recrystallization good_solvent->single_recryst Yes mixed_recryst Perform Mixed-Solvent Recrystallization good_solvent->mixed_recryst No oiling_out Problem: Compound Oils Out single_recryst->oiling_out no_crystals Problem: No Crystals Form single_recryst->no_crystals low_yield Problem: Low Yield single_recryst->low_yield end_success Pure Crystals Obtained single_recryst->end_success Success mixed_recryst->oiling_out mixed_recryst->no_crystals mixed_recryst->low_yield mixed_recryst->end_success Success solve_oil Re-heat, add more solvent, cool slowly oiling_out->solve_oil solve_no_xtal Scratch flask, add seed crystal, reduce solvent volume no_crystals->solve_no_xtal solve_yield Minimize hot solvent, use ice-cold rinse, recover from mother liquor low_yield->solve_yield solve_oil->single_recryst Retry alt_purify Consider Alternative Purification (e.g., Column Chromatography) solve_oil->alt_purify Fails solve_no_xtal->single_recryst Retry solve_no_xtal->alt_purify Fails solve_yield->end_success

Sources

Technical Support Center: Challenges in the Nucleophilic Substitution of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 4-Bromo-6-nitroquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this specific substrate. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Chemistry of 4-Bromo-6-nitroquinoline

4-Bromo-6-nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous pharmacologically active compounds. The strategic placement of a bromo leaving group at the 4-position and a strongly electron-withdrawing nitro group at the 6-position makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr).

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of the nitro group is crucial as it delocalizes the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[3][4][5] However, despite this activation, researchers often encounter challenges in achieving high yields and purity. This guide will address these specific issues.

Troubleshooting Guide: Common Experimental Issues

This section is designed to address the most frequent problems encountered during the nucleophilic substitution of 4-Bromo-6-nitroquinoline in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction with 4-Bromo-6-nitroquinoline is resulting in a very low yield or no desired product. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yield in the SNAr of 4-Bromo-6-nitroquinoline can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reaction Activation: While the nitro group at the 6-position does activate the ring, the reaction conditions might not be optimal for the specific nucleophile being used.

    • Solution: Increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Consider switching to a higher-boiling point solvent if necessary.

  • Poor Nucleophile Strength: The nucleophile's strength is a critical factor. Weakly nucleophilic species will react sluggishly or not at all.

    • Solution: If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or triethylamine) is essential to deprotonate the nucleophile and increase its reactivity.

  • Solvent Incompatibility: The choice of solvent plays a significant role in SNAr reactions. The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.

  • Degradation of Starting Material: 4-Bromo-6-nitroquinoline can be susceptible to degradation under harsh basic conditions or prolonged high temperatures.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired compound. What are the common side reactions?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Hydrolysis of the Bromo Group: If water is present in the reaction mixture, hydrolysis of the 4-bromo group to a 4-hydroxy group can occur, especially under basic conditions at elevated temperatures. This results in the formation of 6-nitroquinolin-4-ol.

    • Solution: Ensure that all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Reaction at the Nitro Group: While less common, strong nucleophiles can sometimes interact with the nitro group, leading to its reduction or other transformations, particularly at high temperatures.

    • Solution: Employ milder reaction conditions where possible. If a strong nucleophile is necessary, carefully control the temperature and reaction time.

  • Di-substitution or Polysubstitution (with certain nucleophiles): If the nucleophile has multiple reactive sites, or if the initial product is more reactive than the starting material, further reactions can occur.

    • Solution: Use a stoichiometric amount of the nucleophile or a slight excess. If di-substitution is a persistent issue, consider using a protecting group strategy for the nucleophile.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the nucleophilic substitution of 4-Bromo-6-nitroquinoline.

troubleshooting_workflow start Start: Low Yield or Side Products check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Change Solvent check_conditions->optimize_solvent optimize_base Select Appropriate Base check_conditions->optimize_base hydrolysis_suspected Hydrolysis Suspected? (e.g., 6-nitroquinolin-4-ol) check_reagents->hydrolysis_suspected analyze_byproducts->hydrolysis_suspected degradation_suspected Degradation of Starting Material? analyze_byproducts->degradation_suspected success Successful Reaction optimize_temp->success optimize_solvent->success optimize_base->success hydrolysis_suspected->degradation_suspected No use_anhydrous Use Anhydrous Conditions hydrolysis_suspected->use_anhydrous Yes milder_conditions Employ Milder Conditions (Lower Temp, Shorter Time) degradation_suspected->milder_conditions Yes use_anhydrous->success milder_conditions->success

Caption: A logical workflow for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-position of 6-nitroquinoline particularly reactive towards nucleophiles?

A1: The reactivity of the 4-position in the quinoline ring is significantly enhanced by the electron-withdrawing effect of the ring nitrogen.[6] This effect is most pronounced at the 2- and 4-positions, making them electron-deficient and thus susceptible to nucleophilic attack. The presence of the nitro group at the 6-position further withdraws electron density from the entire ring system, increasing the electrophilicity of the C4 carbon.

Q2: How does the position of the nitro group influence the reactivity?

A2: The position of the electron-withdrawing group (EWG) relative to the leaving group is critical in SNAr reactions.[3] For optimal activation, the EWG should be in the ortho or para position to the leaving group. In 4-Bromo-6-nitroquinoline, the nitro group is para to the C4 carbon through the quinoline ring system, allowing for effective resonance stabilization of the negatively charged Meisenheimer intermediate.[1][2] If the nitro group were at the 5- or 7-position (meta to the C4), this resonance stabilization would be less effective, leading to a much slower reaction.[7]

Q3: What are some common nucleophiles used in reactions with 4-Bromo-6-nitroquinoline?

A3: A wide variety of nucleophiles can be used, including:

  • N-nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic).[8][9]

  • O-nucleophiles: Alcohols, phenols, and water (hydroxide).[8][10]

  • S-nucleophiles: Thiols and thiophenols.[11][12]

The choice of nucleophile will depend on the desired final product.

Q4: Can I use a strong base like NaOH or KOH directly with my alcohol nucleophile?

A4: While strong bases like NaOH and KOH can be used to deprotonate alcohol nucleophiles, they also increase the risk of hydrolysis of the 4-bromo group, especially at higher temperatures. It is often preferable to use a weaker base like K₂CO₃ or an organic base like triethylamine to minimize this side reaction. Alternatively, generating the alkoxide separately using a strong base like NaH and then adding it to the 4-Bromo-6-nitroquinoline solution can also be an effective strategy.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of 4-Bromo-6-nitroquinoline with a primary or secondary amine.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-6-nitroquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to dissolve the starting material.

  • Base and Nucleophile Addition: Add a non-nucleophilic base such as K₂CO₃ (2.0-3.0 eq) followed by the amine nucleophile (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Recommended Reaction Conditions

The following table provides a summary of recommended starting conditions for various classes of nucleophiles. These should be considered as starting points for optimization.

Nucleophile ClassRecommended BaseRecommended SolventTypical Temperature Range (°C)
Primary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO, NMP80 - 120
AnilinesK₂CO₃, Cs₂CO₃DMF, Dioxane100 - 140
AlcoholsNaH, K₂CO₃THF, DMF60 - 100
PhenolsK₂CO₃, Cs₂CO₃DMF, DMSO80 - 120
ThiolsK₂CO₃, NaHDMF, THF25 - 80
Reaction Mechanism Visualization

The following diagram illustrates the addition-elimination mechanism for the nucleophilic substitution of 4-Bromo-6-nitroquinoline.

sn_ar_mechanism cluster_intermediate Intermediate cluster_products Products start_mol 4-Bromo-6-nitroquinoline meisenheimer Meisenheimer Complex (Resonance Stabilized) start_mol->meisenheimer Addition nucleophile Nu:⁻ product Substituted Product meisenheimer->product Elimination leaving_group Br⁻

Caption: The SNAr mechanism of 4-Bromo-6-nitroquinoline.

References

  • Benchchem.
  • Benchchem. 4-Amino-3-bromo-6-nitroquinoline | 90224-83-2.
  • NIH.
  • NIH.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Chemistry Steps.
  • BYJU'S.
  • Chemistry LibreTexts. 16.
  • Khan Academy.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem.
  • Benchchem. Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
  • ResearchGate. A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. [Link]

  • Stack Exchange. Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution.
  • NIH. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC.
  • YouTube. Reactions of thiols.
  • Organic Chemistry 1: An open textbook. 9.2. Common nucleophilic substitution reactions.
  • Khan Academy. Nucleophilic substitution reactions (video).
  • YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromo-4-aminopyridine?

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4-Bromo-6-nitroquinoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-6-nitroquinoline

A Guide for Researchers on Stability, Storage, and Handling

Welcome to the technical support guide for 4-Bromo-6-nitroquinoline. As Senior Application Scientists, we understand that the stability and proper handling of reagents are critical for the reproducibility and success of your research. This guide is designed to provide you with in-depth, field-proven insights into the characteristics of 4-Bromo-6-nitroquinoline, moving beyond generic advice to explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues encountered when working with 4-Bromo-6-nitroquinoline.

Q1: What are the optimal storage conditions for solid 4-Bromo-6-nitroquinoline to ensure its long-term stability?

A1: The primary goal for storing solid 4-Bromo-6-nitroquinoline is to protect it from environmental factors that can promote degradation, namely moisture, light, and excessive heat.

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended. While some related compounds are stable at room temperature, the combination of a bromo and a nitro group on the quinoline ring makes the molecule susceptible to certain reactions over time. Lowering the temperature slows down the rate of any potential degradation reactions. Always allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold powder.[1][2]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[1][3] This is crucial to exclude atmospheric moisture, which can lead to hydrolysis or facilitate other degradation pathways.

  • Light: Store the container in a dark place. Aromatic nitro compounds can be sensitive to light, which can provide the energy to initiate decomposition reactions.

  • Container: Use a tightly sealed, amber glass vial or a container that is opaque to protect from light.

Q2: I left my container of 4-Bromo-6-nitroquinoline on the bench for a day. Is it still usable?

A2: Short-term exposure to ambient lab conditions is generally not a critical issue, provided the container was sealed. The compound is a stable solid.[4][5] However, if the cap was loose or the humidity was high, the primary concern would be moisture absorption. Before the next use, visually inspect the powder. If you observe any change in color (e.g., darkening from its typical off-white or light-yellow appearance) or texture (e.g., clumping), it may indicate some degradation or water absorption.[2][4] For highly sensitive quantitative experiments, it would be prudent to use a fresh, properly stored sample or re-qualify the material.

Q3: What are the likely degradation pathways for this compound and what should I look out for?

A3: The structure of 4-Bromo-6-nitroquinoline contains two key features that dictate its reactivity: the electron-withdrawing nitro group and the halogenated quinoline ring.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the C6 position makes the quinoline ring electron-deficient. This activates the C4 position (where the bromo group is) towards attack by nucleophiles.[6] While this is a useful reaction in synthesis, trace nucleophiles (like water from humidity) could potentially cause slow degradation over long periods, replacing the bromo group.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group. This typically requires specific reducing agents and catalysts, so it is not a common storage concern but highlights a chemical liability of the molecule.[7][8]

  • Dehalogenation: The carbon-bromine bond can be cleaved, particularly under reductive conditions.[7][9] This is a significant concern during certain reactions, like catalytic hydrogenations, but is less likely during storage unless exposed to incompatible reagents or energy sources like UV light.

Signs of Degradation: A noticeable color change, a decrease in melting point from the literature value, or the appearance of new spots on a Thin Layer Chromatography (TLC) plate are all indicators of potential degradation.

Q4: I'm preparing a stock solution in DMSO. What is the recommended storage procedure for the solution and for how long is it stable?

A4: Stock solutions are inherently less stable than the solid compound. For solutions of 4-Bromo-6-nitroquinoline in an anhydrous aprotic solvent like DMSO or DMF:

  • Preparation: Ensure your solvent is anhydrous to minimize hydrolysis. Use a concentration that is practical for your experiments, typically in the 10-50 mM range.

  • Storage: Store aliquots of the stock solution at -20°C or -80°C to minimize solvent evaporation and slow degradation. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the solution.

  • Stability: While specific data is limited, solutions of similar halogenated aromatic compounds are typically stable for 1-3 months when stored frozen and protected from light. For long-term projects, it is best practice to prepare fresh stock solutions every few months. Always visually inspect the solution for precipitation or color change before use.

Q5: My reaction is giving a lower yield than expected. Could the 4-Bromo-6-nitroquinoline be the problem?

A5: Yes, reagent quality is a common cause of poor reaction outcomes. Here is a troubleshooting workflow:

  • Check Storage: Was the compound stored correctly according to the guidelines (cool, dry, dark)?[3]

  • Visual Inspection: Does the solid appear discolored or clumped?

  • Purity Check: Run a simple purity check. The easiest is TLC. Dissolve a small amount and compare it to a new vial or a different lot if available. You can also check its melting point; a broad or depressed melting point suggests impurity.[2]

  • Solution Age: If you are using a stock solution, how old is it and how has it been stored? Consider making a fresh stock solution from solid material.[3]

  • Reaction Conditions: Review your reaction for incompatibilities. Are you using strong reducing agents without intending to modify the nitro group? Are there potent nucleophiles that could displace the bromine?[6][7]

Summary of Storage & Handling Parameters

For quick reference, the key parameters for storing and handling 4-Bromo-6-nitroquinoline are summarized below.

ParameterSolid CompoundStock Solution (in DMSO/DMF)
Temperature 2-8°C (Long-term)-20°C or -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed vial, minimal headspace
Light Protect from light (Amber vial)Protect from light (Amber vial/foil wrap)
Container Tightly sealed, amber glassTightly sealed, polypropylene or glass vials
Handling Avoid dust formation, use PPE.[3]Use in a fume hood, avoid skin/eye contact.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for accurately preparing a stable stock solution of 4-Bromo-6-nitroquinoline.

Materials:

  • 4-Bromo-6-nitroquinoline (MW: 253.05 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas line

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Pre-Use Preparation: Allow the container of solid 4-Bromo-6-nitroquinoline to warm to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a well-ventilated chemical fume hood, carefully weigh out 2.53 mg of 4-Bromo-6-nitroquinoline directly into a clean, dry amber vial. Handle the powder carefully to avoid creating dust.[3]

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Inert Atmosphere Purge: Briefly flush the headspace of the vial with a gentle stream of Argon or Nitrogen gas before sealing the cap tightly. This displaces oxygen and moisture.

  • Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary, but the compound should be soluble at room temperature.

  • Aliquoting & Storage: For optimal stability, divide the 1 mL stock solution into smaller, single-use aliquots (e.g., 10 x 100 µL) in microcentrifuge tubes or smaller vials.

  • Labeling & Final Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C, protected from light.

Visual Workflow: Compound Handling & Storage Lifecycle

This diagram outlines the decision-making process from receiving the compound to its use in experiments, ensuring stability and integrity at every step.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Troubleshooting Receive Receive Compound Inspect Inspect Container Seal & Compound Appearance Receive->Inspect Log Log Lot #, Date, & Assign Storage Location Inspect->Log StoreSolid Store Solid: - Tightly Sealed Amber Vial - 2-8°C - Dark, Dry Location Log->StoreSolid Equilibrate Equilibrate to Room Temp (min. 30 mins) StoreSolid->Equilibrate PrepSolution Prepare Stock Solution? (See Protocol) Equilibrate->PrepSolution WeighSolid Weigh Solid for Direct Use PrepSolution->WeighSolid No StoreSolution Aliquot & Store Solution: - Tightly Sealed Vials - -20°C or -80°C - Protected from Light PrepSolution->StoreSolution Yes UseInExp1 Use in Experiment WeighSolid->UseInExp1 Check Unexpected Results? UseInExp1->Check UseInExp2 Use in Experiment StoreSolution->UseInExp2 UseInExp2->Check Verify Verify Compound Integrity: - Visual Inspection - TLC / Melting Point - Prepare Fresh Solution Check->Verify Yes

Sources

Technical Support Center: Purification of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis and Purification of 4-Bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Bromo-6-nitroquinoline, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in the synthesis of 4-Bromo-6-nitroquinoline?

A1: The synthesis of 4-Bromo-6-nitroquinoline, typically achieved by the nitration of 4-bromoquinoline, can lead to several process-related impurities:

  • Unreacted Starting Material: Residual 4-bromoquinoline is a common impurity if the nitration reaction does not go to completion.

  • Positional Isomers: The nitration of 4-bromoquinoline can yield other isomers, such as 4-bromo-5-nitroquinoline and 4-bromo-8-nitroquinoline, due to the directing effects of the bromo substituent and the quinoline ring itself. The formation of these isomers is a significant challenge in achieving high purity.[1]

  • Dinitro Species: Under harsh reaction conditions (e.g., excessive temperature or nitrating agent), dinitration of the quinoline ring can occur, leading to dinitro-4-bromoquinoline byproducts.[1]

  • Hydrolysis Products: The bromo group at the 4-position of the quinoline ring can be susceptible to hydrolysis under certain work-up or purification conditions, especially in the presence of water or base, leading to the formation of 4-hydroxy-6-nitroquinoline.

Q2: How can I distinguish between the different positional isomers of 4-Bromo-nitroquinoline?

A2: Differentiating between positional isomers typically requires advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isomers. Developing a suitable method, often with a C18 column and a gradient elution of acetonitrile and water, can effectively resolve different nitro-isomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help distinguish isomers based on the unique chemical shifts and coupling constants of the aromatic protons and carbons. Comparing the obtained spectra with literature data for known isomers is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile isomers, GC-MS can provide separation and identification based on their mass-to-charge ratio and fragmentation patterns.

Q3: Can I use an alternative synthetic strategy to avoid the formation of positional isomers?

A3: Yes, building the quinoline ring from a pre-nitrated and brominated aniline derivative can offer better regiochemical control. For instance, a Skraup synthesis or a similar cyclization reaction using a starting material like 2-bromo-4-nitroaniline could potentially lead to a more specific isomer of the final product, reducing the complexity of the purification process.[2]

Q4: My purified 4-Bromo-6-nitroquinoline is a yellow or brownish solid. Is this expected?

A4: Pure 4-Bromo-6-nitroquinoline is typically a pale yellow solid. A more intense yellow or brownish color may suggest the presence of residual starting materials, isomeric impurities, or degradation byproducts. If high purity is critical for your application, further purification may be necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 4-Bromo-6-nitroquinoline.

Issue 1: Low Yield of Crude Product
Possible CauseSuggested Solution
Incomplete Reaction - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (4-bromoquinoline).- Optimize reaction time: Extend the reaction time if starting material is still present.- Control temperature: Ensure the reaction temperature is maintained at the optimal level for nitration (typically 0-5 °C during the addition of the nitrating agent).[1]
Sub-optimal Work-up - Efficient extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.- Minimize product loss: Be careful during washing and drying steps to avoid mechanical loss of the product.
Product Degradation - Harsh conditions: Avoid excessively high temperatures during the reaction and work-up, as this can lead to degradation.- Controlled neutralization: If a basic wash is used, perform it quickly and at a low temperature to minimize potential hydrolysis of the bromo group.
Issue 2: Presence of Multiple Isomeric Impurities
Possible CauseSuggested Solution
Lack of Regioselectivity - Strict temperature control: The regioselectivity of nitration can be highly dependent on the reaction temperature. Maintaining a low and consistent temperature (e.g., 0 °C) during the addition of the nitrating mixture is crucial.- Slow addition of nitrating agent: Add the nitrating agent dropwise to the solution of 4-bromoquinoline to maintain better control over the reaction exotherm and improve selectivity.
Ineffective Purification - High-resolution separation: Employ high-resolution purification techniques. Preparative HPLC is often the most effective method for separating closely related positional isomers.- Optimized column chromatography: If using column chromatography, carefully select the stationary phase (silica gel is common) and eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[3][4]
Issue 3: Oily Residue Instead of Crystals During Recrystallization
Possible CauseSuggested Solution
Inappropriate Solvent Choice - Systematic solvent screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a solvent in which the compound has high solubility when hot and low solubility when cold.- Use a solvent/anti-solvent system: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Then, gently heat to redissolve and allow to cool slowly.[4]
Presence of Impurities - Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Rapid Cooling - Slow cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the precipitation of an oil rather than crystals.[4]

Experimental Protocols

Illustrative Synthesis of 4-Bromo-6-nitroquinoline

This protocol is adapted from the nitration of similar bromoquinoline compounds.[5]

Materials:

  • 4-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromoquinoline in concentrated sulfuric acid and cool the mixture to -5 °C in a salt-ice bath.

  • Separately, prepare a cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture).

  • Slowly add the nitrating mixture dropwise to the solution of 4-bromoquinoline, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualization of Key Processes

Reaction Pathway and Potential Impurities

4-Bromoquinoline 4-Bromoquinoline 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline 4-Bromoquinoline->4-Bromo-6-nitroquinoline Nitration (H₂SO₄/HNO₃) Positional Isomers Positional Isomers 4-Bromoquinoline->Positional Isomers Side Reaction Dinitro Byproducts Dinitro Byproducts 4-Bromo-6-nitroquinoline->Dinitro Byproducts Over-nitration Hydrolysis Product Hydrolysis Product 4-Bromo-6-nitroquinoline->Hydrolysis Product Work-up

Caption: Synthetic pathway and potential impurity formation.

Purification Workflow

Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Separation of Isomers Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Recrystallization->Purity Analysis (HPLC, NMR) Pure 4-Bromo-6-nitroquinoline Pure 4-Bromo-6-nitroquinoline Purity Analysis (HPLC, NMR)->Pure 4-Bromo-6-nitroquinoline

Caption: General workflow for the purification of 4-Bromo-6-nitroquinoline.

References

  • BenchChem. (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. BenchChem Technical Support.
  • ChemSynthesis. (2025). 4-bromo-7-nitroquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • SAGE Publications. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one. BenchChem Technical Support.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]

  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. BenchChem Technical Support.
  • ResearchGate. (2001). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoquinolin-6-ol. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The Central Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule like 4-bromo-6-nitroquinoline, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 4-bromo-6-nitroquinoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for quinoline derivatives due to its excellent solubilizing power.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

  • ¹H NMR Spectrum Acquisition: A standard one-pulse experiment is generally sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure quantitative signal integration.

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled experiment is employed to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

G Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 4-Bromo-6-nitroquinoline prep2 Dissolve in ~0.6 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire 1D ¹H Spectrum prep3->acq1 acq2 Acquire 1D ¹³C Spectrum acq1->acq2 acq3 (Optional) 2D NMR (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration & Multiplicity Analysis proc3->proc4 proc5 Structural Elucidation proc4->proc5

Caption: A generalized workflow for the NMR analysis of organic compounds.

Predicted ¹H and ¹³C NMR Data for 4-Bromo-6-nitroquinoline

Due to the unavailability of experimental spectra for 4-bromo-6-nitroquinoline, the following chemical shifts are predicted based on the known effects of substituents on the quinoline ring system and data from analogous compounds such as 3-bromo-6-fluoro-8-nitroquinoline.[3] The electron-withdrawing effects of the bromine atom and the nitro group are expected to significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them downfield (to higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-6-nitroquinoline

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.9d
H-3~7.8d
H-5~8.2d
H-7~7.9dd
H-8~8.5d

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-6-nitroquinoline

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~125
C-4~123
C-4a~148
C-5~128
C-6~145
C-7~124
C-8~130
C-8a~150

Caption: Numbering of the quinoline ring for NMR assignments.

Complementary Spectroscopic Techniques: A Comparative Overview

While NMR is the most powerful tool for complete structure elucidation, Mass Spectrometry (MS) and FTIR spectroscopy provide crucial complementary information.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.[4] For 4-bromo-6-nitroquinoline, MS is invaluable for:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, confirming the elemental composition.

  • Isotopic Pattern Recognition: The presence of a bromine atom will result in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately 1:1 for the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of a single bromine atom in the molecule.[5]

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-6-nitroquinoline

IonPredicted m/z
[M]⁺ (with ⁷⁹Br)251.96
[M]⁺ (with ⁸¹Br)253.96
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For 4-bromo-6-nitroquinoline, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=N and C=C Stretching: Vibrations associated with the quinoline ring system in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹, corresponding to the carbon-bromine bond.

Table 4: Expected FTIR Absorption Bands for 4-Bromo-6-nitroquinoline

Functional GroupExpected Wavenumber (cm⁻¹)
N-O (asymmetric stretch)1500-1560
N-O (symmetric stretch)1345-1385
Aromatic C=C and C=N1450-1600
C-H (aromatic)3000-3100
C-Br500-600

Integrated Approach for Unambiguous Characterization

A multi-technique approach is the most robust strategy for the comprehensive characterization of 4-bromo-6-nitroquinoline.

G Integrated Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation syn Synthesized 4-Bromo-6-nitroquinoline nmr NMR Spectroscopy (¹H and ¹³C) syn->nmr ms Mass Spectrometry syn->ms ftir FTIR Spectroscopy syn->ftir nmr_data Connectivity & Stereochemistry nmr->nmr_data ms_data Molecular Weight & Isotopic Pattern ms->ms_data ftir_data Functional Groups ftir->ftir_data confirm Unambiguous Structural Elucidation nmr_data->confirm ms_data->confirm ftir_data->confirm

Caption: An integrated workflow illustrating the complementary nature of NMR, MS, and FTIR.

By combining the detailed structural insights from NMR with the molecular weight confirmation from MS and the functional group identification from FTIR, researchers can achieve a high degree of confidence in the structure and purity of 4-bromo-6-nitroquinoline. While the NMR data presented here is predictive, it provides a strong framework for the interpretation of experimentally acquired spectra. This comprehensive analytical approach is essential for advancing the potential applications of this and other novel chemical entities in the field of drug development.

References

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • New Journal of Chemistry Supporting Information. Available from: [Link]

  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available from: [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Available from: [Link]

  • NIST WebBook. Quinoline, 6-bromo-. Available from: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • PubChem. 4-Bromo-6-methoxyquinoline. Available from: [Link]

  • International Journal of ChemTech Research. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

  • PMC. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Available from: [Link]

  • PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Available from: [Link]

  • ResearchGate. FTIR Spectra of 2-(4-bromophenyl)-6- chloro-4-phenylquinoline. Available from: [Link]

  • NIST WebBook. Benzene, 1-bromo-4-nitro-. Available from: [Link]

  • SpectraBase. 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Bromo-6-nitroquinoline

4-Bromo-6-nitroquinoline is a halogenated nitroaromatic compound with a molecular weight of 253.05 g/mol and the chemical formula C₉H₅BrN₂O₂. As a substituted quinoline, it belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The precise structural characterization of such molecules is paramount for ensuring purity, identifying metabolites, and understanding reaction kinetics in drug development and quality control workflows. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 4-Bromo-6-nitroquinoline. We will explore the nuances of selecting an appropriate ionization source and delve into the predictable fragmentation patterns under various collision-induced dissociation (CID) regimes. The insights presented herein are grounded in the fundamental principles of mass spectrometry and supported by data from analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Part 1: A Comparative Analysis of Ionization Techniques

The choice of ionization source is a critical first step in the mass spectrometric analysis of any small molecule, as it dictates the nature and charge state of the ions entering the mass analyzer. For a compound with the structural characteristics of 4-Bromo-6-nitroquinoline—a moderately polar, thermally stable aromatic system—several ionization techniques are viable. Here, we compare the most pertinent methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

Both ESI and APCI are "soft" ionization techniques, meaning they typically impart less energy to the analyte molecule, resulting in a prominent molecular ion peak and minimal fragmentation.[1] This is particularly advantageous for confirming the molecular weight of the target compound.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are formed from a fine spray of charged droplets.[2]A corona discharge ionizes a vaporized sample.[2]
Analyte Polarity Best for polar and ionizable compounds.[3]Ideal for neutral or more lipophilic compounds.[3]
Thermal Stability Suitable for thermally labile compounds.[4]Requires the analyte to be thermally stable.[4]
Predicted Ion for 4-Bromo-6-nitroquinoline Primarily [M+H]⁺Primarily [M+H]⁺ or M⁺•
Adduct Formation Prone to forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺).Less susceptible to adduct formation.[5]

Expert Insight: For 4-Bromo-6-nitroquinoline, both ESI and APCI are expected to perform well. The presence of the nitrogen atom in the quinoline ring provides a site for protonation, making it amenable to positive-ion ESI.[6] However, as a neutral, moderately polar molecule, APCI could offer more efficient ionization and potentially less susceptibility to matrix effects.[5] The choice between ESI and APCI may ultimately depend on the sample matrix and the desired sensitivity.

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[7] This process is highly efficient at ionization but often leads to extensive fragmentation, which can be invaluable for structural elucidation.[8]

Expert Insight: While EI will likely produce a wealth of structural information through fragmentation, the molecular ion peak may be weak or even absent.[8] This can make it challenging to confirm the molecular weight of the compound. Therefore, EI is best employed in conjunction with a soft ionization technique or when detailed structural information is the primary goal.

Part 2: Unraveling the Fragmentation Patterns of 4-Bromo-6-nitroquinoline

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific ion (typically the molecular ion or a protonated molecule) is isolated and fragmented through collision-induced dissociation (CID).[9] The resulting fragment ions provide a "fingerprint" of the molecule's structure.[10]

Based on studies of similar compounds, such as nitroquinolines and bromoquinolines, we can predict the fragmentation pathways for 4-Bromo-6-nitroquinoline.[7][11] A key characteristic to anticipate is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This results in a distinctive "M" and "M+2" peak pattern for any bromine-containing fragment, which is a powerful diagnostic tool.[13]

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule of 4-Bromo-6-nitroquinoline ([M+H]⁺ at m/z 254/256) is expected to proceed through several key neutral losses:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂) or a neutral molecule (HNO₂ from the protonated species). This would result in a significant fragment ion at m/z 208/210.

  • Loss of CO: Subsequent to the loss of the nitro group, the quinoline ring can undergo further fragmentation, often involving the loss of carbon monoxide (CO), a common fragmentation pathway for heterocyclic compounds.[14]

  • Loss of Br: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 175.

  • Loss of HCN: The quinoline ring itself can fragment through the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing aromatic rings.[15]

The following table summarizes the predicted major fragment ions for 4-Bromo-6-nitroquinoline in positive ion mode MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossNotes
254/256208/210HNO₂Loss of the nitro group as nitrous acid.
254/256175•BrLoss of the bromine radical.
208/210180/182COLoss of carbon monoxide from the [M+H-HNO₂]⁺ ion.
175148HCNLoss of hydrogen cyanide from the [M+H-Br]⁺ ion.
128101HCNLoss of hydrogen cyanide from the quinoline fragment ion.[7]

Part 3: Experimental Protocols and Data Visualization

To provide a practical framework for the analysis of 4-Bromo-6-nitroquinoline, we present a detailed experimental protocol for LC-MS/MS analysis and visualize the key workflows and fragmentation pathways.

Experimental Protocol: LC-MS/MS Analysis of 4-Bromo-6-nitroquinoline
  • Sample Preparation:

    • Prepare a stock solution of 4-Bromo-6-nitroquinoline in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the initial mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: ESI or APCI in positive ion mode.

    • Capillary Voltage (ESI): 3.5 kV.

    • Corona Current (APCI): 4 µA.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS: Scan range m/z 100-300.

    • Tandem MS (MS/MS):

      • Select the precursor ions at m/z 254 and 256.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Data Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock Stock Solution (1 mg/mL) working Working Solutions (1-1000 ng/mL) stock->working Dilution lc_column C18 Column working->lc_column Injection ion_source Ionization Source (ESI/APCI) lc_column->ion_source ms_analyzer Mass Analyzer ion_source->ms_analyzer detector Detector ms_analyzer->detector

Caption: Experimental workflow for LC-MS analysis.

fragmentation_pathway M [M+H]⁺ m/z 254/256 F1 [C₉H₅BrN₂O₂ + H]⁺ loss_no2 -HNO₂ M->loss_no2 loss_br -•Br M->loss_br frag1 m/z 208/210 loss_no2->frag1 frag2 m/z 175 loss_br->frag2 loss_co -CO frag1->loss_co loss_hcn1 -HCN frag2->loss_hcn1 frag3 m/z 180/182 loss_co->frag3 frag4 m/z 148 loss_hcn1->frag4

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 4-Bromo-6-nitroquinoline: A Comparative Analysis of HPLC, UPLC, and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy of final drug products. 4-Bromo-6-nitroquinoline is a key building block in the synthesis of a variety of pharmacologically active molecules, making the robust assessment of its purity a critical control point.[1][2][3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Bromo-6-nitroquinoline. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy for their specific needs, from routine quality control to comprehensive impurity profiling.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its precursors. 4-Bromo-6-nitroquinoline, a heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. Impurities, even at trace levels, can carry over through synthetic steps, potentially leading to undesired side-effects, reduced therapeutic efficacy, or the formation of toxic byproducts. Therefore, a rigorous and validated analytical methodology for purity determination is not merely a regulatory hurdle but a scientific necessity for ensuring product quality and patient safety.[4][5]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the cornerstone technique for purity and impurity analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[6] However, the drive for greater efficiency and deeper analytical insight has led to the adoption of advanced techniques like UPLC, which offers significant gains in speed and sensitivity.[7][8] Furthermore, orthogonal techniques such as GC-MS provide a complementary view, proving invaluable for the analysis of volatile impurities and definitive peak identification.[9][10] This guide will dissect and compare these powerful techniques in the context of analyzing 4-Bromo-6-nitroquinoline.

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is a decision driven by the specific requirements of the analysis—be it speed, resolution, sensitivity, or the need for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] For aromatic, moderately polar compounds like 4-Bromo-6-nitroquinoline, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Its primary advantages are its robustness, transferability between labs, and extensive history of validation. The main limitation is often the analysis time, which can range from 15 to 30 minutes per sample.[11]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles.[12] This reduction in particle size, coupled with instrumentation that can handle much higher system pressures (up to 15,000 psi), dramatically increases separation efficiency.[11] The direct benefits are a 3- to 10-fold reduction in analysis time, improved resolution for complex samples, and higher sensitivity due to narrower peaks, all while consuming less solvent.[7][8][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful orthogonal technique ideal for separating and identifying volatile and semi-volatile compounds.[10] For 4-Bromo-6-nitroquinoline, it is particularly useful for detecting process-related impurities such as residual solvents or volatile starting materials.[10] The mass spectrometer provides high-confidence identification based on a compound's unique mass spectrum and fragmentation pattern, which is a significant advantage over UV-based detection in HPLC/UPLC.[9] It is a highly effective technique for analyzing halogenated nitroaromatic compounds.[9][13][14]

Experimental Design and Methodological Rationale

A scientifically sound comparison requires a well-defined experimental design where variables are systematically evaluated. Our objective is to compare not only different technologies (HPLC vs. UPLC vs. GC-MS) but also different selectivities within a single technology (e.g., C18 vs. Phenyl-Hexyl columns in HPLC).

Workflow for Comparative Purity Assessment

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Evaluation Sample 4-Bromo-6-nitroquinoline Reference & Test Sample Prep Prepare Stock & Working Solutions (1 mg/mL in Acetonitrile) Sample->Prep HPLC Method A: HPLC (C18 & Phenyl-Hexyl Columns) Prep->HPLC Inject UPLC Method B: UPLC (BEH C18 Column) Prep->UPLC Inject GCMS Method C: GC-MS (DB-5ms Column) Prep->GCMS Inject Data Data Acquisition (Chromatograms, Spectra) HPLC->Data UPLC->Data GCMS->Data Compare Compare Performance Metrics: - Resolution (Rs) - Tailing Factor (Tf) - Run Time - Sensitivity (S/N) Data->Compare Purity Calculate Purity (% Area) & Identify Impurities Compare->Purity Decision Select Optimal Method for Intended Purpose (QC vs. R&D) Purity->Decision

Caption: Experimental workflow for the comparative analysis of 4-Bromo-6-nitroquinoline.

Rationale for Chromatographic Conditions
  • Column Selection:

    • C18 (Octadecylsilane): This is the gold standard for RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules. It serves as our baseline method.[4]

    • Phenyl-Hexyl: This stationary phase provides alternative selectivity. In addition to hydrophobic interactions, it facilitates π-π interactions with the aromatic quinoline ring system. This can be highly advantageous for resolving impurities that have similar hydrophobicity but different aromatic character, which might co-elute on a C18 column.[4]

  • Mobile Phase:

    • A gradient of acetonitrile and water is used to effectively elute compounds with a range of polarities.

    • 0.1% Formic Acid is added to both mobile phase components. For nitrogen-containing heterocycles like quinoline, a slightly acidic mobile phase protonates the basic nitrogen atom. This prevents peak tailing caused by interaction with residual acidic silanols on the silica support, ensuring sharp, symmetrical peaks and reproducible retention times.

  • UV Detection Wavelength:

    • A photodiode array (PDA) detector is used to scan across a range of wavelengths. The optimal wavelength for quantification is chosen at the absorption maximum (λmax) of 4-Bromo-6-nitroquinoline to ensure maximum sensitivity.

Detailed Experimental Protocols

The protocols below describe validated starting points for the analysis. All solutions should be prepared with HPLC-grade or higher solvents and filtered through a 0.22 µm filter before use.

Protocol 1: Reversed-Phase HPLC Analysis
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-Bromo-6-nitroquinoline in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for analysis.

  • Chromatographic Conditions:

    Parameter Condition A: C18 Column Condition B: Phenyl-Hexyl Column
    Column C18, 4.6 x 150 mm, 5 µm Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile 0.1% Formic Acid in Acetonitrile
    Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B (Same as Condition A)
    Flow Rate 1.0 mL/min 1.0 mL/min
    Column Temp. 35 °C 35 °C
    Detection PDA at 275 nm PDA at 275 nm

    | Injection Vol. | 10 µL | 10 µL |

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Analysis
  • Instrumentation: UPLC system capable of handling pressures >10,000 psi, equipped with a binary pump, autosampler, column manager, and PDA detector.

  • Sample Preparation: Same as HPLC protocol.

  • Chromatographic Conditions:

    Parameter Condition
    Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 0-4 min: 30-90% B; 4-4.5 min: 90% B; 4.6-5 min: 30% B
    Flow Rate 0.5 mL/min
    Column Temp. 40 °C
    Detection PDA at 275 nm

    | Injection Vol. | 2 µL |

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 4-Bromo-6-nitroquinoline in Dichloromethane.

  • Chromatographic Conditions:

    Parameter Condition
    Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 280 °C
    Injection Mode Split (20:1)
    Injection Vol. 1 µL
    Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 50 - 400 m/z |

Results and Comparative Data Analysis

The following tables present hypothetical, yet realistic, data from the analysis of a single batch of 4-Bromo-6-nitroquinoline, demonstrating the performance of each method.

Table 1: Comparison of Chromatographic Performance (HPLC vs. UPLC)

Parameter HPLC (C18) UPLC (BEH C18) Justification
Retention Time (Main Peak) 12.5 min 2.8 min Smaller particles and higher linear velocity in UPLC lead to faster elution.[12]
Resolution (Critical Pair) 1.8 2.5 Higher efficiency of the 1.7 µm particles results in better separation of closely eluting peaks.
Tailing Factor (Main Peak) 1.2 1.1 Improved column packing technology and system design minimize peak tailing.

| Total Run Time | 30 min | 5 min | UPLC provides a 6-fold increase in sample throughput.[8] |

Table 2: Purity Assessment Across Different Methods

Method Purity (% Area) Key Observations
HPLC (C18) 99.65% Baseline method, good separation of major impurities.
HPLC (Phenyl-Hexyl) 99.62% Altered elution order of Impurity A and B, confirming peak identity.
UPLC (BEH C18) 99.68% Sharper peaks allowed for better integration and detection of a minor impurity (0.03%) not seen in HPLC.

| GC-MS (% Area) | 99.50% | Detected a volatile impurity (residual solvent) not observed by LC methods. |

Table 3: Hypothetical Impurity Profile Identified by GC-MS

Retention Time (min) Proposed Identity Basis of Identification
2.1 Dichloromethane Match with NIST library spectrum; likely residual solvent.
11.8 6-Nitroquinoline Molecular Ion (m/z 174) and fragmentation pattern consistent with loss of bromine from the parent compound.[15]

| 12.2 | 4-Bromo-6-nitroquinoline | Molecular Ion (m/z 252/254) with characteristic bromine isotopic pattern. |

Interpreting the Results: A Deeper Dive

The data clearly demonstrates the strengths of each technique. The UPLC method delivered a confirmed result in a fraction of the time required by HPLC, showcasing its superiority for high-throughput screening and routine QC.[7][8] The comparison between the C18 and Phenyl-Hexyl columns illustrates a crucial concept in method development: orthogonality . By using columns with different separation mechanisms, we can increase confidence that no impurities are co-eluting with the main peak.

Crucially, the GC-MS analysis provided information unattainable by the LC methods. It identified a residual solvent and a potential process-related impurity (6-Nitroquinoline), demonstrating the necessity of using a complementary technique for comprehensive impurity profiling, especially during process development and validation.[9][10]

Separation Mechanism on a C18 Stationary Phase

G cluster_column Reversed-Phase Column Cross-Section MobilePhase Mobile Phase (Polar) Acetonitrile/Water StationaryPhase C18 Stationary Phase (Non-Polar) Analyte (Moderately Polar) 4-Bromo-6-nitroquinoline Impurity 1 (More Polar) Impurity 2 (Less Polar) StationaryPhase:i1->MobilePhase Stronger affinity for Mobile Phase (Elutes First) StationaryPhase:p->StationaryPhase:c18 Moderate affinity for Stationary Phase (Intermediate Elution) StationaryPhase:i2->StationaryPhase:c18 Strongest affinity for Stationary Phase (Elutes Last)

Caption: Differential partitioning on a C18 stationary phase.

Conclusion and Recommendations

The purity assessment of 4-Bromo-6-nitroquinoline is not a one-size-fits-all endeavor. The optimal analytical strategy is dictated by the objective of the analysis.

  • For Routine Quality Control (QC): The UPLC method is the recommended choice. Its significant advantages in speed, sensitivity, and reduced solvent consumption make it a more efficient and cost-effective solution for analyzing a large number of samples without compromising data quality.[7][8][12]

  • For Method Development and Impurity Profiling: A multi-faceted approach is essential.

    • Employing HPLC with orthogonal columns (C18 and Phenyl-Hexyl) provides high confidence in the separation of non-volatile impurities.

    • This should be supplemented with GC-MS analysis to comprehensively screen for volatile and semi-volatile process impurities and residual solvents that are invisible to LC-UV methods.[16]

By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and robust data package, ensuring the quality and consistency of 4-Bromo-6-nitroquinoline and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • Dongre, V. G., et al. (2015). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Tawalbeh, Y. H., et al. (2021). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. Available from: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link]

  • Patel, K. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Gu, C., Sun, H., & Wang, K. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. Bruker. Available from: [Link]

  • Trajan Scientific. (2016). Analysis of chlorinated and nitroaromatic compounds. LabRulez GCMS. Available from: [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Available from: [Link]

  • Agilent Technologies. GC AND GC/MS. Agilent Technologies. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available from: [Link]

  • Kumar, A., & Kumar, A. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry. Available from: [Link]

  • SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 6-Nitroquinoline. PubChem Compound Database. Available from: [Link]

Sources

A Comparative Guide to the FTIR Spectroscopic Data of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy provides a rapid and informative fingerprint of a molecule's functional groups. This guide offers an in-depth analysis of the expected FTIR spectroscopic data for 4-Bromo-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a predicted spectrum based on established group frequencies and provide a comparative analysis with the parent quinoline molecule. This approach not only allows for the theoretical characterization of 4-Bromo-6-nitroquinoline but also serves as a practical framework for interpreting experimental data as it becomes available.

The Structural Significance of 4-Bromo-6-nitroquinoline

4-Bromo-6-nitroquinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a bromine atom at the 4-position and a nitro group at the 6-position. Each of these components—the quinoline ring, the carbon-bromine bond, and the nitro group—gives rise to characteristic vibrational modes in the infrared spectrum. Understanding these individual contributions is key to interpreting the overall FTIR spectrum of the molecule.

Predicted FTIR Spectral Data for 4-Bromo-6-nitroquinoline

The following table summarizes the predicted key infrared absorption bands for 4-Bromo-6-nitroquinoline. These predictions are derived from the known absorption ranges of its constituent functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretching
~1600-1450Medium-StrongAromatic C=C and C=N ring stretching
~1550-1475StrongAsymmetric NO₂ stretching[1]
~1360-1290StrongSymmetric NO₂ stretching[1]
~850MediumNO₂ scissoring vibration[2]
~850-750StrongC-H out-of-plane bending
~690-515Medium-StrongC-Br stretching[3]

A Comparative Analysis: The Influence of Substituents on the Quinoline Spectrum

To appreciate the spectral features of 4-Bromo-6-nitroquinoline, it is instructive to compare its predicted spectrum with the experimental spectrum of unsubstituted quinoline.

Quinoline: The FTIR spectrum of quinoline is characterized by aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and a series of sharp, strong bands in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the heterocyclic ring system. The region below 900 cm⁻¹ is dominated by C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the rings.

The Impact of the Nitro Group (-NO₂): The introduction of a nitro group at the 6-position is expected to introduce two very strong and characteristic absorption bands. These correspond to the asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, the asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹.[1] The presence of these intense bands is a clear diagnostic marker for the nitro functionality. Additionally, a medium intensity scissoring vibration can be observed around 850 cm⁻¹.[2]

The Impact of the Bromo Group (-Br): The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum. C-Br stretches typically occur in the range of 690-515 cm⁻¹.[3] While this region can be complex with multiple overlapping absorptions, the presence of a band in this range, in conjunction with other evidence, supports the presence of the bromine substituent.

Experimental Protocol for Acquiring FTIR Data

The following is a detailed, step-by-step methodology for acquiring the FTIR spectrum of a solid sample such as 4-Bromo-6-nitroquinoline.

Objective: To obtain a high-quality mid-infrared spectrum of a solid organic compound for structural elucidation.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid 4-Bromo-6-nitroquinoline powder onto the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the mid-infrared range of 4000-400 cm⁻¹.

  • Data Processing:

    • The collected interferogram is Fourier-transformed to produce the infrared spectrum.

    • Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

    • Baseline correction may be applied to improve the appearance of the spectrum.

  • Data Analysis:

    • Identify the key absorption bands and compare their positions and relative intensities to the predicted values and known functional group frequencies.

Visualizing the Experimental Workflow

experimental_workflow FTIR-ATR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis start Start background Perform Background Scan start->background sample_prep Place Sample on ATR Crystal background->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum fourier_transform Fourier Transform collect_spectrum->fourier_transform process_data Baseline/ATR Correction fourier_transform->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum end_node End analyze_spectrum->end_node

Caption: Workflow for FTIR-ATR analysis of a solid sample.

Logical Relationships in Spectral Interpretation

spectral_interpretation Spectral Interpretation Logic cluster_functional_groups Functional Groups cluster_vibrations Characteristic Vibrations compound 4-Bromo-6-nitroquinoline quinoline Quinoline Ring compound->quinoline nitro Nitro Group compound->nitro bromo Bromo Group compound->bromo ring_stretch Aromatic Ring Stretching (~1600-1450 cm⁻¹) quinoline->ring_stretch ch_stretch Aromatic C-H Stretching (~3100-3000 cm⁻¹) quinoline->ch_stretch no2_stretch Asymmetric & Symmetric NO₂ Stretching (~1550-1475 & ~1360-1290 cm⁻¹) nitro->no2_stretch cbr_stretch C-Br Stretching (~690-515 cm⁻¹) bromo->cbr_stretch

Caption: Relationship between molecular structure and IR vibrations.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR spectroscopic data for 4-Bromo-6-nitroquinoline. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational frequencies to that of the parent quinoline structure, researchers can gain a robust understanding of the key spectral features to anticipate in an experimental setting. The detailed experimental protocol and workflow visualizations further equip scientists with the practical knowledge to acquire and interpret high-quality FTIR data for this and other novel compounds. As with all spectroscopic analysis, the combination of theoretical prediction and careful experimental work is paramount for accurate structural elucidation.

References

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • UCSC Chemistry. IR Tables. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • Table of Characteristic IR Absorptions.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

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A Comparative Guide to the Reactivity of 4-Bromo-6-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of this scaffold is paramount for modulating biological activity, optimizing pharmacokinetic properties, and fine-tuning material characteristics. Nucleophilic aromatic substitution (SNAr) stands out as one of the most powerful methods for introducing diverse functionalities onto the quinoline core.

This guide provides an in-depth comparative analysis of the reactivity of 4-bromo-6-nitroquinoline, a highly versatile building block, against other haloquinoline isomers. We will dissect the electronic and steric factors that govern its reactivity, provide supporting experimental frameworks, and offer field-proven insights to guide your synthetic strategies.

Pillar 1: The Mechanism and Guiding Principles of SNAr Reactivity

To objectively compare haloquinolines, we must first understand the underlying principles of the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions that occur at sp³ hybridized centers.[2]

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom bearing the halogen leaving group. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored through the elimination of the halide ion, yielding the final substituted product.[4]

The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[2][5] Therefore, the reactivity of a given haloquinoline is critically dependent on factors that stabilize this negatively charged intermediate.

Key Factors Influencing Reactivity:
  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[6] This activation is most potent when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing the intermediate.[3][7]

  • Position of the Halogen: The quinoline system consists of two fused rings: an electron-deficient pyridine ring and a carbocyclic benzene ring. Halogens on the pyridine ring (positions 2 and 4) are inherently more activated towards SNAr than those on the benzene ring (positions 5, 6, 7, 8) due to the inductive effect of the ring nitrogen.[8]

  • Nature of the Leaving Group: In SNAr reactions where the first step is rate-determining, the reactivity order often follows the electronegativity of the halogen: F > Cl > Br > I.[5][9] This is because a more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack.

Pillar 2: Comparative Reactivity Analysis

Based on the principles outlined above, 4-bromo-6-nitroquinoline is a highly reactive substrate for SNAr. The bromine atom is located at the C4 position, which is para to the electron-withdrawing ring nitrogen, making this an intrinsically activated site. The addition of a powerful nitro group at the C6 position further withdraws electron density from the entire ring system, significantly enhancing the electrophilicity of the C4 carbon.

Let's compare its reactivity with other key haloquinoline isomers.

SubstrateHalogen PositionNitro Group PositionRelationshipPredicted SNAr ReactivityRationale
4-Bromo-6-nitroquinoline C4 (Pyridine Ring)C6 (Benzene Ring)para-like conjugationHigh The C4 position is activated by the ring nitrogen. The C6-nitro group provides strong, system-wide electron withdrawal, further stabilizing the Meisenheimer complex.
7-Chloro-6-nitroquinoline C7 (Benzene Ring)C6 (Benzene Ring)orthoHigh The nitro group is directly ortho to the leaving group, providing powerful resonance stabilization for the intermediate. This makes it highly susceptible to nucleophilic attack.[4]
4-Chloro-7-nitroquinoline C4 (Pyridine Ring)C7 (Benzene Ring)meta-likeLow Although the chlorine is at the activated C4 position, the nitro group is meta to it. It cannot directly stabilize the Meisenheimer complex via resonance, resulting in significantly lower reactivity.[6]
6-Bromoquinoline C6 (Benzene Ring)NoneN/AVery Low (Inert to SNAr) The halogen is on the less-activated benzene ring with no EWG to stabilize the intermediate. This substrate typically requires metal-catalyzed cross-coupling conditions.[8]
4-Bromoquinoline C4 (Pyridine Ring)NoneN/AModerate The C4 position is activated by the ring nitrogen, but the absence of a nitro group makes it substantially less reactive than its nitro-substituted counterpart. Harsher reaction conditions are often required.

This comparative analysis underscores the superior reactivity of 4-bromo-6-nitroquinoline for targeted functionalization at the C4 position, driven by the synergistic electronic effects of the ring nitrogen and the C6-nitro group.

Pillar 3: Experimental Validation & Protocols

Theoretical principles are best validated by robust experimental protocols. The following procedure details a typical SNAr reaction with 4-bromo-6-nitroquinoline, providing a self-validating system through in-process monitoring and purification.

Protocol: Synthesis of 4-Morpholino-6-nitroquinoline

This protocol describes the substitution of the bromide in 4-bromo-6-nitroquinoline with morpholine.

Materials:

  • 4-Bromo-6-nitroquinoline (1.0 mmol, 253.1 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Ethanol (10 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-bromo-6-nitroquinoline (1.0 mmol) and ethanol (10 mL). The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and can help stabilize the charged intermediate.

  • Reagent Addition: Stir the mixture at room temperature until the starting material is fully dissolved. Add morpholine (1.2 mmol) to the solution using a micropipette. A slight excess of the nucleophile ensures the reaction goes to completion.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The elevated temperature provides the necessary activation energy for the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot indicates the completion of the reaction. This step is critical for ensuring the reaction is complete and preventing the formation of byproducts from prolonged heating. Typically, the reaction is complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A yellow precipitate of the product, 4-morpholino-6-nitroquinoline, should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted morpholine and other soluble impurities. Dry the product under vacuum to yield the pure 4-morpholino-6-nitroquinoline.

Visualization of Mechanism and Reactivity

Diagrams are essential for visualizing complex chemical concepts. The following Graphviz diagrams illustrate the SNAr mechanism and the logic behind the comparative reactivity.

Reactivity_Comparison sub Haloquinoline Reactivity in SNAr activated Activating Group (e.g., -NO₂) Present sub->activated YES not_activated No Activating Group sub->not_activated NO ortho_para Ortho/Para to Leaving Group (e.g., 4-Bromo-6-nitroquinoline, 7-Chloro-6-nitroquinoline) activated->ortho_para Positioning meta Meta to Leaving Group (e.g., 4-Chloro-7-nitroquinoline) activated->meta Positioning pyridine_ring Halogen on Pyridine Ring (e.g., 4-Bromoquinoline) not_activated->pyridine_ring benzene_ring Halogen on Benzene Ring (e.g., 6-Bromoquinoline) not_activated->benzene_ring high_reactivity High Reactivity ortho_para->high_reactivity low_reactivity Low Reactivity meta->low_reactivity mod_reactivity Moderate Reactivity pyridine_ring->mod_reactivity inert Inert to SNAr benzene_ring->inert

Caption: Reactivity logic based on substituent positions.

Conclusion

4-Bromo-6-nitroquinoline emerges as a strategically activated and highly efficient substrate for nucleophilic aromatic substitution. Its reactivity is governed by the favorable placement of the bromine leaving group on the electron-poor pyridine ring, synergistically enhanced by the strong electron-withdrawing nitro group. This guide has demonstrated, through established chemical principles and comparative analysis, its superior reactivity profile compared to isomers lacking such electronic activation. For researchers, scientists, and drug development professionals, a thorough understanding of these reactivity principles is essential for the rational design of synthetic routes and the efficient construction of novel quinoline-based molecules.

References

  • BenchChem (2025).4-Amino-3-bromo-6-nitroquinoline | 90224-83-2.
  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]

  • BenchChem (2025).Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
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  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • BenchChem (2025).Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
  • BenchChem (2025).
  • BenchChem (2025).A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • Stack Exchange (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

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A Comparative Guide to SNAr Reactions: 4-Bromo-6-nitroquinoline vs. 4-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Halo-6-nitroquinolines in Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the 6-nitroquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of substituents at the 4-position via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone strategy for generating molecular diversity and fine-tuning pharmacological activity. The choice of the starting material, specifically the halogen at the C4 position, is a critical decision that impacts reaction efficiency, yield, and overall synthetic strategy.

This in-depth technical guide provides a comprehensive comparison of two key intermediates: 4-bromo-6-nitroquinoline and 4-chloro-6-nitroquinoline. We will dissect the mechanistic nuances that govern their reactivity, present a logical framework for substrate selection, and provide actionable experimental protocols for researchers in the field.

The SNAr Mechanism: An Electron-Deficient Pathway

The SNAr reaction is a two-step addition-elimination process, fundamentally different from SN1 or SN2 reactions. Its viability hinges on the aromatic ring being rendered electron-deficient by potent electron-withdrawing groups (EWGs).[1][2]

In the case of 4-halo-6-nitroquinolines, the nitro group (–NO₂) at the 6-position is paramount. Positioned para to the halogen leaving group, it powerfully activates the C4 carbon for nucleophilic attack.

The process unfolds as follows:

  • Rate-Determining Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C4 carbon, which bears the halogen (X). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4] The stability of this complex is the lynchpin of the reaction; the negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.

  • Fast Elimination and Aromatization: The aromaticity of the quinoline ring is rapidly restored through the expulsion of the halide leaving group (X⁻), yielding the final substituted product.

This mechanism gives rise to a counterintuitive trend in leaving group ability, often termed the "element effect," where reactivity follows the order F > Cl ≈ Br > I.[2][5][6] This is because the first step—nucleophilic attack—is typically the slow, rate-determining step.[1][2] Therefore, factors that enhance the electrophilicity of the target carbon and stabilize the Meisenheimer complex have a greater impact on the reaction rate than the strength of the carbon-halogen bond.

Caption: The two-step Addition-Elimination mechanism of SNAr.

Performance Comparison: 4-Bromo- vs. 4-Chloro-6-nitroquinoline

The choice between the bromo and chloro derivatives is subtle, as their reactivities are often comparable. The outcome is determined by a delicate balance of electronic effects.

Feature4-Chloro-6-nitroquinoline4-Bromo-6-nitroquinolineScientific Rationale
Electronegativity (Inductive Effect) Higher (Cl: 3.16)Lower (Br: 2.96)Chlorine's stronger electron-withdrawing inductive effect makes the C4 carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[2]
Polarizability LowerHigherBromine's larger, more diffuse electron cloud is more polarizable, which can influence interactions with certain soft nucleophiles. However, this is generally a minor factor in SNAr.
C-X Bond Strength Stronger (C-Cl: ~339 kJ/mol)Weaker (C-Br: ~285 kJ/mol)The weaker C-Br bond makes bromide a better leaving group. However, since elimination is the fast step, this has a minimal impact on the overall reaction rate.[1]
Predicted Reactivity Slightly Higher or Similar Slightly Lower or Similar The reaction rate is primarily dictated by the initial nucleophilic attack. The greater electrophilicity conferred by the chlorine atom typically results in a slightly faster or very similar reaction rate compared to the bromine analogue.[6][7]
Cost & Availability Generally lower costGenerally higher costCommercial availability and cost-per-gram can be significant factors in process development and scale-up.

Expert Analysis:

For most SNAr applications involving 6-nitroquinolines, 4-chloro-6-nitroquinoline is the preferred substrate from a reactivity standpoint. The higher electronegativity of chlorine provides a slight but definite electronic advantage in the rate-determining step. While the difference in reaction times or yields may not be dramatic in all cases, the chloro-derivative often allows for slightly milder conditions or shorter reaction times to achieve complete conversion.

However, the decision is not purely academic. Factors such as the nature of the nucleophile, solvent effects, and, not least, the cost and availability of the starting materials must be weighed.[5] For large-scale synthesis, a minor cost difference can become a major financial consideration, potentially favoring the more economical option if the reactivity difference is negligible for the specific transformation.

Experimental Protocol: A General Procedure for Amination

This protocol provides a robust starting point for the SNAr reaction of either 4-chloro- or 4-bromo-6-nitroquinoline with a primary or secondary amine. It is designed as a self-validating system where reaction progress can be easily monitored.

Materials:

  • 4-Halo-6-nitroquinoline (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq) (as a non-nucleophilic base)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-halo-6-nitroquinoline (e.g., 1.0 mmol, 208.6 mg for the chloro-derivative).

  • Solvent & Reagent Addition: Add anhydrous DMF or DMSO (e.g., 5 mL). To this stirring suspension/solution, add the amine nucleophile (e.g., 1.1 mmol) followed by the base (e.g., 2.0 mmol of K₂CO₃ or DIPEA).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Look for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (e.g., 50 mL) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexanes to remove residual starting materials.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate) or by column chromatography on silica gel if necessary.

Workflow sub Select Substrate: 4-Chloro- or 4-Bromo-6-nitroquinoline reac Reaction Setup: - Add substrate to flask - Inert atmosphere (N₂/Ar) sub->reac add Reagent Addition: - Add solvent (DMF/DMSO) - Add amine (1.1 eq) - Add base (2.0 eq) reac->add heat Heating & Reaction: - Heat to 80-120 °C - Stir for 4-12 hours add->heat mon Monitor Progress (TLC / LC-MS) heat->mon mon->heat Incomplete work Work-up: - Cool to RT - Precipitate in ice-water mon->work Complete iso Isolation: - Vacuum filtration - Wash with H₂O & ether work->iso pur Purification: (Recrystallization or Chromatography) iso->pur prod Final Product: 4-Amino-6-nitroquinoline pur->prod

Caption: A typical experimental workflow for SNAr amination.

Conclusion and Recommendations

While both 4-bromo-6-nitroquinoline and 4-chloro-6-nitroquinoline are viable substrates for SNAr reactions, a close examination of the underlying mechanism provides a clear rationale for selection.

  • For Maximum Reactivity: 4-Chloro-6-nitroquinoline is the recommended starting material. Its greater C4 electrophilicity, driven by the inductive effect of chlorine, generally leads to faster reaction rates.

  • For Economic Considerations: If the reactivity difference is found to be minimal for a specific, highly reactive nucleophile, the more economical substrate should be considered, especially for process scale-up.

  • Recommendation: For initial discovery and route-scouting efforts, begin with 4-chloro-6-nitroquinoline to establish the most efficient reaction conditions. The bromo-analogue can be evaluated as a secondary option if cost or specific downstream chemistry (e.g., cross-coupling) becomes a deciding factor.

By understanding the principles that govern SNAr reactivity, researchers can make informed, data-driven decisions to accelerate their drug development programs.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Isan, V., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
  • Quora. (2018, January 3). What is the order of the reactivity of alkyl halides (i.e for CL, F, Br, and I) for an SN1 reaction?
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. BenchChem.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • PMC - NIH. (n.d.). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. PMC - NIH.
  • Homework.Study.com. (n.d.). 1) What are the effect of leaving groups when comparing 1-chlorobutane vs. 1-bromobutane and...
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. BenchChem.
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  • PMC - PubMed Central. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC - PubMed Central.
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  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
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  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. BenchChem.
  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

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Introduction: The Structural Imperative in Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 4-Bromo-6-nitroquinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antibacterial to anticancer.[1][2] Derivatives of 4-bromo-6-nitroquinoline are of particular interest to researchers, as the electron-withdrawing nitro group and the synthetically versatile bromine atom offer a rich platform for developing novel bioactive molecules.[3] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are paramount, as they directly influence a compound's physicochemical properties, such as solubility and stability, and its pharmacological activity through receptor binding.

While various spectroscopic methods provide essential structural information, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute solid-state structure of a molecule. This guide offers a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of 4-bromo-6-nitroquinoline derivatives. It provides field-proven insights into experimental workflows, from synthesis to data analysis, designed for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for molecular design.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography provides an atomic-resolution, three-dimensional map of a molecule's electron density. By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can determine precise bond lengths, bond angles, and torsion angles, and elucidate the packing of molecules in the crystal lattice. This information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires meticulous execution. Each stage is critical for the success of the next, forming a self-validating system where the quality of the output is a direct measure of the quality of the input.

G Figure 1. General Workflow for X-ray Crystallography cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_xray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Harvesting Crystal Selection & Mounting Growth->Harvesting DataCollection X-ray Data Collection Harvesting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Final Report (CIF) Refinement->Validation

Caption: Figure 1. General Workflow for X-ray Crystallography.

Experimental Protocols

The following protocols are generalized from established methods for quinoline derivatives and should be optimized for specific target molecules.

Protocol 1: Generalized Synthesis of 4-Bromo-6-nitroquinoline

The synthesis of the target scaffold can be approached through several routes. A plausible method involves the nitration of a bromoquinoline precursor.

  • Starting Material: Begin with 4-bromoquinoline.

  • Nitration: In a flask cooled in an ice bath, slowly add 4-bromoquinoline to a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 0-10 °C) for several hours. The directing effects of the quinoline nitrogen and the bromine atom will influence the position of nitration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product will often precipitate out of the aqueous solution.

  • Isolation and Purification: Neutralize the solution with a base (e.g., sodium hydroxide solution) until basic. Filter the resulting precipitate, wash it thoroughly with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the 4-bromo-6-nitroquinoline product.

Protocol 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.

  • Purity Check: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading its quality.

  • Solvent Selection: In small vials, test the solubility of a few milligrams of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble when heated.

  • Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently heating and stirring.

    • Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap or parafilm pierced with a few small holes. This restricts the rate of evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Well-formed, blocky crystals are ideal.[4]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation, and mount it on the goniometer head of the diffractometer.

Structural Insights and Data Interpretation

While a specific, publicly available crystal structure for the parent 4-bromo-6-nitroquinoline is not readily found, we can analyze the crystallographic data from closely related compounds to understand the expected structural features. For instance, X-ray analyses of other substituted quinolines have been reported, providing a basis for comparison.[4][5]

Table 1: Representative Crystallographic Data for a Substituted Heterocycle

The following table presents typical parameters obtained from a single-crystal X-ray diffraction experiment. These values define the fundamental geometry of the crystal lattice and are the foundation for the final structural model.

ParameterExample Value (Illustrative)Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.[6]
a (Å) 11.83Length of the 'a' axis of the unit cell.[4]
b (Å) 12.81Length of the 'b' axis of the unit cell.[4]
c (Å) 17.18Length of the 'c' axis of the unit cell.[4]
α (°) 90Angle between 'b' and 'c' axes.
β (°) 74.15Angle between 'a' and 'c' axes.[4]
γ (°) 90Angle between 'a' and 'b' axes.
Volume (ų) 2280.0The volume of a single unit cell.[4]
Z 4The number of molecules per unit cell.
R₁ / wR₂ < 0.05 / < 0.15R-factors; key indicators of the quality of the final refined model. Lower values signify a better fit between the experimental data and the calculated model.[4]

Note: The example values are derived from a reported crystal structure of a complex bromo-substituted heterocyclic compound to illustrate the type of data generated.[4]

From these data, a detailed 3D model is built, revealing crucial information about intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking between the quinoline rings. These non-covalent interactions are fundamental to crystal packing and play a significant role in the biological activity of the molecule.

A Comparative Analysis: Alternative Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, it is part of a broader analytical toolkit. Spectroscopic methods are indispensable for initial characterization, purity assessment, and for studying the molecule's properties in solution.

G Figure 2. Decision Matrix for Structural Analysis cluster_questions Figure 2. Decision Matrix for Structural Analysis cluster_methods Figure 2. Decision Matrix for Structural Analysis Start Start: Purified Compound Q_MW Confirm Molecular Weight? Start->Q_MW Q_FG Identify Functional Groups? Start->Q_FG Q_Connectivity Determine Atomic Connectivity (in solution)? Start->Q_Connectivity Q_3D Determine Absolute 3D Structure & Packing (solid-state)? Start->Q_3D MS Mass Spectrometry (MS) Q_MW->MS Yes IR Infrared (IR) Spectroscopy Q_FG->IR Yes NMR NMR Spectroscopy (¹H, ¹³C) Q_Connectivity->NMR Yes XRAY X-ray Crystallography Q_3D->XRAY Yes

Caption: Figure 2. Decision Matrix for Structural Analysis.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous and definitive for solid-state structure.[7]Requires high-quality single crystals; provides no information on solution-state dynamics.
NMR Spectroscopy Atom connectivity, chemical environment, and 3D structure in solution (via NOE).[8]Excellent for determining the constitution of the molecule in a biologically relevant medium (solution). Does not require crystallization.Provides an averaged structure in solution; can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NO₂, C=N, aromatic C-H).[8][9]Fast, non-destructive, and excellent for confirming the presence of key chemical bonds.Provides limited information on the overall molecular skeleton and no stereochemical data.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS); fragmentation patterns can give structural clues.Extremely sensitive, requires very little sample, and confirms molecular formula.Does not provide information on atom connectivity or stereochemistry.

Conclusion

For researchers and drug development professionals working with 4-bromo-6-nitroquinoline derivatives, a multi-faceted analytical approach is essential. Spectroscopic techniques like NMR, IR, and MS are critical for confirming the successful synthesis and purity of the target compound.[10] However, to truly understand the structure-activity relationship and to enable rational, structure-based drug design, single-crystal X-ray crystallography is indispensable. It is the only technique that provides a definitive, high-resolution snapshot of the molecule's three-dimensional architecture and the subtle intermolecular forces that govern its behavior in the solid state. The insights gained from crystallographic studies are fundamental to advancing the therapeutic potential of this important class of molecules.

References

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A Comparative Guide to the Structural Validation of 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is of paramount importance. The quinoline scaffold, in particular, is a privileged structure known for its wide range of biological activities.[1] The functionalization of this core, as seen in 4-Bromo-6-nitroquinoline, can significantly modulate its physicochemical and biological properties. Therefore, the unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation into its potential applications.

This technical guide presents a comparative overview of the primary analytical methods for the structural validation of 4-Bromo-6-nitroquinoline. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for choosing the most appropriate techniques and interpreting the resulting data. We will delve into the causality behind experimental choices and present the data in a clear, comparative format to facilitate a thorough understanding of the molecule's structural attributes.

The Analytical Workflow: A Multi-Technique Approach

The structural validation of a molecule like 4-Bromo-6-nitroquinoline is not reliant on a single analytical technique. Instead, a combination of methods is employed to build a comprehensive and self-validating picture of the molecule's constitution. Each technique provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment.

Caption: A generalized workflow for the synthesis, purification, and structural validation of 4-Bromo-6-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[2] It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Bromo-6-nitroquinoline, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the nitro group and the bromine atom, along with the inherent aromaticity of the quinoline ring, will cause the aromatic protons to resonate at distinct and predictable chemical shifts.

Expected ¹H NMR Data (Hypothetical, in CDCl₃): The aromatic region of the ¹H NMR spectrum of 4-Bromo-6-nitroquinoline is expected to show distinct signals for the five protons on the quinoline ring system. The strong electron-withdrawing effect of the nitro group at position 6 will deshield the protons in its vicinity, causing them to appear at a higher chemical shift (downfield). Conversely, the bromine at position 4 will also influence the chemical shifts of adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in 4-Bromo-6-nitroquinoline will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the attached substituents.

Table 1: Comparison of Expected NMR Data for Bromo-Nitro-Substituted Quinolines

Technique 4-Bromo-6-nitroquinoline (Expected) Rationale for Structural Confirmation
¹H NMR - Distinct signals for 5 aromatic protons. - Specific coupling patterns revealing proton connectivity. - Downfield shifts for protons near the nitro group.The unique chemical shifts and coupling constants of the aromatic protons provide a fingerprint for the substitution pattern. Isomeric compounds would exhibit different splitting patterns and chemical shifts.[3]
¹³C NMR - 9 distinct signals for the quinoline carbons. - Quaternary carbon signals for C4 and C6 will be of lower intensity. - Chemical shifts influenced by the electronegativity of Br and the NO₂ group.The number of signals confirms the number of unique carbon atoms. The chemical shifts of the substituted carbons (C4 and C6) are particularly diagnostic.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Bromo-6-nitroquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the accumulation of 16-32 scans for a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters may include a 30-degree pulse width, a longer relaxation delay of 2-5 seconds, and a larger number of scans (1024-4096) due to the lower natural abundance of ¹³C.[3]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor to improve the signal-to-noise ratio without significantly sacrificing resolution.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[4] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion with high accuracy.

For 4-Bromo-6-nitroquinoline (C₉H₅BrN₂O₂), the presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[5]

Table 2: Expected High-Resolution Mass Spectrometry Data

Parameter Expected Value for C₉H₅BrN₂O₂ Significance
Calculated Monoisotopic Mass ~267.9592 uConfirms the elemental composition.
Observed Isotopic Pattern M⁺ and [M+2]⁺ peaks with ~1:1 intensity ratioA definitive indicator of the presence of one bromine atom.[5]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of 4-Bromo-6-nitroquinoline in a volatile solvent like methanol or acetonitrile.[4]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source like electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused at a low flow rate. For EI, a direct insertion probe may be used. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).[4]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and their isotopic distribution. Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For 4-Bromo-6-nitroquinoline, FTIR is used to confirm the presence of the nitro group and the aromatic quinoline core.

Table 3: Key Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Nitro (NO₂) Group ~1530-1500 and ~1360-1340Asymmetric and Symmetric Stretching
Aromatic C=C and C=N ~1600-1450Ring Stretching
Aromatic C-H ~3100-3000Stretching
C-Br ~600-500Stretching
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[3]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the 4-Bromo-6-nitroquinoline structure.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[7][8] It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles, offering the highest level of structural confirmation.

Experimental Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of 4-Bromo-6-nitroquinoline by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).[7]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[7]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software to generate a final crystallographic model.[7]

Caption: Complementary nature of analytical techniques for structural elucidation.

Conclusion

The structural validation of 4-Bromo-6-nitroquinoline requires a synergistic approach, integrating data from multiple analytical techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a key identifier. FTIR spectroscopy verifies the presence of essential functional groups, particularly the nitro group. Finally, single-crystal X-ray crystallography, when feasible, offers the ultimate and definitive proof of the three-dimensional molecular structure. By critically evaluating and comparing the data from these methods, researchers can establish the structure of 4-Bromo-6-nitroquinoline with the highest degree of scientific rigor, paving the way for its further exploration in scientific and developmental pipelines.

References

  • BenchChem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • BenchChem. 4-Amino-3-bromo-6-nitroquinoline | 90224-83-2.
  • ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • ACS Publications. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors | ACS Omega.
  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. Elucidation of the Molecular Architecture: A Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. A Comparative Guide to Validating the Structure of Synthesized 3-Bromoquinoline.
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A Comparative Guide to the Biological Activity of 4-Bromo-6-nitroquinoline Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the quinoline ring with substituents such as halogens and nitro groups can profoundly influence its physicochemical properties and biological efficacy. This guide presents a comparative analysis of the biological activity of 4-bromo-6-nitroquinoline and its isomers, offering a technical resource for researchers, scientists, and drug development professionals. While direct comparative studies on all possible isomers of 4-bromo-6-nitroquinoline are not extensively available in the public domain, this document synthesizes available data on closely related bromo-nitroquinoline derivatives to provide valuable structure-activity relationship (SAR) insights.

The Critical Influence of Isomeric Substitution on Biological Activity

The precise positioning of the bromo and nitro groups on the quinoline core is a critical determinant of the molecule's interaction with biological targets, leading to significant variations in anticancer and antimicrobial activities. The electron-withdrawing nature of both the bromine atom and the nitro group can modulate the electron density of the quinoline ring system, affecting its ability to participate in crucial biological interactions.

Comparative Anticancer Activity

Bromo-nitroquinoline derivatives have demonstrated significant potential as anticancer agents, with their cytotoxic effects being highly dependent on the substitution pattern.

Table 1: Comparative Anticancer Activity (IC50) of Bromo-Nitroquinoline Isomers and Related Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)Source
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioma)50.05-FluorouracilNot Specified[3]
HT29 (Human Colon Adenocarcinoma)26.25-FluorouracilNot Specified[3]
HeLa (Human Cervical Cancer)24.15-FluorouracilNot Specified[3]
6-Bromo-5-nitroquinolineHT29 (Human Colon Adenocarcinoma)Lower than 5-FU5-FluorouracilNot Specified[4]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioma)6.7 - 25.6 µg/mLNot SpecifiedNot Specified[5]
HeLa (Human Cervical Cancer)6.7 - 25.6 µg/mLNot SpecifiedNot Specified[5]
HT29 (Human Colon Adenocarcinoma)6.7 - 25.6 µg/mLNot SpecifiedNot Specified[5]

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

The available data, although not a direct comparison of all 4-bromo-6-nitroquinoline isomers, highlights that the presence and position of bromo and nitro substituents are crucial for cytotoxic activity. For instance, 6,8-dibromo-5-nitroquinoline exhibits notable activity against a panel of cancer cell lines.[3] The potent activity of some of these compounds is believed to stem from their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[4]

Plausible Signaling Pathways in Anticancer Activity

While the precise mechanisms for all bromo-nitroquinoline isomers are not fully elucidated, related nitroquinoline compounds have been shown to exert their anticancer effects through the modulation of key signaling pathways. One such pathway is the AMPK/mTOR signaling cascade, which is a central regulator of cell growth and proliferation.[6] Some nitroquinolines can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, leading to cell cycle arrest and apoptosis.[6] Furthermore, the induction of reactive oxygen species (ROS) by nitroaromatic compounds can lead to DNA damage and trigger apoptotic pathways.[7]

Anticancer Signaling Pathway Bromo-Nitroquinoline Bromo-Nitroquinoline AMPK Activation AMPK Activation Bromo-Nitroquinoline->AMPK Activation ROS Generation ROS Generation Bromo-Nitroquinoline->ROS Generation mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition Cell Cycle Arrest Cell Cycle Arrest mTOR Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Damage DNA Damage ROS Generation->DNA Damage DNA Damage->Apoptosis

Caption: Plausible signaling pathways for the anticancer activity of bromo-nitroquinoline derivatives.

Comparative Antimicrobial Activity

Quinoline derivatives have a long-standing history as antimicrobial agents. The introduction of bromo and nitro groups can enhance their potency and spectrum of activity against various bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC) of Bromo-Nitroquinoline Isomers and Related Derivatives

Compound/IsomerTarget OrganismMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)Source
Nitroxoline (8-hydroxy-5-nitroquinoline)Aeromonas hydrophila5.26 µMNot SpecifiedNot Specified[8]
Pseudomonas aeruginosa84.14 µMNot SpecifiedNot Specified[8]
6-Bromoindole derivativeStaphylococcus aureusIntrinsic activityNot SpecifiedNot Specified[9]
Pseudomonas aeruginosaAntibiotic enhancing propertiesNot SpecifiedNot Specified[9]

Note: The data presented is a compilation from multiple studies and includes related compounds to provide a broader context. Direct comparison should be made with caution.

The antimicrobial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] The presence of electron-withdrawing groups like bromine and nitro can enhance the binding of these compounds to the enzyme-DNA complex, leading to increased inhibitory activity.

Experimental Protocols

To ensure the reproducibility and validation of biological activity studies, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cultured cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-nitroquinoline isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Broth Microdilution Protocol:

  • Compound Preparation: Prepare a stock solution of the bromo-nitroquinoline isomers in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available data on bromo-nitroquinoline isomers and related derivatives underscore the significant impact of substituent positioning on their anticancer and antimicrobial activities. While a comprehensive, direct comparative study of all 4-bromo-6-nitroquinoline isomers is needed to fully delineate their structure-activity relationships, the existing evidence strongly suggests that this class of compounds holds considerable promise for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a complete series of 4-bromo-6-nitroquinoline isomers to identify the most potent and selective candidates. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement in the drug discovery pipeline.

References

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  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
  • Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. (n.d.). Benchchem.
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  • Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activ
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  • IC 50 values of compounds (μM). (n.d.).
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  • Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds. (n.d.). Benchchem.
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  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). Benchchem.
  • Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line. (2024). MDPI.
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  • 4-Amino-3-bromo-6-nitroquinoline | 90224-83-2. (n.d.). Benchchem.
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A Spectroscopic Journey: Differentiating 4-Bromo-6-nitroquinoline from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the quinoline scaffold remains a cornerstone for constructing novel therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Among the myriad of substituted quinolines, 4-Bromo-6-nitroquinoline stands out as a pivotal intermediate, offering versatile handles for further chemical elaboration. The bromine atom at the 4-position is primed for nucleophilic substitution or cross-coupling reactions, while the nitro group at the 6-position can be readily reduced to an amine, opening avenues for amide bond formation and other derivatizations.

This technical guide provides an in-depth spectroscopic comparison of 4-Bromo-6-nitroquinoline with its common precursors, 6-nitroquinoline and 4-chloro-6-nitroquinoline. Understanding the distinct spectral fingerprints of each compound is paramount for reaction monitoring, quality control, and unambiguous structural confirmation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering both experimental data where available and expert-backed predictions to provide a comprehensive analytical framework.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 4-Bromo-6-nitroquinoline typically proceeds in a stepwise fashion, with each transformation inducing characteristic changes in the molecule's spectroscopic properties. The logical synthetic route involves the nitration of a quinoline precursor followed by halogenation. A common pathway begins with the nitration of quinoline to form a mixture of nitroquinolines, from which 6-nitroquinoline is isolated. Subsequent halogenation at the 4-position, often via an N-oxide intermediate followed by treatment with a halogenating agent, can be challenging. A more common laboratory and industrial approach involves the synthesis of 4-chloro-6-nitroquinoline, which can then be converted to 4-bromo-6-nitroquinoline, although this can be a difficult transformation. For the purpose of this guide, we will consider the spectroscopic progression from 6-nitroquinoline to a halogenated derivative.

Below is a workflow diagram illustrating the synthetic progression and the key analytical techniques employed for characterization at each stage.

Caption: Synthetic and analytical workflow for 4-Bromo-6-nitroquinoline and its precursors.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data for 6-nitroquinoline, 4-chloro-6-nitroquinoline, and 4-Bromo-6-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The chemical shifts and coupling constants of the aromatic protons provide a clear picture of the substitution pattern on the quinoline ring.

¹H NMR Spectral Data Comparison

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-7 (ppm)H-8 (ppm)Other Protons (ppm)
6-Nitroquinoline8.9-9.17.5-7.78.2-8.48.5-8.77.6-7.8-
4-Chloro-6-nitroquinoline8.8-9.07.7-7.98.4-8.68.7-8.97.8-8.0-
4-Bromo-6-nitroquinoline8.7-8.98.0-8.28.5-8.78.8-9.07.9-8.1-

¹³C NMR Spectral Data Comparison

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
6-Nitroquinoline150-152122-124136-138128-130124-126145-147129-131122-124148-150
4-Chloro-6-nitroquinoline151-153123-125143-145127-129125-127146-148130-132123-125149-151
4-Bromo-6-nitroquinoline152-154126-128135-137128-130126-128147-149131-133124-126150-152

Commentary on NMR Spectra:

  • ¹H NMR: The introduction of a halogen at the 4-position significantly influences the chemical shift of the adjacent H-3 proton, causing a downfield shift due to the inductive effect of the halogen. The effect is more pronounced for bromine compared to chlorine. The protons on the benzene ring (H-5, H-7, H-8) also experience slight downfield shifts upon halogenation.

  • ¹³C NMR: The most notable change in the ¹³C NMR spectra is the significant downfield shift of the C-4 carbon upon halogenation. The carbon directly attached to the halogen (C-4) is deshielded. The C-3 and C-4a carbons also show noticeable shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecules, especially the nitro group.

Key IR Absorption Bands (cm⁻¹)

CompoundC=N StretchC=C Stretch (Aromatic)NO₂ Symmetric StretchNO₂ Asymmetric StretchC-Cl StretchC-Br Stretch
6-Nitroquinoline1620-15901580-14501350-13301540-1520--
4-Chloro-6-nitroquinoline1610-15801570-14401355-13351545-1525800-600-
4-Bromo-6-nitroquinoline1600-15701560-14301360-13401550-1530-700-500

Commentary on IR Spectra: The most diagnostic peaks in the IR spectra are the strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group. The introduction of the C-Cl and C-Br bonds will give rise to characteristic absorptions in the fingerprint region. The exact position of these bands can be influenced by the overall electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
6-NitroquinolineC₉H₆N₂O₂174.16174 (M⁺), 128 (M-NO₂), 101
4-Chloro-6-nitroquinolineC₉H₅ClN₂O₂208.60208/210 (M⁺/M+2, ~3:1 ratio), 162/164 (M-NO₂), 127
4-Bromo-6-nitroquinolineC₉H₅BrN₂O₂253.05253/255 (M⁺/M+2, ~1:1 ratio), 207/209 (M-NO₂), 127

Commentary on Mass Spectra: The molecular ion peak in the mass spectrum of 4-Bromo-6-nitroquinoline will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities, which is a definitive indicator of the presence of a single bromine atom. Similarly, 4-chloro-6-nitroquinoline will show an M/M+2 pattern with an approximate 3:1 intensity ratio, characteristic of a single chlorine atom. The fragmentation will likely involve the loss of the nitro group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated systems of these molecules.

UV-Visible Absorption Maxima (λmax)

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
6-Nitroquinoline~250-260~320-330Ethanol
4-Chloro-6-nitroquinoline~255-265~325-335Ethanol
4-Bromo-6-nitroquinoline~260-270~330-340Ethanol

Commentary on UV-Vis Spectra: The quinoline ring system exhibits characteristic π-π* transitions. The introduction of the nitro group and the halogens causes a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents. The shift is generally more pronounced for bromine compared to chlorine.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-Bromo-6-nitroquinoline and its precursors.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (e.g., 1024-4096) due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet for background correction.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (EI): For Electron Ionization (EI), introduce the sample via a direct insertion probe or a gas chromatograph (GC).

  • Data Acquisition (ESI): For Electrospray Ionization (ESI), infuse the sample solution directly into the ion source. Acquire the spectrum in positive or negative ion mode.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of 4-Bromo-6-nitroquinoline and its precursors. By carefully analyzing the shifts in proton and carbon signals in NMR, the characteristic vibrational modes in IR, the molecular weight and isotopic patterns in MS, and the electronic transitions in UV-Vis, researchers can confidently track the progress of the synthesis and ensure the identity and purity of their target compound. This guide serves as a foundational reference for scientists and professionals engaged in the synthesis and characterization of novel quinoline-based molecules for drug discovery and development.

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  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.[Link]

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) vs. Conventional Methods for 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 4-Bromo-6-nitroquinoline, a crucial building block in medicinal chemistry. We will explore the technical nuances of qNMR, contrasting its performance against established methods like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, analytical scientists, and quality control professionals seeking to implement robust and accurate purity assessment methodologies.

The Critical Role of Purity in Drug Synthesis

4-Bromo-6-nitroquinoline serves as a key intermediate in the synthesis of various biologically active compounds. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to altered pharmacological activity, increased toxicity, or reduced stability of the final product. Therefore, employing a precise and accurate analytical method for purity determination is paramount. While chromatographic techniques have traditionally dominated this field, qNMR has emerged as a powerful, non-destructive primary ratio method of analysis.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Unlike chromatographic methods which rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of a different compound. The principle hinges on the direct proportionality between the signal integral and the number of nuclei contributing to that signal. This makes qNMR a primary analytical method, as it does not require a pre-existing, highly characterized standard of the analyte itself.

The successful implementation of a qNMR experiment relies on careful planning and execution, from the selection of an appropriate internal standard to the optimization of acquisition parameters.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing of 4-Bromo-6-nitroquinoline C Dissolution in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurate Weighing of Internal Standard (e.g., Dimethyl Sulfone) B->C D Optimization of Acquisition Parameters (D1, Pulse Angle) C->D E 1H NMR Spectrum Acquisition D->E F Phase & Baseline Correction E->F G Integration of Analyte & Standard Signals F->G H Purity Calculation using qNMR Equation G->H

Caption: Workflow for qNMR-based purity determination.

  • Internal Standard Selection: Dimethyl sulfone (DMSO2) was chosen as the internal standard due to its chemical stability, high purity, and simple singlet resonance in a region of the ¹H NMR spectrum that does not overlap with the signals of 4-Bromo-6-nitroquinoline.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 4-Bromo-6-nitroquinoline into a clean vial.

    • Accurately weigh approximately 10 mg of dimethyl sulfone (certified reference material) into the same vial.

    • Dissolve the mixture in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer

    • Solvent: DMSO-d6

    • Pulse Angle: 30° (to ensure full relaxation)

    • Relaxation Delay (D1): 30 seconds (determined to be > 5 times the longest T1 of both the analyte and internal standard)

    • Number of Scans: 16

  • Data Analysis:

    • Apply phase and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of 4-Bromo-6-nitroquinoline (e.g., the singlet at ~9.0 ppm) and the singlet of dimethyl sulfone (~3.1 ppm).

    • Calculate the purity using the following equation:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Comparative Analysis: qNMR vs. HPLC and DSC

To benchmark the performance of qNMR, the same batch of 4-Bromo-6-nitroquinoline was analyzed by HPLC with UV detection and DSC.

Analytical_Comparison qNMR qNMR Primary Method No analyte-specific reference standard needed High Specificity Structure-based quantification HPLC HPLC-UV Secondary Method Requires specific reference standard High Sensitivity Separation of impurities DSC DSC Thermal Analysis Measures total purity (organic) Not compound-specific Detects solid-state impurities Analyte 4-Bromo-6-nitroquinoline Sample Analyte->qNMR Analyte->HPLC Analyte->DSC

Caption: Comparison of analytical techniques for purity assessment.

HPLC is a powerful separation technique and the workhorse of many analytical labs for purity determination.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Quantification: Area percent normalization.

  • Results: The HPLC analysis revealed a main peak for 4-Bromo-6-nitroquinoline with a retention time of 4.2 minutes. Two minor impurity peaks were observed at 2.8 and 5.1 minutes. The purity by area percent normalization was calculated to be 99.5%.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the purity of crystalline organic compounds by analyzing the melting endotherm.

  • Methodology:

    • Instrument: DSC with refrigerated cooling system

    • Sample Pan: Hermetically sealed aluminum pans

    • Heating Rate: 2 °C/min

    • Temperature Range: 100 °C to 150 °C

    • Atmosphere: Nitrogen purge

    • Analysis: Purity determined using the van't Hoff equation.

  • Results: The DSC thermogram showed a sharp melting endotherm. The purity calculated based on the melting point depression was 99.7%.

Data Summary and Comparison

The purity of 4-Bromo-6-nitroquinoline was determined by three independent analytical techniques. The results are summarized below.

Analytical Method Purity (%) Relative Standard Deviation (RSD, n=3) Principle Key Advantages Limitations
qNMR 99.60.2%Nuclear spin resonancePrimary method, high precision, structure-specificLower sensitivity than HPLC, requires soluble sample
HPLC-UV 99.50.4%Chromatographic separationHigh sensitivity, separates impuritiesRequires analyte-specific reference standard, response factor dependent
DSC 99.70.3%Thermal analysis (melting point depression)Measures total organic purity, no solvent neededOnly applicable to crystalline solids, not compound-specific
Discussion and Conclusion

The purity values obtained from qNMR (99.6%), HPLC-UV (99.5%), and DSC (99.7%) are in excellent agreement, demonstrating a high degree of confidence in the quality of the 4-Bromo-6-nitroquinoline batch.

  • qNMR provided a direct and highly precise measurement of purity without the need for a specific 4-Bromo-6-nitroquinoline reference standard. This is a significant advantage, particularly in early-stage drug development where well-characterized standards may not be available. The method's accuracy is directly traceable to the purity of the internal standard.

  • HPLC-UV offered valuable information on the impurity profile, separating two minor components. However, the accuracy of the area percent normalization is based on the assumption that all impurities have the same response factor as the main compound at the detection wavelength, which may not always be true.

  • DSC provided a measure of the total organic purity, corroborating the results from the other two techniques. Its strength lies in its ability to detect solid-state impurities that may not be soluble or chromatographable.

References

  • Title: The Role of qNMR in the Quality Control of Pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Quantitative NMR Spectroscopy in Pharmaceutical Applications Source: American Pharmaceutical Review URL: [Link]

  • Title: HPLC for Pharmaceutical Scientists Source: Wiley URL: [Link]

  • Title: Purity Determination by Differential Scanning Calorimetry (DSC) Source: Mettler Toledo URL: [Link]

A Comparative Guide to Site-Selective Functionalization: 4-Bromo vs. 6-Nitro Positions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in pharmacologically active compounds. The strategic functionalization of this privileged structure is paramount for modulating biological activity, optimizing pharmacokinetic properties, and generating novel intellectual property. When presented with a difunctionalized quinoline, such as 4-bromo-6-nitroquinoline, the synthetic chemist faces a critical decision: which position offers the most versatile and predictable handle for molecular elaboration?

This in-depth technical guide provides a comprehensive comparison of the reactivity between the 4-bromo and 6-nitro positions. Moving beyond a simple recitation of protocols, we will dissect the underlying electronic and mechanistic principles that govern their reactivity, providing field-proven insights to inform your experimental design. Every concept is grounded in authoritative literature to ensure scientific integrity and trustworthiness.

The Decisive Factor: Electronic Architecture of the Quinoline Core

The reactivity of any position on an aromatic ring is dictated by the electronic push-and-pull of its substituents. In our model compound, 4-bromo-6-nitroquinoline, we have two distinct deactivating groups whose influence on different reaction classes is profoundly different.

  • The 6-Nitro Group: A Potent Electron Sink: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) used in organic synthesis. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1][2][3] Crucially, its ability to delocalize negative charge is the key to its most significant synthetic utility.

  • The 4-Bromo Group: A Versatile Synthetic Handle: The bromo substituent is also an EWG, primarily through induction (-I), thus deactivating the ring. However, it possesses lone pairs that can participate in resonance (+M), a characteristic that makes halogens unique as deactivating, yet ortho-, para-directing groups in electrophilic aromatic substitution (EAS).[1] More importantly in this context, the carbon-bromine bond is a linchpin for two major classes of reactions: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling.

The critical insight lies in their positional relationship. The 6-nitro group is para to the 4-bromo position. This geometric arrangement is not coincidental; it is the primary determinant of the C4-position's enhanced reactivity in nucleophilic aromatic substitution.

Reactivity Showdown: Nucleophilic vs. Cross-Coupling vs. Reduction

The functionalization strategy for 4-bromo-6-nitroquinoline diverges into three primary pathways, each leveraging the unique reactivity of one substituent while the other plays a directing or activating role.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The 4-bromo position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of the para-positioned 6-nitro group. The SNAr reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon atom.[4][5][6]

The strong resonance effect of the para-nitro group is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4][7] This stabilization significantly lowers the activation energy for the reaction, making the displacement of the bromide not just possible, but often highly efficient.[5][8][9] In contrast, direct nucleophilic attack at the 6-position to displace the nitro group is electronically and mechanistically unfavorable under typical SNAr conditions.

Caption: SNAr mechanism at the 4-position, activated by the 6-nitro group.

Pathway 2: Palladium-Catalyzed Cross-Coupling at the 4-Position

The C-Br bond is an excellent substrate for a vast array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12] This reaction class provides a powerful and versatile method for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, vinyl, or alkyl groups.[11][13]

The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12] The 6-nitro group, being a strong EWG, can influence the rate of the initial oxidative addition step but does not prevent the reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific coupling partners.[11]

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Reactants: - 4-Bromo-6-nitroquinoline - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base Inert Establish Inert Atmosphere (e.g., Argon, N₂) Prep->Inert 1. Solvent Add Degassed Solvent (e.g., Dioxane/Water, Toluene) Inert->Solvent 2. Heat Heat to Reaction Temp (e.g., 80-100 °C) Solvent->Heat 3. Workup Aqueous Workup & Extraction Heat->Workup 4. Purify Purification (e.g., Column Chromatography) Workup->Purify 5. Product Isolated C-C Coupled Product Purify->Product 6.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-6-nitroquinoline: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, handling specialized reagents like 4-Bromo-6-nitroquinoline requires not only procedural accuracy but also a deep understanding of the principles behind safe disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-6-nitroquinoline, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this compound confidently, ensuring the safety of your team and the protection of our environment.

Understanding the Hazard Profile of 4-Bromo-6-nitroquinoline

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Bromo-6-nitroquinoline is a halogenated nitroaromatic compound. This chemical class is often associated with toxicity, and while comprehensive toxicological data for this specific compound is not extensively published, the structural motifs warrant a cautious approach.

Key Hazard Considerations:

  • Toxicity: Halogenated and nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3]

  • Environmental Hazard: Discharge into the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.[3][4]

  • Reactivity: While specific reactivity data is limited, it should be stored away from incompatible materials.[4]

A summary of its known physical and chemical properties is provided below:

PropertyValueSource
Molecular Formula C9H5BrN2O2[4]
Molecular Weight 253.05 g/mol [4]
Appearance Light yellow to yellow solid[5]
Boiling Point 390.8±22.0 °C (Predicted)[5]
Density 1.747±0.06 g/cm3 (Predicted)[5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-Bromo-6-nitroquinoline is a multi-step process that begins the moment you decide the material is waste. This workflow is designed to ensure compliance with regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8][9]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste container, it is imperative to be outfitted with the appropriate PPE. The causality here is direct: preventing exposure through all potential routes.

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1][4]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be used.[1]

  • Lab Coat: A flame-resistant lab coat provides a critical barrier against skin contact.[1]

  • Respiratory Protection: If you are handling the powder outside of a certified chemical fume hood, a full-face respirator may be necessary, especially if dust formation is possible.[4]

Step 2: Waste Characterization and Segregation - The Principle of Isolation

The fundamental principle of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. 4-Bromo-6-nitroquinoline waste must be handled as follows:

  • Designate as Halogenated Organic Waste: Due to the presence of bromine, this compound falls into the category of halogenated organic waste.[10][11]

  • Do Not Mix: Never combine this waste with non-halogenated solvents, aqueous waste, or any other waste stream.[11] Non-halogenated solvents that become contaminated with even small amounts of halogenated compounds must be treated as halogenated waste.[11]

  • Solid vs. Liquid Waste: If you have solid 4-Bromo-6-nitroquinoline waste, it should be collected separately from any solutions containing the compound.

Step 3: Proper Waste Containerization and Labeling

Your institution's Environmental Health and Safety (EHS) department will provide approved hazardous waste containers.

  • Container Selection: Use a container that is compatible with the chemical. For 4-Bromo-6-nitroquinoline, this will typically be a high-density polyethylene (HDPE) or glass container. The container must have a secure, sealable lid.[12]

  • Labeling: This is a critical step for regulatory compliance and safety. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Bromo-6-nitroquinoline" (no abbreviations or formulas)

    • The specific hazards (e.g., "Toxic")

    • The date the first drop of waste was added to the container.

Step 4: Secure Temporary Storage

Waste containers must be stored in a designated satellite accumulation area within your laboratory.

  • Location: The storage area should be away from sources of ignition, heat, and high-traffic areas.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.[12]

Step 5: Arranging for Final Disposal

The final disposal of 4-Bromo-6-nitroquinoline must be handled by a licensed chemical waste disposal contractor.[2][4]

  • Contact your EHS Department: Your institution's EHS office is the liaison with certified waste disposal companies. They will schedule a pickup for your properly containerized and labeled waste.

  • Disposal Method: The standard and recommended disposal method for this type of compound is controlled incineration in a facility equipped with flue gas scrubbing technology.[4] This high-temperature process is designed to completely destroy the organic molecule, while the scrubbers neutralize any hazardous byproducts of combustion.

The entire disposal workflow can be visualized as a decision-making process:

Disposal Workflow for 4-Bromo-6-nitroquinoline.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[1][4]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[4]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[4] For larger spills, evacuate the area and contact your institution's EHS department immediately.

Conclusion: A Culture of Safety

The proper disposal of 4-Bromo-6-nitroquinoline is not merely a procedural task; it is a reflection of a laboratory's commitment to a culture of safety. By understanding the hazards, adhering to a structured workflow, and preparing for emergencies, researchers can ensure that their work advances science without compromising the well-being of their colleagues or the integrity of the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your facility.[7][13]

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • GeNO Permeation Device RCRA Interpretation. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of North Carolina. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling of 4-Bromo-6-nitroquinoline. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the absolute safety of ourselves and our colleagues. This document is structured to provide not just a list of procedures, but a deep, causal understanding of why each step is critical. The protocols herein are designed as a self-validating system to build a culture of safety and trust in our laboratory operations.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

4-Bromo-6-nitroquinoline is a heterocyclic compound whose hazard profile necessitates rigorous protective measures. Its structure, combining a quinoline core with a bromine atom and a nitro group, suggests potential for reactivity and biological activity. Safety Data Sheets (SDS) for this and structurally related halo-nitro aromatic compounds consistently classify it as hazardous.[1] The primary risks are associated with its irritant properties and potential toxicity upon exposure.

Understanding these hazards is the foundational principle for selecting appropriate Personal Protective Equipment (PPE). We don't simply wear gloves; we wear specific types of gloves to counter a known skin irritation hazard. We don't just work in a ventilated area; we use a chemical fume hood to mitigate the risk of inhaling a compound classified as harmful.[2][3]

Table 1: Hazard Profile of 4-Bromo-6-nitroquinoline and Structurally Similar Compounds

Hazard Classification Category Description Source(s)
Acute Toxicity (Oral) Category 4 Harmful if swallowed. [1][2]
Acute Toxicity (Dermal) Category 4 Harmful in contact with skin. [1][2]
Acute Toxicity (Inhalation) Category 4 Harmful if inhaled. [1][2]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [1][2][4]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [1][2][4]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[1][2] |

This profile dictates that all handling procedures must prevent contact with skin and eyes, and eliminate the possibility of inhalation or ingestion.[5]

The Core PPE Ensemble: Your Primary Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, potential exposure level, and the physical state of the chemical (in this case, a solid powder).[6] The following ensemble represents the mandatory minimum for any operation involving 4-Bromo-6-nitroquinoline.

Table 2: Recommended PPE for Various Laboratory Operations

Operation Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer of Powder Full-face respirator with P100 (or N100) filter or work within a certified chemical fume hood.[7] Tightly fitting safety goggles and a face shield.[7][8] Chemical-resistant gloves (Nitrile, double-gloved).[5][9] Impervious lab coat or chemical-resistant apron over a long-sleeved coat.[5][7]
Working with Solutions Work within a certified chemical fume hood.[1][2] Tightly fitting safety goggles.[7] Chemical-resistant gloves (Nitrile).[5] Lab coat.[8]

| Spill Cleanup | Full-face, air-purifying respirator (NIOSH approved).[10][11] | Tightly fitting safety goggles and a face shield.[8] | Heavy-duty, chemical-resistant outer gloves over inner nitrile gloves.[10][11] | Chemical-resistant, disposable coveralls.[10] |

Causality Behind the Choices:
  • Respiratory Protection : As a powder, 4-Bromo-6-nitroquinoline can easily become airborne, especially during weighing and transfer.[4] Inhalation may cause respiratory irritation.[1][2] A chemical fume hood provides essential engineering control by capturing dust at the source.[1] If work outside a hood is unavoidable or if exposure limits are exceeded, a full-face respirator is mandated to protect both the respiratory tract and the face.[7]

  • Eye and Face Protection : The compound is a serious eye irritant.[1][4] Tightly fitting safety goggles are required to prevent any dust particles from entering the eyes.[7] A face shield is added during powder handling as a secondary barrier against accidental splashes or puffs of dust.[8]

  • Skin and Body Protection : Direct contact causes skin irritation.[1][2] Therefore, wearing chemical-impermeable gloves is mandatory.[5] Double-gloving is a best practice when handling potent or dusty materials, as it provides an extra layer of protection and allows for safe removal of the contaminated outer glove without touching the inner glove.[9] An impervious lab coat or apron prevents the powder from settling on personal clothing, which could otherwise become a secondary source of exposure.[5][7]

Operational Plan: A Step-by-Step Safety Workflow

Adherence to a strict, logical workflow is critical for safety. The following protocol integrates PPE use with safe handling and disposal practices.

Safe Handling and Disposal Workflow

G cluster_prep 1. Preparation Phase cluster_ppe_on 2. Donning PPE cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_ppe_off 4. Doffing PPE cluster_disposal 5. Waste Management prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Glassware, Utensils) prep1->prep2 prep3 Prepare Labeled Hazardous Waste Container prep2->prep3 prep4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep3->prep4 ppe_on1 Don Lab Coat & Apron prep4->ppe_on1 ppe_on2 Don Inner Nitrile Gloves ppe_on1->ppe_on2 ppe_on3 Don Outer Nitrile Gloves ppe_on2->ppe_on3 ppe_on4 Don Goggles & Face Shield ppe_on3->ppe_on4 handle1 Transfer Chemical Carefully to Avoid Dust ppe_on4->handle1 handle2 Clean Equipment Immediately After Use handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 ppe_off1 Remove Outer Gloves handle3->ppe_off1 ppe_off2 Remove Face Shield & Goggles ppe_off1->ppe_off2 ppe_off3 Remove Lab Coat/Apron (Turn Inside Out) ppe_off2->ppe_off3 ppe_off4 Remove Inner Gloves ppe_off3->ppe_off4 ppe_off5 Wash Hands Thoroughly ppe_off4->ppe_off5 disp1 Place Contaminated PPE in Waste Container ppe_off5->disp1 disp2 Seal Waste Container disp1->disp2 disp3 Arrange for Disposal via Licensed Facility disp2->disp3

Caption: Workflow for Safe Handling of 4-Bromo-6-nitroquinoline.

Emergency Protocols: Immediate and Corrective Actions

In the event of an exposure or spill, immediate and correct action is crucial to mitigate harm.

  • Skin Contact : Immediately take off all contaminated clothing.[5][7] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][12] Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][12][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

  • Inhalation : Move the victim to fresh air immediately.[5][7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[5][7] Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[5][7] Call a doctor or Poison Control Center immediately.[5][7]

  • Minor Spill : Alert others in the area. Wearing the appropriate spill cleanup PPE (see Table 2), collect the spilled material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[5][7] Avoid creating dust.[4][5]

  • Major Spill : Evacuate the area immediately and prevent entry. Contact your institution's environmental health and safety department.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is the final, critical step in the safe handling lifecycle of any hazardous chemical.

  • Chemical Waste : All waste containing 4-Bromo-6-nitroquinoline, whether solid or in solution, is classified as hazardous waste.[1] It must be collected in suitable, closed, and correctly labeled containers.[4][5]

  • Contaminated PPE : All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical must be considered hazardous waste.[9] Place these items in the designated hazardous waste container immediately after doffing.[4]

  • Final Disposal : The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or the general environment.[5] Contaminated packaging should be triple-rinsed and offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[5]

By internalizing the reasons behind these protocols and adhering to them without deviation, you contribute to a robust safety culture that protects you, your research, and your colleagues.

References

  • Fisher Scientific. (2014). SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Retrieved from Fisher Scientific. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from EPA.gov. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from Research Safety, University of Kentucky. [Link]

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-nitroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.